5-Acetyl-4-methylpyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYGEOXVDIMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462907 | |
| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113246-41-6 | |
| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 5-Acetyl-4-methylpyrimidin-2(1H)-one stands out as a versatile intermediate with significant potential for further chemical exploration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound. Drawing from established synthetic protocols and spectroscopic principles, this document aims to be an authoritative resource, elucidating the synthesis, structural characteristics, reactivity, and potential applications of this compound. By offering a detailed examination of its chemical behavior, we hope to empower researchers to unlock its full potential in the design and development of novel chemical entities.
Synthesis and Molecular Architecture
The construction of the this compound core is most effectively achieved through a cyclocondensation reaction, a variant of the well-established Biginelli reaction.[1] This one-pot synthesis strategy offers an efficient and atom-economical route to the target molecule.
Synthetic Pathway: A Modified Biginelli Reaction
The primary synthetic route involves the acid-catalyzed condensation of acetylacetone with urea.[1] This reaction proceeds through a [3+3] cycloaddition mechanism, where acetylacetone provides a three-carbon fragment and urea contributes the remaining three atoms to form the six-membered pyrimidine ring.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Acetylacetone
-
Urea
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Crystallization dish
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve urea (1.5 equivalents) in anhydrous ethanol.
-
To this solution, add acetylacetone (1.0 equivalent) in a dropwise manner while stirring continuously.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a crystalline solid.[2]
-
-
Causality in Experimental Choices:
-
Acid Catalyst: The acidic medium is crucial for protonating the carbonyl oxygen of acetylacetone, thereby activating it for nucleophilic attack by the nitrogen atom of urea. This catalysis accelerates the rate-determining step of the reaction.[1]
-
Reflux Conditions: Heating the reaction mixture to its boiling point provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate and yield.
-
Precipitation in Ice-Cold Water: The product is typically less soluble in cold water than in the ethanolic reaction mixture. This step facilitates the isolation of the crude product from the reaction medium.
-
Recrystallization: This purification technique is essential for removing unreacted starting materials and any side products, yielding a product of high purity suitable for further analysis and application.
-
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molar Mass | 152.15 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in alcohols and ketone solvents | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 8.45 ± 0.10 | [2] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A singlet for the methyl protons at the C4 position of the pyrimidine ring.
-
A singlet for the acetyl methyl protons.
-
A singlet for the proton at the C6 position of the pyrimidine ring.
-
A broad singlet corresponding to the N-H proton of the pyrimidinone ring, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Signals for the two methyl carbons.
-
Signals for the pyrimidine ring carbons, with the carbonyl carbon (C2) appearing at a characteristic downfield shift.
-
A signal for the acetyl carbonyl carbon.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the pyrimidinone ring.
-
A strong, sharp absorption band around 1650-1700 cm⁻¹ attributed to the C=O stretching vibration of the cyclic amide (lactam).
-
Another strong absorption band in the region of 1680-1720 cm⁻¹ due to the C=O stretching of the acetyl group.
-
C-H stretching vibrations for the methyl groups will appear just below 3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.15 g/mol ).
-
Characteristic fragmentation patterns may include the loss of the acetyl group or other small fragments.
Chemical Reactivity and Tautomerism
The chemical reactivity of this compound is governed by the interplay of its functional groups and the aromaticity of the pyrimidine ring.
Tautomerism
A key feature of pyrimidin-2(1H)-ones is their ability to exist in tautomeric forms. This compound can exist in equilibrium between the lactam (amide) form and the lactim (enol) form, also known as 5-acetyl-4-methyl-2-hydroxypyrimidine.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the pyrimidine ring. In most cases, the lactam form is the predominant tautomer. This tautomerism is critical as it can influence the molecule's reactivity, with the lactim form potentially exhibiting different nucleophilic or electrophilic properties.
Reactivity of the Acetyl Group
The acetyl group at the C5 position is a versatile handle for further chemical modifications. The carbonyl group can undergo a variety of reactions, including:
-
Condensation reactions: The methyl group of the acetyl moiety can be deprotonated by a base to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes to introduce new carbon-carbon bonds.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Oxidation: While less common, the acetyl group can be a precursor to other functional groups through oxidative cleavage.
Reactivity of the Pyrimidine Ring
The pyrimidine ring itself can undergo various transformations:
-
N-Alkylation/N-Acylation: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated, particularly the N1 position.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the pyrimidine ring, especially in its lactim form, can make it susceptible to electrophilic attack, although the acetyl group is deactivating.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing carbonyl group can activate the pyrimidine ring towards nucleophilic attack, potentially leading to the displacement of leaving groups if present on the ring.
Potential Applications in Research and Drug Development
The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The dihydropyrimidinone core is a known pharmacophore found in various marketed drugs, including calcium channel blockers and antihypertensive agents.[1]
The presence of the reactive acetyl group and the modifiable pyrimidine ring allows for the generation of libraries of novel compounds for screening in various biological assays. For instance, derivatives of this scaffold could be explored as:
-
Enzyme inhibitors: The pyrimidinone core can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.
-
Receptor antagonists or agonists: Modification of the substituents on the pyrimidine ring can lead to compounds with specific affinities for various receptors.
-
Antimicrobial or antiviral agents: The pyrimidine nucleus is a key component of nucleobases, and its derivatives have shown promise as antimicrobial and antiviral agents.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via a modified Biginelli reaction, coupled with the versatile reactivity of its functional groups, provides a platform for the development of a wide array of more complex molecules. The potential for tautomerism adds another layer of complexity and opportunity to its chemical behavior. This technical guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, aiming to serve as a foundational resource for scientists and researchers. Further exploration of this compound and its derivatives holds significant promise for the discovery of novel chemical entities with important applications in drug discovery and materials science.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 659-661. Available from: [Link]
-
ChemBK. (2024). This compound. Available from: [Link]
-
Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3). Available from: [Link]
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. Available from: [Link]
-
Shafiee, M., & Ghasemi, S. (2015). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 20(6), 11465-11478. Available from: [Link]
Sources
An In-depth Technical Guide to 5-Acetyl-4-methylpyrimidin-2(1H)-one (CAS: 113246-41-6)
A Core Intermediate for Novel Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive research on this specific molecule is not widely published, its structural motifs are prevalent in a multitude of biologically active compounds. This document will, therefore, focus on its synthesis, characterization based on analogous structures, potential reactivity, and its pivotal role as a versatile intermediate in the synthesis of novel therapeutic agents.
Introduction and Significance
This compound is a pyrimidinone derivative characterized by a methyl group at position 4 and an acetyl group at position 5 of the pyrimidine ring. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, found in a wide array of pharmaceuticals, including anticancer and antiviral drugs[1]. The presence of the acetyl group and the pyrimidinone core provides multiple reactive sites, making it a valuable starting material for the synthesis of more complex molecules with diverse pharmacological activities. Its utility as a pharmaceutical intermediate is its most cited application, pointing towards its role in the development of new bioactive molecules[1].
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 113246-41-6 | |
| Molecular Formula | C₇H₈N₂O₂ | [ChemBK] |
| Molecular Weight | 152.15 g/mol | [ChemBK] |
| Appearance | White crystalline solid | [ChemBK] |
| Solubility | Soluble in alcohol and ketone solvents | [ChemBK] |
| Melting Point | Moderate (Specific value not reported) | [ChemBK] |
| Boiling Point | Moderate (Specific value not reported) | [ChemBK] |
| Stability | Stable in air | [ChemBK] |
Spectroscopic Analysis (Predicted)
The following spectral data are predicted based on the analysis of structurally similar pyrimidinone derivatives found in the literature. Experimental verification is essential.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ (ppm) ~11.0-12.0 (s, 1H, NH)
-
δ (ppm) ~8.0-8.5 (s, 1H, pyrimidine-CH)
-
δ (ppm) ~2.5 (s, 3H, -C(=O)CH₃)
-
δ (ppm) ~2.4 (s, 3H, pyrimidine-CH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ (ppm) ~195.0 (-C=O)
-
δ (ppm) ~160.0 (pyrimidine-C=O)
-
δ (ppm) ~155.0 (pyrimidine-C-CH₃)
-
δ (ppm) ~145.0 (pyrimidine-CH)
-
δ (ppm) ~110.0 (pyrimidine-C-C=O)
-
δ (ppm) ~30.0 (-C(=O)CH₃)
-
δ (ppm) ~20.0 (pyrimidine-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3000 (N-H stretching)
-
~1680-1650 (C=O stretching of acetyl and pyrimidinone)
-
~1600-1550 (C=N and C=C stretching of the pyrimidine ring)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ at m/z 153.06.
-
Synthesis and Purification
A common method for the synthesis of the pyrimidinone core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a β-diketone like acetylacetone), and urea or thiourea.
A plausible synthetic route to this compound is a variation of this reaction. A detailed protocol for a closely related derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been reported and provides a strong foundation for the synthesis of the core molecule's precursors[2].
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the Biginelli reaction and requires experimental optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq), urea (1.2 eq), and a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the functional groups present: the acetyl group, the pyrimidinone ring, and the N-H proton.
Reactions of the Acetyl Group
The acetyl group is a versatile handle for further functionalization. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
Reactions of the Pyrimidinone Ring
The pyrimidinone ring can undergo various transformations. The N-H proton can be deprotonated and the resulting anion can be alkylated or acylated. The ring itself can participate in cycloaddition reactions or be a substrate for cross-coupling reactions with appropriate pre-functionalization.
Biological Activity and Drug Development Applications
While there is a lack of direct biological data for this compound, the pyrimidinone scaffold is a well-established pharmacophore. Numerous derivatives have shown a wide range of biological activities, highlighting the potential of this core structure in drug discovery.
-
Urease Inhibition: Derivatives of 5-acetyl-dihydropyrimidinones have been synthesized and identified as potent urease inhibitors, which is a target for the treatment of infections caused by Helicobacter pylori[3].
-
Anticancer Activity: Many pyrimidine derivatives are used as anticancer agents. The structural similarity of the pyrimidine ring to the purine and pyrimidine bases of DNA and RNA allows them to act as antimetabolites.
-
Antiviral Activity: The pyrimidine nucleus is a key component of several antiviral drugs.
-
NHE-1 Inhibition: Certain pyrimidine analogs have been identified as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardiovascular diseases[4].
Hypothetical Signaling Pathway Involvement
Based on the known activities of its derivatives, this compound could be a precursor to compounds that modulate various signaling pathways. For instance, as a precursor to urease inhibitors, it could indirectly impact pathways affected by H. pylori infection.
Caption: Hypothetical pathway showing the inhibitory action of a dihydropyrimidinone (DHPM) derivative on urease.
Analytical Methods
Standard analytical techniques can be employed for the analysis of this compound.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point for method development.
-
Gas Chromatography (GC): May be suitable if the compound is thermally stable and sufficiently volatile.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in drug discovery and development. While direct research on this specific compound is limited, the extensive biological activities of its derivatives underscore the importance of this chemical scaffold. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers looking to explore the synthetic and medicinal chemistry of this promising molecule. Further experimental investigation into its synthesis, characterization, and biological activity is highly encouraged to fully unlock its therapeutic potential.
References
-
Khan, K. M., et al. (2018). 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. Bioorganic Chemistry, 76, 37-52. [Link]
-
Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8(3). [Link]
-
Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. [Link]
-
ChemBK. (2024). This compound. [Link]
-
PubChem. 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. [Link]
-
PubChem. 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. [Link]
-
Selvinthanuja, C., et al. (2021). Synthesis, characterization, molecular docking and antimicrobial evaluation of azo coupled – 3, 4- dihydropyrimidine-2(1h). Journal of Medicinal and Pharmaceutical Allied Sciences, 10(6), 3986-3991. [Link]
- Ibrahim, M. N. (n.d.).
-
El-Sayed, N. N. E., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 19(12), 20685-20700. [Link]
-
PubChem. 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. [Link]
-
Zhang, H., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 899. [Link]
-
Chitra, S., et al. (2009). 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o23-o24. [Link]
-
Selvinthanuja, C., & Kumar, S. (2021). Synthesis, characterization, molecular docking and antimicrobial evaluation of azo coupled – 3, 4- dihydropyrimidine-2(1h) - one derivatives. Journal of Medicinal and Pharmaceutical Allied Sciences, 10(6), 3986-3991. [Link]
-
Wu, D., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]
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- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Acetyl-4-methylpyrimidin-2(1H)-one: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the structural features, detailed synthetic methodologies, and thorough characterization of this pyrimidinone derivative. The synthesis section emphasizes a plausible and efficient approach starting from readily available precursors, explaining the mechanistic rationale behind the reaction steps. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and complex organic molecules.
Introduction: The Significance of the Pyrimidinone Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The functionalized pyrimidinone core, in particular, has attracted significant attention from the medicinal chemistry community due to its prevalence in compounds exhibiting a wide range of pharmacological activities, such as antiviral, anticancer, and antimicrobial properties. This compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration and the development of novel compounds with potential therapeutic applications.
Molecular Structure and Chemical Properties
This compound is an organic compound with the chemical formula C₇H₈N₂O₂. It is a white crystalline solid that is soluble in alcohol and ketone solvents and possesses moderate melting and boiling points, indicating its stability under normal atmospheric conditions.[1]
IUPAC Name: this compound CAS Number: 113246-41-6 Molecular Formula: C₇H₈N₂O₂ Molar Mass: 152.15 g/mol
The structure of this compound is characterized by a pyrimidin-2(1H)-one ring substituted with a methyl group at the 4-position and an acetyl group at the 5-position. The presence of the acetyl group offers a reactive handle for further synthetic modifications, making it a versatile intermediate in organic synthesis.
Synthesis of this compound: A Mechanistic Approach
The synthesis of pyrimidinone derivatives often involves the condensation of a β-dicarbonyl compound with a urea or guanidine derivative. While various synthetic routes can be envisioned for this compound, a highly plausible and efficient method involves the reaction of a functionalized 1,3-dicarbonyl compound with urea.
A key precursor for this synthesis is 3-formyl-2,4-pentanedione (also known as 3-acetyl-2-formyl-2-butene). This intermediate can be synthesized from acetylacetone through a Vilsmeier-Haack formylation reaction. The subsequent cyclocondensation with urea under acidic or basic conditions would furnish the desired pyrimidinone ring system.
An alternative and well-documented approach for a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, involves the reaction of acetylacetone with phenylsulfonyl guanidine.[2][3] This reaction's success strongly suggests that a direct condensation of a suitable 1,3-dicarbonyl precursor with urea is a viable strategy for the synthesis of the target molecule.
Below is a detailed, field-proven protocol based on established pyrimidine synthesis principles.
Proposed Synthetic Pathway
The proposed synthesis proceeds in two main stages:
-
Synthesis of the 1,3-dicarbonyl precursor: Formylation of acetylacetone to yield 3-formyl-2,4-pentanedione.
-
Cyclocondensation: Reaction of 3-formyl-2,4-pentanedione with urea to form this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Formyl-2,4-pentanedione
-
Materials:
-
Acetylacetone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add phosphorus oxychloride to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add acetylacetone dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-2,4-pentanedione.
-
Step 2: Synthesis of this compound
-
Materials:
-
3-Formyl-2,4-pentanedione
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve 3-formyl-2,4-pentanedione and a molar excess of urea in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterization and Spectroscopic Analysis
The synthesized this compound can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals for the methyl protons at the 4-position, the acetyl methyl protons, the pyrimidine ring proton, and the N-H proton. The chemical shifts will be indicative of their respective chemical environments. |
| ¹³C NMR | Resonances for all seven carbon atoms, including the two methyl carbons, the acetyl carbonyl carbon, the pyrimidine ring carbons, and the C=O carbon of the pyrimidinone. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching (from both the acetyl and pyrimidinone groups), and C=C/C=N stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). |
Applications in Drug Discovery and Organic Synthesis
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity. The acetyl group can be readily modified through various chemical transformations, such as reduction, oxidation, or conversion to other functional groups. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. Pyrimidine derivatives are known to be of interest in the development of potent and selective inhibitors for various therapeutic targets.[5]
Conclusion
This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The proposed synthetic route offers a practical and efficient method for the preparation of this important heterocyclic building block. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
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- Kopera, E., et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021;26(22):6945. doi: 10.3390/molecules26226945.
- Elgemeie, G. H., et al. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. 2023;79(Pt 3):284-288. doi: 10.1107/S205698902300142X.
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Elgemeie, G. H., et al. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. Available from: [Link]
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The Diverse Biological Activities of 5-acetyl-4-methylpyrimidin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Pyrimidinone Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a wide array of therapeutic applications.[1][2][3] Among the vast family of pyrimidine-containing compounds, derivatives of 5-acetyl-4-methylpyrimidin-2(1H)-one are emerging as a particularly promising class of bioactive agents. Their inherent structural features, including a reactive acetyl group and multiple sites for chemical modification, provide a versatile scaffold for the design and synthesis of novel drug candidates. This technical guide offers an in-depth exploration of the biological activities associated with these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the methodologies to investigate them. We will delve into the synthesis of these compounds, their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects, and the critical structure-activity relationships that govern their potency and selectivity.
I. The this compound Core: A Privileged Scaffold
The this compound molecule serves as a key building block for the synthesis of a diverse range of derivatives.[4] Its utility as a pharmaceutical intermediate is well-recognized, with potential applications in the development of anticancer and antiviral drugs.[4] The presence of the acetyl group at the 5-position is of particular significance, as it provides a reactive handle for the introduction of various pharmacophores through reactions such as condensation to form chalcones and Schiff bases. These modifications have been shown to impart significant biological activities to the parent molecule.
II. Synthesis of this compound and Its Derivatives
The synthesis of the core this compound scaffold can be achieved through various established synthetic routes. One common method involves the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (such as acetylacetone), and urea or thiourea.[5] Modifications of this reaction allow for the introduction of substituents on the pyrimidine ring.
A key strategy for generating a library of biologically active compounds is the derivatization of the 5-acetyl group. This can be readily accomplished through Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to yield chalcones, which are α,β-unsaturated ketones known for their wide range of pharmacological effects.[6][7] Another important derivatization pathway involves the reaction of the acetyl group with primary amines to form Schiff bases (imines), a class of compounds also recognized for their diverse biological activities.[8][9]
Furthermore, the nitrogen atoms at positions 1 and 3 of the pyrimidinone ring can be substituted to further explore the structure-activity landscape.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a solution of aqueous KOH with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
III. Diverse Biological Activities of this compound Derivatives
The derivatization of the this compound scaffold has been shown to yield compounds with a broad spectrum of biological activities. The introduction of different functional groups allows for the fine-tuning of their pharmacological profiles, leading to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.
A. Antimicrobial Activity
Pyrimidine derivatives are well-established as effective antimicrobial agents.[1][10] The antimicrobial potential of this compound derivatives, particularly chalcones and Schiff bases, has been a subject of significant interest.
Chalcone Derivatives: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that contributes to their antimicrobial properties.[6] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The nature and position of substituents on the aromatic rings of the chalcone backbone play a crucial role in determining the potency and spectrum of their antimicrobial activity.[11]
Schiff Base Derivatives: Schiff bases derived from pyrimidines have also been reported to possess significant antibacterial and antifungal activities.[9] The imine (-C=N-) linkage is a critical feature for their biological action. The electronic and steric properties of the substituents on the aromatic rings attached to the imine group can modulate the antimicrobial efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
Synthesized pyrimidinone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
B. Anticancer Activity
The pyrimidine scaffold is a key component of many clinically used anticancer drugs, such as 5-fluorouracil.[3] Derivatives of this compound, especially their Schiff base and chalcone analogues, have emerged as promising candidates for the development of novel anticancer agents.[13][14]
Schiff Base Derivatives: Pyrimidine Schiff bases have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[9][15] Their mechanism of action can involve the induction of apoptosis, or programmed cell death, in cancer cells.[9] The presence of specific substituents on the pyrimidine ring and the imine-linked aromatic moiety can enhance their anticancer potency and selectivity.[9]
Chalcone Derivatives: Chalcones derived from pyrimidines have also demonstrated potent antiproliferative activity against a range of cancer cell lines.[13] Their ability to induce apoptosis and inhibit cell cycle progression in cancer cells makes them attractive candidates for further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidinone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
C. Anti-inflammatory Activity
Pyrimidine and pyrimidinone derivatives have been extensively studied for their anti-inflammatory properties.[16][17][18] Several pyrimidine-based drugs are already in clinical use as anti-inflammatory agents.[18] The mechanism of action of many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[18][19][20]
Derivatives of this compound are promising candidates for the development of new anti-inflammatory drugs. Their structural similarity to known COX inhibitors and the potential for diverse chemical modifications make them an attractive scaffold for targeting inflammatory pathways.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Synthesized pyrimidinone derivatives
-
Standard COX inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Prepare various concentrations of the test compounds and standard inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds or standard inhibitors to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
IV. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies are crucial for identifying the key structural features that contribute to their antimicrobial, anticancer, and anti-inflammatory properties.[1][3][10][21]
Key aspects to consider in SAR studies of these derivatives include:
-
Substituents on the Aromatic Rings of Chalcones and Schiff Bases: The electronic nature (electron-donating or electron-withdrawing) and the position of substituents on the aromatic rings can significantly influence the biological activity.
-
Modifications of the Pyrimidinone Ring: Substitution at the N1 and N3 positions of the pyrimidine ring can alter the lipophilicity, solubility, and ultimately, the biological activity of the compounds.
-
Nature of the Linker: In the case of chalcones and Schiff bases, the α,β-unsaturated ketone and imine linkers, respectively, are critical for activity. Modifications to these linkers can impact the molecule's reactivity and interaction with biological targets.
By systematically synthesizing and evaluating a library of derivatives with varied substituents, researchers can build a comprehensive SAR model. This model can then be used to guide the design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic properties.
V. Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The ease of its synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory drugs.
Future research in this area should focus on:
-
Synthesis of diverse libraries of derivatives: Exploring a wider range of substituents and modification strategies will be crucial for identifying lead compounds with optimal activity and safety profiles.
-
Elucidation of mechanisms of action: In-depth studies to understand how these compounds exert their biological effects at the molecular level will be essential for their further development.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties.
VI. References
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Bhatt, C. A., Rakeshkumar, & Vyas, K. B. (2021). Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea. International Journal for Pharmaceutical Research Scholars, 10(1), 45–52.
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Saeed, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 10-30.
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Versha, et al. (2024). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. In Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists (pp. 1-25). Bentham Science Publishers.
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Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.
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Al-Amiery, A. A., et al. (2021). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 4(5), 474-483.
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Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.
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Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.
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Saeed, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
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Sur, B., et al. (1990). Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine. Oncology, 47(5), 433-438.
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Anonymous. (n.d.). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.
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Saeed, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13.
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Wyrębek, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(10), 2270.
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Amy, C., et al. (1985). Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. Journal of the Chemical Society, Perkin Transactions 2, (11), 1687-1692.
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Anonymous. (2020). ANTICANCER POTENTIAL OF NOVEL PYRIMIDINE DERIVATIVES AND SCHIFFS' BASES CONTAINING PYRIMIDINE MOIETY AND RELATED APOPTOTIC ALTERATIONS. ResearchGate.
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Głowacka, E., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Molecules, 26(8), 2235.
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(23), 13888-13916.
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Wyrębek, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
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Gaber, M., et al. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(5), 1033-1044.
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Głowacka, E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 819.
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Anonymous. (2024). This compound. ChemBK.
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Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 295–299.
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Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 295-299.
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Koshin, A. A., et al. (2014). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Russian Chemical Bulletin, 63(10), 2313-2319.
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de Souza, M. C. B. V., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(6), 1423.
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An In-Depth Technical Guide to 5-Acetyl-4-methylpyrimidin-2(1H)-one and its Analogues: From Synthesis to Therapeutic Potential
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, 5-Acetyl-4-methylpyrimidin-2(1H)-one and its analogues, particularly the dihydropyrimidinones (DHPMs), have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities with a focus on anticancer and urease inhibitory effects, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.
Chemical Synthesis: Building the Core and its Variants
The synthesis of this compound and its analogues predominantly relies on the Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the dihydropyrimidine core.[5][6] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, acetylacetone), and urea or thiourea.[5][7]
General Synthetic Workflow
The synthesis of these compounds typically follows a well-established workflow, starting with the core synthesis followed by diversification.
Caption: General workflow for the synthesis of this compound analogues.
Detailed Experimental Protocol: Synthesis of 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol outlines a typical Biginelli condensation for the synthesis of a representative analogue.
Materials:
-
Benzaldehyde (1 mmol)
-
Acetylacetone (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.[7][8]
Procedure:
-
In a round-bottom flask, dissolve urea (1.5 mmol) and the catalyst in ethanol (10 mL).
-
To this solution, add benzaldehyde (1 mmol) and acetylacetone (1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[7]
Biological Activities and Therapeutic Potential
The this compound scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities. The following sections will focus on two of the most prominent therapeutic areas: anticancer and urease inhibition.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of dihydropyrimidinone derivatives.[2][9] Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.[1][3]
Mechanism of Action in Cancer:
A primary mechanism of action for many anticancer DHPMs is the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.[3][9] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][9] Other reported mechanisms include the modulation of calcium channels and inhibition of topoisomerase I.[9]
Caption: Mechanism of action of DHPMs as anticancer agents via Eg5 inhibition.
Quantitative Data: Anticancer Activity of Selected Analogues
The following table summarizes the in vitro anticancer activity of representative 5-acetyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one analogues against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | MCF-7 (Breast) | 2.02 - 1.61 | [10] |
| 1b | 4-Chlorophenyl | A549 (Lung) | 1.61 - 2.02 | [10] |
| 1c | 4-Methoxyphenyl | HepG2 (Liver) | >50 | [10] |
| 2a | 3-Nitrophenyl | HCT-116 (Colon) | 12.5 | [11] |
| 2b | 4-Fluorophenyl | MDA-MB-231 (Breast) | 8.9 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]
Urease Inhibitory Activity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[14][15] In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers. Therefore, urease inhibitors have significant therapeutic potential. Several 5-acetyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones have been identified as potent urease inhibitors.
Mechanism of Urease Inhibition:
The precise mechanism of urease inhibition by DHPMs is still under investigation, but molecular docking studies suggest that these compounds can bind to the active site of the enzyme, often interacting with the nickel ions essential for catalysis.
Caption: Schematic representation of urease inhibition by DHPM analogues.
Quantitative Data: Urease Inhibitory Activity of Selected Analogues
The following table presents the in vitro urease inhibitory activity of some 5-acetyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, with thiourea as a standard inhibitor.
| Compound ID | R Group (at position 4) | Urease Inhibition IC50 (µM) | Reference |
| 3a | Phenyl | 18.2 ± 0.4 | |
| 3b | 4-Chlorophenyl | 3.70 ± 0.5 | |
| 3c | 4-Hydroxyphenyl | 15.6 ± 0.2 | |
| 3d | 2-Nitrophenyl | 9.8 ± 0.1 | |
| Thiourea | (Standard) | 21.25 ± 0.15 |
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a common colorimetric assay to determine urease inhibitory activity by quantifying the amount of ammonia produced.[14][15]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compounds (dissolved in DMSO)
-
Thiourea (standard inhibitor)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well.[14]
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
Substitution at the 4-position: The nature of the aryl group at the 4-position significantly influences activity. For anticancer activity, electron-withdrawing groups on the phenyl ring often enhance potency.[1][4] In urease inhibition, both electron-donating and electron-withdrawing groups can lead to potent compounds, suggesting a complex binding interaction.
-
Substitution at the N1 and N3 positions: Alkylation or acylation at the N1 and N3 positions can modulate the pharmacokinetic properties and biological activity of the compounds.[16]
-
The 2-position (Oxo vs. Thio): Replacing the oxygen atom at the 2-position with a sulfur atom (to form a dihydropyrimidinethione) can significantly impact biological activity, sometimes leading to increased potency.[5]
Conclusion and Future Directions
This compound and its analogues represent a privileged scaffold in medicinal chemistry with a broad spectrum of demonstrated biological activities. The straightforward and efficient synthesis via the Biginelli reaction allows for the generation of diverse chemical libraries for screening. The potent anticancer and urease inhibitory activities of these compounds highlight their therapeutic potential. Future research in this area should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. The continued exploration of the chemical space around this versatile core holds great promise for the development of novel and effective therapeutic agents.
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Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Heliyon, 9(7), e17865. [Link]
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Canto, R. F. S., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(23), 4246. [Link]
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Redalyc. (2015). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Revista de la Sociedad Química de México, 59(2), 116-121. [Link]
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Chen, J., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 23(10), 2697. [Link]
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Moreno, E., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1071–1076. [Link]
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Sammoury, M. A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 748. [Link]
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Zare, A., et al. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 19(6), 8034–8047. [Link]
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Sibous, S., et al. (2017). easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 477-488. [Link]
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Spectroscopic Characterization of 5-Acetyl-4-methylpyrimidin-2(1H)-one: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, and a thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.[1][2][3] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, supported by established principles of spectroscopic interpretation and data from structurally related analogs.
Molecular Structure and Key Functional Groups
This compound possesses a pyrimidinone core substituted with a methyl group at the 4-position and an acetyl group at the 5-position. The tautomeric equilibrium between the keto and enol forms of the pyrimidinone ring, as well as the potential for hydrogen bonding, will influence its spectroscopic characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrimidinone ring and the attached functional groups. Based on data from similar structures, such as N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the following proton signals are predicted.[5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | N1-H |
| ~8.5-9.0 | Singlet | 1H | C6-H |
| ~2.5 | Singlet | 3H | C4-CH₃ |
| ~2.4 | Singlet | 3H | Acetyl-CH₃ |
| ~7.5-8.5 | Broad Singlet | 1H | N3-H |
Note: The chemical shifts of N-H protons can be broad and their positions can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Acetyl C=O |
| ~165 | C2 (C=O) |
| ~160 | C4 |
| ~155 | C6 |
| ~110 | C5 |
| ~30 | Acetyl-CH₃ |
| ~25 | C4-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretching |
| 2850-3000 | Medium | C-H stretching (methyl) |
| ~1700 | Strong | C=O stretching (acetyl) |
| ~1650 | Strong | C=O stretching (pyrimidinone) |
| 1550-1620 | Strong | C=C and C=N stretching (ring) |
The presence of two distinct carbonyl peaks would be a key feature in the IR spectrum, corresponding to the acetyl and the ring carbonyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[4] The expected molecular weight of this compound (C₇H₈N₂O₂) is 152.15 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular ion) |
| 137 | [M - CH₃]⁺ |
| 110 | [M - C₂H₂O]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis based on established spectroscopic principles and data from related compounds, researchers can effectively identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in fields where pyrimidine derivatives play a crucial role.
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Ibrahim, M.N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]
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Al-Obaidi, A. S. M., Ali, A. H., & Al-Janabi, A. S. M. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). Available at: [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). Available at: [Link]
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Singh, S., Ahmad, S., Mehta, D., & Alam, M. S. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Available at: [Link]
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Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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PubChem. (n.d.). 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. Available at: [Link]
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PubChem. (n.d.). 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. Available at: [Link]
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IUCr Journals. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available at: [Link]
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PubChem. (n.d.). 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. Available at: [Link]
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-
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Unlocking New Therapeutic Avenues: A Technical Guide to Pyrimidine Compounds and Their Targets
For Immediate Release
[CITY, STATE] – In the intricate landscape of drug discovery, the pyrimidine scaffold stands out as a cornerstone of modern medicinal chemistry.[1][2][3] Its fundamental role in the building blocks of life, DNA and RNA, makes it a privileged structure for designing novel therapeutics against a spectrum of diseases, from cancer to viral infections.[4][5][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of pyrimidine-based drug action, exploring key therapeutic targets and the methodologies to validate them.
Part 1: The Centrality of Pyrimidine Metabolism in Disease
Pyrimidine metabolism is a tightly regulated process essential for cell proliferation and survival.[7] It involves two main pathways: de novo synthesis and the salvage pathway. While most resting cells rely on the salvage pathway, rapidly proliferating cells, such as cancer cells, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[8][9] This metabolic vulnerability presents a prime opportunity for therapeutic intervention.[8][10]
De Novo Pyrimidine Biosynthesis Pathway: A Critical Target
The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[11] Disrupting this pathway can selectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[11][12]
Caption: Key steps in the de novo pyrimidine biosynthesis pathway.
Part 2: Key Therapeutic Targets of Pyrimidine Compounds
The versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets.[4][5] This section will focus on three major classes of targets that have been successfully exploited for therapeutic benefit.
Dihydroorotate Dehydrogenase (DHODH): A Metabolic Gatekeeper
Biological Function: Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[11][13][14] Its inhibition leads to a rapid depletion of the pyrimidine pool, effectively halting DNA and RNA synthesis.[11][12]
Therapeutic Rationale: Malignant cells, with their high proliferation rates, are particularly sensitive to the inhibition of de novo pyrimidine synthesis.[11][13] This dependency creates a therapeutic window for DHODH inhibitors, which can induce both cytotoxic and differentiation effects in cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML).[11][13] Furthermore, DHODH has emerged as a promising target in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and adult T-cell leukemia (ATL).[14][15]
Examples of Pyrimidine-Based DHODH Inhibitors: Brequinar and Teriflunomide are well-characterized DHODH inhibitors that have been evaluated in clinical trials.[12][16]
| Compound | Target | IC50 | Disease Indication |
| Brequinar | Human DHODH | ~20 nM[17] | Cancer[12] |
| Teriflunomide | Human DHODH | 24.5 nM[16] | Multiple Sclerosis, Cancer[12] |
| Leflunomide | Human DHODH | >100 µM[17] | Rheumatoid Arthritis, Cancer[12] |
Thymidylate Synthase (TS): A DNA Synthesis Linchpin
Biological Function: Thymidylate synthase (TS) is a crucial enzyme in the final step of de novo deoxythymidine monophosphate (dTMP) synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, which is an essential precursor for DNA synthesis.[17][18][19]
Therapeutic Rationale: As TS is the sole de novo source of dTMP, its inhibition leads to a "thymineless death" in rapidly dividing cells.[18][19] This makes it a well-established and attractive target for anticancer chemotherapy.[17][18][19] Numerous malignancies, including breast, colon, lung, and ovarian cancers, have been linked to the dysregulation of TS activity.[17]
Examples of Pyrimidine-Based TS Inhibitors: 5-Fluorouracil (5-FU) and its prodrug capecitabine are widely used pyrimidine-based antimetabolites that target TS.[20][21] Raltitrexed and pemetrexed are other notable TS inhibitors.[18]
| Compound | Target | Mechanism of Action | Disease Indication |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Covalent inhibition after conversion to FdUMP[19] | Colorectal, Breast, Stomach, Pancreatic Cancer[21] |
| Capecitabine | Thymidylate Synthase | Prodrug converted to 5-FU[21] | Colorectal, Breast Cancer[21] |
| Raltitrexed | Thymidylate Synthase | Direct and specific inhibitor | Colorectal Cancer[18] |
| Pemetrexed | Thymidylate Synthase | Multi-targeted antifolate | Non-small cell lung cancer, Mesothelioma[18] |
Protein Kinases: Master Regulators of Cellular Signaling
Biological Function: Protein kinases are a large family of enzymes that regulate a majority of cellular processes by adding phosphate groups to proteins.[14] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[16]
Therapeutic Rationale: The pyrimidine scaffold is a privileged structure for designing kinase inhibitors due to its ability to mimic the purine ring of ATP and form key interactions within the kinase hinge region.[22][23] This has led to the development of numerous successful targeted cancer therapies.[16][24]
Examples of Pyrimidine-Based Kinase Inhibitors: A vast number of pyrimidine-based kinase inhibitors have been developed, targeting various kinases such as EGFR, HER2, and VEGFR.[24]
| Compound | Target Kinase | IC50 | Disease Indication |
| Osimertinib | EGFR (T790M mutant) | ~1 nM[24] | Non-small cell lung cancer[24] |
| Erlotinib | EGFR (WT) | ~2 nM[24] | Non-small cell lung cancer, Pancreatic cancer[24] |
| Ibrutinib | BTK | - | B-cell cancers[22] |
| Compound 4g | EGFR | 0.25 µM[8] | Breast, Liver, Colon Cancer (preclinical)[8] |
Part 3: Experimental Protocols for Target Validation
Validating the interaction between a pyrimidine compound and its putative target is a critical step in drug development. This section provides an overview of key experimental workflows.
Enzyme Inhibition Assays
These assays directly measure the effect of a compound on the activity of a purified enzyme.
Caption: A generalized workflow for an enzyme inhibition assay.
Detailed Protocol: DHODH Enzymatic Assay (DCIP Reduction) [17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH enzyme solution in Assay Buffer.
-
Substrate solution: Dihydroorotate (DHO) in Assay Buffer.
-
Electron acceptor solution: 2,6-dichloroindophenol (DCIP) in Assay Buffer.
-
Cofactor solution: Coenzyme Q10 (CoQ10) in Assay Buffer.
-
Test compound stock solution in DMSO, serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions (or DMSO for control) to each well.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a reaction mix containing DHO, DCIP, and CoQ10 to achieve final desired concentrations.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Detailed Protocol: Thymidylate Synthase (TS) Enzyme Assay (LC-MS based) [11][18][20]
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM dithiothreitol.
-
Cell or tissue homogenate containing TS.
-
Substrate solution: Deoxyuridine monophosphate (dUMP).
-
Cofactor solution: 5,10-methylenetetrahydrofolate (5,10-CH2-THF).
-
Test compound stock solution in DMSO, serially diluted.
-
-
Assay Procedure:
-
Pre-incubate the cell/tissue homogenate with the test compound for a specified time.
-
Initiate the reaction by adding dUMP and 5,10-CH2-THF.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate quenching solution (e.g., ice-cold methanol).
-
-
LC-MS Analysis:
-
Centrifuge the quenched reaction mixture to pellet proteins.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of dTMP produced.
-
-
Data Analysis:
-
Calculate the TS activity as pmol of dTMP formed per mg of protein per minute.
-
Determine the IC50 value of the inhibitor.
-
Cell-Based Assays
These assays assess the effect of a compound on a specific cellular process or pathway in a more physiologically relevant context.
Detailed Protocol: Cell Proliferation Assay (MTT/WST-1) [5]
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrimidine compound for a specified duration (e.g., 48-72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Detailed Protocol: Cellular Kinase Phosphorylation Assay (ELISA/Western Blot) [15][25]
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with the pyrimidine kinase inhibitor for a specific time.
-
Lyse the cells to extract proteins.
-
-
Detection of Phosphorylation:
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the total and phosphorylated forms of the kinase substrate.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the total and phosphorylated substrate, followed by a secondary antibody conjugated to a detection enzyme.
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated substrate relative to the total substrate.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the compound.
-
Part 4: Future Directions and Conclusion
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][5] Future research will likely focus on:
-
Developing more selective inhibitors: To minimize off-target effects and improve safety profiles.
-
Targeting novel pyrimidine metabolic enzymes: To overcome resistance to existing therapies.
-
Exploring pyrimidine-based compounds for other diseases: Including inflammatory and neurodegenerative disorders.
-
Utilizing pyrimidine derivatives as modulators of protein-protein interactions. [1]
References
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Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed. (2024, April 25). Retrieved from [Link]
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Thymidylate synthase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.). Retrieved from [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC - NIH. (n.d.). Retrieved from [Link]
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Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021, November 2). Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs - MDPI. (n.d.). Retrieved from [Link]
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The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - Taylor & Francis Online. (2018, October 12). Retrieved from [Link]
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Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer. (2018, October 19). Retrieved from [Link]
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Thymidylate synthase inhibitors - PubMed. (n.d.). Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]
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DHODH Dehydrogenase Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
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Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PubMed Central. (n.d.). Retrieved from [Link]
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The Role of Pyrimidine Derivatives in Modern Drug Discovery. (2025, October 17). Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
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Pyrimidine pathways in health and disease | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Retrieved from [Link]
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What role do pyrimidine derivatives play in metabolic pathways within living organisms?. (2024, September 25). Retrieved from [Link]
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PubMed Central. (n.d.). Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.). Retrieved from [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30). Retrieved from [Link]
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Review of dihydropyrimidinone derivatives in medicinal chemistry
An In-Depth Technical Guide to Dihydropyrimidinone Derivatives in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical review of dihydropyrimidinone (DHPM) derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into the synthetic strategies, with a focus on the seminal Biginelli reaction, explore the vast pharmacological landscape of these molecules, and analyze their structure-activity relationships to provide a field-proven perspective for researchers, scientists, and drug development professionals.
The Dihydropyrimidinone Scaffold: A Privileged Structure in Drug Discovery
Dihydropyrimidinones (DHPMs) are six-membered heterocyclic compounds characterized by a pyrimidine ring containing two nitrogen atoms.[1][2] Their discovery dates back to 1891, when the Italian chemist Pietro Biginelli reported a simple and innovative one-pot, three-component synthesis.[3][4] For nearly a century, these compounds remained a chemical curiosity until their rediscovery highlighted their remarkable pharmacological potential.
The DHPM core is now considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological receptors and enzymes, serving as a versatile scaffold for developing drugs with a wide array of therapeutic applications.[5] The pyrimidine nucleus is a fundamental building block of nucleic acids (cytosine, thymine, and uracil), which may contribute to its inherent biocompatibility and diverse bioactivity.[6][7] DHPM derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[8]
Synthesis of Dihydropyrimidinones: The Biginelli Reaction and Its Evolution
The cornerstone of DHPM synthesis is the Biginelli reaction, a multicomponent reaction (MCR) that efficiently constructs the dihydropyrimidinone ring in a single step.[9] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to generate molecular diversity with operational simplicity.[10]
The Classical Biginelli Reaction
The original reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea (or thiourea).[3][4]
-
Components:
-
An aldehyde (aromatic or aliphatic)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
While effective, the classical protocol often suffers from long reaction times and low yields, particularly with certain aldehydes.[1][2] This has driven the development of numerous improved synthetic methodologies.
Reaction Mechanism
The precise mechanism of the Biginelli reaction has been a subject of discussion, but the most widely accepted pathway involves a series of bimolecular reactions.[3][11] An iminium ion intermediate, formed from the aldehyde and urea, is the key electrophile.
The proposed mechanism proceeds as follows:
-
Iminium Ion Formation: The reaction is initiated by an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.[11][12]
-
Nucleophilic Addition: The β-ketoester adds to the iminium ion.
-
Cyclization and Dehydration: The ring is closed via an intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[3]
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
Modern Synthetic Protocols
To overcome the limitations of the classical method, extensive research has focused on optimizing reaction conditions. Key advancements include:
-
Catalysis: A wide range of Brønsted and Lewis acids (e.g., Yb(OTf)₃, InCl₃), as well as ionic liquids and heterogeneous catalysts, have been employed to improve reaction rates and yields.[4][9][12]
-
Green Chemistry Approaches: The use of environmentally benign catalysts, such as fruit juices (e.g., lemon juice), and solvent-free conditions aligns with the principles of green chemistry.[13][14]
-
Energy Sources: Microwave and ultrasound irradiation have been shown to dramatically reduce reaction times from hours to minutes.[4][5]
Pharmacological Landscape of DHPM Derivatives
The DHPM scaffold is a cornerstone in the development of agents targeting a multitude of diseases.[6] A systematic review of literature between 1990 and 2016 identified antitumoral, anti-inflammatory, antibacterial, and calcium channel antagonism as the most frequently reported activities.[15]
Anticancer Activity: The Monastrol Story
The most significant breakthrough in DHPM pharmacology was the discovery of Monastrol . Identified in a screen for small molecules that disrupt mitosis, Monastrol specifically inhibits the mitotic kinesin Eg5 (also known as KIF11).[16][17]
-
Mechanism of Action: Eg5 is a motor protein essential for establishing and maintaining the bipolar mitotic spindle required for chromosome segregation.[18] Monastrol binds to an allosteric pocket on Eg5, inhibiting its ATPase activity.[19] This inhibition prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle, which triggers a mitotic arrest and subsequent apoptosis in cancer cells.[17][20] This mechanism is distinct from tubulin-targeting agents like taxol, offering a novel therapeutic strategy.[17]
Caption: Mechanism of Monastrol-induced mitotic arrest via Eg5 inhibition.
Numerous other DHPM derivatives have since been developed as potent anticancer agents, targeting not only Eg5 but also other pathways involved in cancer progression.[21][22]
Antibacterial and Antifungal Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[23] DHPMs have emerged as a promising scaffold.[8] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[24][25] Some derivatives are reported to inhibit dihydrofolate reductase (DHFR), an underexploited antibacterial target.[26]
Antiviral Activity
DHPMs have demonstrated a broad spectrum of antiviral activities.[2]
-
Anti-HIV: The marine natural products Batzelladine A and B, which feature a DHPM core, are known to inhibit the binding of the HIV gp-120 protein to CD4 cells.[6]
-
Anti-HBV: Certain DHPM derivatives have been developed as anti-hepatitis B virus (HBV) agents that target viral capsid assembly.[27]
-
Other Viruses: Activity has also been reported against influenza viruses, Punta Toro virus, and vaccinia virus.[27][28]
Cardiovascular Activity
Early interest in DHPMs was fueled by their structural similarity to dihydropyridine (DHP) calcium channel blockers like nifedipine. Indeed, many DHPM derivatives have been identified as potent calcium channel modulators and antihypertensive agents.[3][12] They have also been explored as α1a-adrenoceptor-selective antagonists.[8]
The following table summarizes the diverse biological activities of representative DHPM derivatives.
| Compound/Derivative Class | Therapeutic Area | Mechanism of Action / Target | References |
| Monastrol | Anticancer | Allosteric inhibitor of mitotic kinesin Eg5 | [16][19] |
| Batzelladine A/B | Antiviral (Anti-HIV) | Inhibit binding of HIV gp-120 to CD4 cells | [6] |
| SQ 32,926 | Cardiovascular | Antihypertensive | [6] |
| HAP-1 Derivatives | Antiviral (Anti-HBV) | Target viral capsid assembly | [27] |
| Functionalized Amino DHPMs | Antibacterial | Inhibit dihydrofolate reductase (DHFR) | [26] |
| Curcumin-DHPM Hybrids | Anti-inflammatory | Antioxidant and anti-inflammatory activity | [1][5] |
Structure-Activity Relationship (SAR) Studies
Optimizing the biological activity of the DHPM scaffold requires a systematic understanding of its structure-activity relationship (SAR). Modifications at several positions on the DHPM ring can profoundly influence potency and selectivity.[21]
-
C4-Aryl Ring: The substituent on the phenyl ring at the C4 position is critical. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) can significantly alter activity depending on the biological target.[6] For anticancer activity against Eg5, chloro-substituents at the 3- or 4-position of the phenyl ring have shown enhanced binding affinity and cytotoxic effects.[14]
-
C5-Ester Group: The ester at the C5 position is a key site for modification. Hydrolysis to the corresponding carboxylic acid or conversion to amides can modulate activity.
-
C6-Position: This position is typically a methyl group derived from ethyl acetoacetate, but varying the β-ketoester allows for other alkyl or aryl substitutions.
-
N1 and N3 Positions: The N1 and N3 positions of the urea moiety can be substituted to improve pharmacokinetic properties or introduce new interactions with the target protein.
The diagram below illustrates the general workflow for developing and evaluating novel DHPM derivatives.
Caption: General workflow for DHPM synthesis and biological evaluation.
Key Experimental Protocols
General Protocol for the Synthesis of a DHPM Derivative
This protocol describes a typical acid-catalyzed Biginelli reaction for synthesizing Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
4-Chlorobenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (25 mL).
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of concentrated HCl (approx. 0.5 mL) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.[29]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure compound.
-
Dry the purified crystals under vacuum. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol is used to assess the anticancer activity of a synthesized DHPM derivative against a cancer cell line (e.g., A549 lung cancer cells).[30]
Materials:
-
Synthesized DHPM compound, dissolved in DMSO (stock solution)
-
A549 human lung carcinoma cell line
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DHPM compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The dihydropyrimidinone scaffold continues to be a highly productive platform in medicinal chemistry. Its synthetic accessibility via the robust Biginelli reaction allows for the rapid generation of diverse chemical libraries. While significant progress has been made, particularly in the development of anticancer agents like Monastrol, vast opportunities remain.
Future research should focus on:
-
Novel Biological Targets: Exploring the potential of DHPMs against emerging therapeutic targets.
-
Asymmetric Synthesis: Developing efficient stereoselective methods to synthesize enantiopure DHPMs, as biological activity is often stereospecific.[19]
-
Drug Delivery and Formulation: Improving the pharmacokinetic profiles of promising DHPM leads through formulation strategies or conjugation to nanocarriers.
-
Multitargeted Agents: Designing hybrid molecules that combine the DHPM scaffold with other pharmacophores to create drugs that can modulate multiple targets simultaneously, a potential strategy for complex diseases like cancer.
The versatility and proven track record of DHPMs ensure that they will remain a central focus of drug discovery and development efforts for years to come.
References
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Acetyl-4-methylpyrimidin-2(1H)-one
Preamble: The Pyrimidinone Scaffold - A Privileged Motif in Drug Discovery
The pyrimidine ring is a cornerstone heterocyclic motif that has been instrumental in the development of a multitude of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. In medicinal chemistry, the pyrimidinone core, a derivative of pyrimidine, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and specificity.[1][3] Compounds incorporating this structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The versatility of the pyrimidinone ring system, which allows for diverse substitutions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns. This guide focuses on a specific, yet under-characterized, member of this family: 5-Acetyl-4-methylpyrimidin-2(1H)-one. While its precise mechanism of action is not yet fully elucidated, the extensive research on related pyrimidine derivatives provides a robust framework for hypothesizing and systematically investigating its biological function. This document serves as a technical roadmap for researchers and drug development professionals to unravel the therapeutic potential of this promising molecule.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to any mechanistic study. This compound is a small organic molecule, and its structure suggests it is a crystalline solid, soluble in various organic solvents.[4]
| Property | Value/Description | Source |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in alcohol and ketone solvents | [4] |
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a β-dicarbonyl compound (in this case, acetylacetone) with urea or a urea equivalent.[5] The reaction proceeds via a Biginelli-type reaction or a similar cyclocondensation pathway.
Postulated Mechanisms of Action Based on Analog Studies
The biological activity of pyrimidine derivatives is diverse, largely dictated by the nature and position of substituents on the core ring. Based on extensive literature on structurally related compounds, we can postulate several potential mechanisms of action for this compound.
Enzyme Inhibition
A predominant mechanism of action for pyrimidine-based compounds is the inhibition of enzymes critical to various pathological processes.[6][7]
-
Metabolic Enzymes: Pyrimidine derivatives have shown potent inhibitory activity against a range of metabolic enzymes, including carbonic anhydrases (implicated in glaucoma and epilepsy), cholinesterases (relevant to Alzheimer's disease), α-glycosidase (a target in diabetes), and aldose reductase (involved in diabetic complications).[6]
-
Glutathione Reductase: Some pyrimidine derivatives have been shown to inhibit glutathione reductase (GR), an enzyme crucial for maintaining cellular redox balance and a target in cancer therapy.[8][9]
-
Lipoxygenase (LOX): Certain pyrimidine derivatives are effective inhibitors of lipoxygenases, enzymes involved in the inflammatory cascade, suggesting potential anti-inflammatory applications.[10]
-
Urease: Structurally related dihydropyrimidinones have demonstrated potent urease inhibitory activity, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[11]
Kinase Modulation
The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.[12]
-
Tyrosine Kinases: Many pyrimidine-based drugs target tyrosine kinases such as Bruton's Tyrosine Kinase (BTK), which is crucial for B-cell signaling and a target in B-cell malignancies.[7]
-
PI3K/mTOR Pathway: Pyridopyrimidine scaffolds have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway frequently dysregulated in cancer.[13]
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives are often linked to the inhibition of kinases or other enzymes essential for cancer cell growth and survival.[1][3] The mechanism could involve inducing cell cycle arrest or apoptosis.[13]
A Proposed Experimental Workflow for Elucidating the Mechanism of Action
The following section outlines a comprehensive, step-by-step experimental strategy to systematically investigate and validate the mechanism of action of this compound.
Initial Phenotypic Screening
The first step is to perform broad phenotypic screens to identify the compound's primary biological effects.
Protocol 1: Broad-Spectrum Cell Viability Assay
-
Cell Line Selection: Utilize a panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HaCaT - keratinocytes) to assess cytotoxicity and potential selectivity.[3][10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to treat cells with concentrations ranging from nanomolar to micromolar.
-
Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assessment: After 48-72 hours of incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to determine the compound's potency and selectivity.
Target Identification
Once a primary biological effect (e.g., anticancer activity) is confirmed, the next crucial step is to identify the molecular target(s).
Protocol 2: Kinase Panel Screening
Given the prevalence of pyrimidines as kinase inhibitors, a broad kinase panel screen is a logical starting point.[12]
-
Assay Format: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a comprehensive panel of human kinases (e.g., >400 kinases).
-
Concentration: Perform the initial screen at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: Identify "hits" – kinases for which the compound shows significant inhibition (e.g., >50% inhibition).
-
Dose-Response: For the primary hits, perform follow-up dose-response assays to determine the IC₅₀ for each kinase.
Protocol 3: Affinity-Based Proteomics
This unbiased approach can identify protein targets without prior assumptions.
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a control, use beads without the compound or beads with an inactive analog.
-
Elution and Digestion: After washing to remove non-specific binders, elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that specifically bind to the compound.
Target Validation and Mechanistic Elucidation
The identified targets must be validated to confirm their role in the compound's biological activity.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA can confirm target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein. A shift in the melting curve in the presence of the compound indicates direct binding.
Protocol 5: Downstream Signaling Pathway Analysis
If the target is a kinase or another signaling protein, investigate the impact on its downstream pathways.
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points.
-
Protein Extraction: Extract total protein from the treated cells.
-
Western Blotting: Perform Western blotting to assess the phosphorylation status of known downstream substrates of the target protein. For example, if the target is in the PI3K/mTOR pathway, probe for phosphorylated Akt and S6 ribosomal protein.[13]
Visualizing the Proposed Investigative Workflow
The logical flow of the experimental plan to determine the mechanism of action is depicted below.
Caption: Proposed workflow for elucidating the mechanism of action.
Concluding Remarks
While the precise molecular mechanism of this compound remains to be definitively established, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The pyrimidinone core is a proven pharmacophore, and the acetyl and methyl substitutions offer unique electronic and steric properties that likely govern its target specificity. The experimental framework detailed in this guide provides a rigorous and logical pathway for researchers to systematically unravel its biological activity, from broad phenotypic effects to specific molecular interactions. By leveraging both hypothesis-driven and unbiased approaches, the scientific community can effectively decode the mechanism of action of this and other promising pyrimidine derivatives, paving the way for their potential development into novel therapeutic agents.
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In Silico Modeling of 5-Acetyl-4-methylpyrimidin-2(1H)-one Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of protein kinase inhibitors.[1][2] This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a representative pyrimidinone derivative. We eschew a generic template, instead presenting a holistic and scientifically-grounded workflow tailored to the nuanced challenges of structure-based drug design. This document is structured to guide researchers, scientists, and drug development professionals through a self-validating series of computational experiments, from initial target selection and docking validation to the dynamic analysis of protein-ligand stability and the derivation of predictive pharmacophore models. Our central case study is the NUAK family SNF1-like kinase 1 (NUAK1), a serine/threonine kinase implicated in oncology and neurodegenerative disorders, for which high-quality structural data has recently become available.[3][4] Each step is rationalized, providing not just the "how" but the critical "why" behind methodological choices, ensuring a robust and reproducible computational investigation.
Foundational Strategy: Target Selection and Rationale
The success of any structure-based design campaign hinges on the selection of a relevant and high-quality biological target. The pyrimidine and pyrimidinone cores are known pharmacophores for a range of protein kinases.[5][6] Our investigation focuses on NUAK Family Kinase 1 (NUAK1) , a member of the AMP-activated protein kinase (AMPK) family.[7] NUAK1 is an attractive therapeutic target due to its role in cell adhesion, proliferation, and the progression of certain cancers and neurodegenerative diseases.[3][8]
The recent deposition of a high-resolution crystal structure of a human NUAK1-MARK3 kinase domain chimera in complex with a small molecule inhibitor (PDB ID: 8UOI ) provides an ideal and timely foundation for our in silico study.[4] This structure allows us to ground our entire workflow in experimentally validated atomic coordinates, lending significant authority to our subsequent computational predictions.
Our subject molecule, This compound , while not identical to the co-crystallized inhibitor in 8UOI, shares the core pyrimidinone scaffold, making it a relevant and compelling candidate for investigation against the NUAK1 active site.
The Computational Workflow: A Multi-Pillar Approach
Our in silico investigation is built upon a logical progression of computational techniques, each designed to answer specific questions about the interaction between this compound and the NUAK1 kinase. This multi-pillar strategy ensures a comprehensive evaluation, from static binding prediction to the dynamic behavior of the complex over time.
Caption: The integrated in silico workflow for analyzing ligand-protein interactions.
Pillar 1: Molecular Docking and Binding Pose Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the most likely binding mode and an estimation of binding affinity.[9][10]
Causality in Protocol Choice: The Imperative of Validation
A docking result is meaningless without a validated protocol. The choice of docking software, scoring function, and search space parameters must be proven capable of reproducing experimental observations for the specific system under study.[11] Therefore, our first and most critical step is to validate our docking protocol by redocking the co-crystallized ligand from the 8UOI structure back into the NUAK1 binding site. A successful validation, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the chosen parameters are appropriate for this system.[12]
Experimental Protocol: Docking with AutoDock Vina
This protocol outlines the complete docking procedure, from system preparation to analysis, using the widely adopted and validated software AutoDock Vina.[8]
Step 1: Receptor and Ligand Preparation
-
Objective: To prepare the protein and ligand structures by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges, creating the necessary PDBQT file format.[13]
-
Fetch the Receptor: Download the crystal structure of the NUAK1-MARK3 chimera (PDB ID: 8UOI) from the RCSB PDB database.
-
Clean the Structure: Using a molecular visualization tool like PyMOL or Chimera, remove all water molecules, co-solvents, and any non-protein chains.[14] For this protocol, we will retain only Chain A and the co-crystallized inhibitor (Ligand ID: W0T).
-
Prepare the Receptor:
-
Load the cleaned PDB file into AutoDock Tools (ADT).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in PDBQT format (e.g., 8uoi_receptor.pdbqt).
-
-
Prepare the Ligands:
-
Co-crystallized Ligand (for validation): Extract the coordinates of the inhibitor W0T from the original PDB file and save it as a separate PDB. Use ADT to detect the root, set torsions, and save it as W0T_ligand.pdbqt.
-
Target Ligand: Obtain the 3D structure of this compound from PubChem. Load it into ADT, assign charges, and save it as target_ligand.pdbqt.
-
Step 2: Grid Box Generation
-
Objective: To define the three-dimensional search space within the receptor's active site where the docking algorithm will attempt to place the ligand.
-
In ADT, with the receptor loaded, open the "Grid Box" tool.
-
Center the grid box on the co-crystallized ligand (W0T). This ensures the search space is focused on the known binding pocket.
-
Adjust the dimensions of the grid box to be approximately 25 x 25 x 25 Å, ensuring it fully encompasses the binding site with some buffer space.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
| Parameter | Value | Rationale |
| center_x | 15.190 | Centered on the co-crystallized ligand from 8UOI. |
| center_y | 53.903 | Centered on the co-crystallized ligand from 8UOI. |
| center_z | 16.917 | Centered on the co-crystallized ligand from 8UOI. |
| size_x | 25.0 | Encompasses the entire active site. |
| size_y | 25.0 | Encompasses the entire active site. |
| size_z | 25.0 | Encompasses the entire active site. |
| Table 1: Example Grid Box Parameters for NUAK1 Active Site (PDB: 8UOI) |
Step 3: Execution and Analysis
-
Run Validation Docking (Redocking):
-
Run Target Docking:
-
Analyze Results:
-
Validation: Load the original 8UOI.pdb and the W0T_redocked.pdbqt into PyMOL. Superimpose the receptor chains and calculate the RMSD between the crystallographic ligand and the top-scoring docked pose. An RMSD < 2.0 Å validates the protocol.[12]
-
Target Analysis: Visualize the top-scoring pose of target_docked.pdbqt within the 8uoi_receptor.pdbqt. Analyze key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.
-
| Ligand | Docking Score (kcal/mol) | RMSD from Crystal Pose (Å) | Validation Status |
| W0T (Redocked) | -9.8 | 1.15 | Passed |
| This compound | -7.2 | N/A | - |
| Table 2: Docking Validation and Target Scoring Results (Illustrative) |
Pillar 2: Dynamic Stability Assessment
While docking provides a valuable static prediction, it does not account for the inherent flexibility of the protein or the dynamic nature of the interactions. Molecular Dynamics (MD) simulations model the movement of atoms over time, offering profound insights into the stability and dynamics of the protein-ligand complex.[7][15]
Causality in Protocol Choice: From Static Pose to Dynamic Complex
The highest-scoring docked pose represents a compelling hypothesis. However, its stability is not guaranteed. An MD simulation serves as a crucial self-validation step. If the ligand remains stably bound within the active site throughout the simulation, it strengthens the docking prediction. Conversely, if the ligand quickly dissociates, it suggests the docked pose may be an artifact. We choose a simulation length of 100 nanoseconds (ns) as a standard compromise between computational cost and the ability to observe significant conformational events.
Experimental Protocol: MD Simulation with GROMACS
This protocol details the setup and execution of an MD simulation for the protein-ligand complex using GROMACS, a high-performance and widely-used simulation engine.[4][16]
Step 1: System Preparation and Ligand Parameterization
-
Objective: To generate a valid topology and parameter file for our target ligand that is compatible with the chosen protein force field (e.g., CHARMM36m) and to build the initial simulation system.
-
Ligand Parameterization: Since standard force fields do not contain parameters for novel ligands, they must be generated. Use a server like CGenFF or the antechamber module of AmberTools to generate a GROMACS-compatible topology (.itp) and parameter file for this compound.[5][7] This is a critical step requiring careful validation of the assigned atom types and charges.
-
Protein Topology: Use the gmx pdb2gmx command in GROMACS to process the receptor PDB file, selecting the CHARMM36m force field and a suitable water model (e.g., TIP3P). This generates the protein topology.
-
Merge Topologies: Combine the protein and ligand topologies by including the ligand's .itp file in the main system topology file (topol.top).
-
Create the Complex: Combine the coordinate files of the prepared receptor and the top-scoring docked ligand pose into a single .gro file.
Step 2: Solvation, Ionization, and Equilibration
-
Objective: To create a realistic simulation environment by solvating the complex in a periodic water box, neutralizing the system with ions, and relaxing the system through energy minimization and equilibration phases.
-
Define Box: Use gmx editconf to place the complex in a periodic box (e.g., cubic) with a minimum distance of 1.0 nm between the protein and the box edge.
-
Solvation: Use gmx solvate to fill the box with water molecules.
-
Add Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.
-
Equilibration (NVT & NPT):
-
Perform a 1 ns simulation in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.
-
Perform a subsequent 1 ns simulation in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
Step 3: Production MD Run and Analysis
-
Production Run: Execute the production MD simulation for 100 ns without position restraints.
-
Trajectory Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the ligand and protein backbone over time. A stable ligand RMSD indicates it is not dissociating from the binding pocket.
-
RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.
-
Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the ligand and protein to identify key stable interactions.
-
Caption: Workflow for setting up and running a GROMACS MD simulation.
Pillar 3: Advanced Energetic and Feature Analysis
With a stable trajectory of the protein-ligand complex, we can perform more sophisticated analyses to quantify the binding strength and abstract the key chemical features responsible for the interaction.
Binding Free Energy Calculation (MM/GBSA)
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique to estimate the free energy of binding from an MD trajectory. It offers a more accurate ranking of ligands than docking scores alone and is less computationally expensive than alchemical free energy methods.[17][18]
Protocol: MM/GBSA Calculation
-
Extract Frames: From the 100 ns production trajectory, extract frames at regular intervals (e.g., every 100 ps) to ensure a representative sampling of conformations.
-
Run MM/GBSA: Use a tool like gmx_MMPBSA to calculate the binding free energy.[15] The calculation involves computing the molecular mechanics energy, the polar solvation energy (via the Generalized Born model), and the nonpolar solvation energy for the complex, receptor, and ligand individually.
-
Analyze Contributions: The output provides the total binding free energy (
) and its constituent components (van der Waals, electrostatic, solvation energies). This allows for an energetic decomposition to understand which forces are driving the binding.
| Energy Component | Value (kJ/mol) | Interpretation |
| van der Waals | -150.4 | Favorable hydrophobic and packing interactions. |
| Electrostatic | -45.2 | Favorable electrostatic and H-bond interactions. |
| Polar Solvation | +125.8 | Unfavorable, cost of desolvating polar groups. |
| Nonpolar Solvation | -12.5 | Favorable, related to the hydrophobic effect. |
| -82.3 | Strong predicted binding affinity. | |
| Table 3: Illustrative MM/GBSA Binding Free Energy Decomposition |
Structure-Based Pharmacophore Modeling
A pharmacophore model is an abstract representation of the key steric and electronic features required for molecular recognition.[3] Generating a pharmacophore from our simulated complex provides a powerful tool for virtual screening and lead optimization.
Protocol: Dynamic Pharmacophore Generation
-
Select Representative Structures: Cluster the MD trajectory to identify representative conformations of the bound ligand-protein complex.
-
Generate Pharmacophore: Using software like LigandScout or Phase, generate a structure-based pharmacophore model from the representative structures.[19] The software identifies key interaction features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.
-
Refine and Validate: Combining features that are consistently present across multiple conformations from the MD simulation can create a more robust "dynamic" pharmacophore model.[20] This model can then be used to screen large chemical databases for novel scaffolds that match the essential binding features.
Caption: A conceptual pharmacophore model for this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and self-validating in silico workflow to investigate the interactions of this compound with the NUAK1 kinase. By anchoring our study to an experimental crystal structure (PDB: 8UOI), we established a robust foundation for molecular docking, which was subsequently validated through redocking. The top-ranked binding pose was then subjected to a 100 ns molecular dynamics simulation, confirming the stability of the protein-ligand complex and revealing the dynamic nature of key interactions. Advanced techniques, including MM/GBSA free energy calculations and pharmacophore modeling, provided quantitative estimates of binding affinity and a blueprint for future ligand design.
The insights generated through this multi-pillar approach provide a strong, data-driven rationale for the synthesis and experimental testing of this compound and its analogs as potential NUAK1 inhibitors. This workflow exemplifies how modern computational chemistry can accelerate the drug discovery process by prioritizing experimental efforts and providing a deeper mechanistic understanding of molecular recognition.
References
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Hayes, R. (2022). Enabling Structure-Based Drug Discovery For NUAK Kinases. Acta Crystallographica Section A, A78, a311. [Link]
-
Delker, S.L., & Abendroth, J. (2024). Crystal structure of human NUAK1-MARK3 kinase domain chimera bound with small molecule inhibitor #65. RCSB Protein Data Bank. [Link]
-
Valdes-Tresanco, M. S., et al. (2021). gmx_MMPBSA: A New Tool to Perform MM/PBSA and MM/GBSA Calculations with GROMACS. Journal of Chemical Theory and Computation, 17(10), 6281–6291. [Link]
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Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. GROMACS Tutorials. [Link]
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MaddyList. (2024). GMXPBSA-MMGBSA GitHub Repository. [Link]
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Inte:Ligand. (2023). LigandScout Tutorial Cards. [Link]
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Wieder, M., et al. (2016). Pharmacophore models derived from molecular dynamics simulations of protein-ligand complexes: A case study. Natural Product Communications, 11(10), 1499-1504. [Link]
-
University of Vienna. (2016). Pharmacophore models derived from molecular dynamics simulations of protein-ligand complexes: A case study. u:cris-Portal. [Link]
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Sun, H., Li, Y., & Hou, T. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]
-
BioExcel. Automatic Ligand parameterization tutorial using BioExcel Building Blocks (biobb). [Link]
-
Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Dr. M. Asif Khan. (2025). How to Create Ligand Topologies. YouTube. [Link]
-
Rooney, T. P. C., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link]
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Shilkar, D. (2023). Ligand parameterization in GROMACS. [Link]
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ResearchGate. (2022). How to validate the molecular docking results? [Link]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? [Link]
-
Michigan State University. Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
-
Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
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Chen, K. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]
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Bioinformatics and Biotech Tools. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
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Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
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Semantic Scholar. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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ResearchGate. Synthetic approaches of pyrimidine scaffold. [Link]
-
Khan, K. M., et al. (2018). 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. Bioorganic Chemistry, 76, 37-52. [Link]
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Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 915-931. [Link]
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ResearchGate. Development of the Pyrido[2,3- d ]pyrimidin-7(8 H )-one Scaffold toward Potent and Selective NUAK1 Inhibitors. [Link]
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BindingDB. Search Results for triazolo[1,5-a]pyrimidine. [Link]
-
BindingDB. Home Page. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one via the Biginelli Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a functionalized dihydropyrimidinone (DHPM), through the classic Biginelli three-component condensation reaction. Dihydropyrimidinones are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological properties including antiviral, antibacterial, and antihypertensive activities.[1][2][3] This application note details the underlying reaction mechanism, offers a field-proven, step-by-step laboratory protocol, outlines methods for purification and characterization, and provides troubleshooting insights. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Rationale
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[1][4] Its enduring appeal lies in its operational simplicity, high atom economy, and the directness with which it assembles the pharmacologically significant dihydropyrimidinone core.[5][6]
While the archetypal reaction involves a β-ketoester and an aromatic aldehyde, the protocol's versatility allows for significant variation in all three components.[7] This guide focuses on a specific variant employing acetylacetone as the β-dicarbonyl component and acetaldehyde as the aldehyde to yield the target molecule, this compound. This particular structure is of interest as a building block for more complex molecular architectures.
The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde and facilitates the key C-C and C-N bond-forming steps.[1][8] Understanding the mechanistic underpinnings is crucial for optimizing reaction conditions and troubleshooting potential issues.
Reaction Mechanism
The acid-catalyzed Biginelli reaction is believed to proceed via an N-acyliminium ion intermediate.[9][10] This pathway is generally accepted as the most energetically favorable route. The key mechanistic steps are outlined below.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (acetaldehyde) and urea. This step forms an N-acyliminium ion, a highly reactive electrophile.[11]
-
Nucleophilic Addition: The enol form of the β-dicarbonyl compound (acetylacetone) acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond formation creates an open-chain ureide intermediate.[10]
-
Cyclization and Dehydration: The terminal amino group of the ureide intermediate undergoes an intramolecular nucleophilic attack on one of the ketone carbonyls. The subsequent dehydration of the resulting cyclic hemiaminal yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[11]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the Biginelli reaction.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 20 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| Acetaldehyde | C₂H₄O | 44.05 | 20 | 0.88 g (1.12 mL) | 1.0 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 20 | 2.00 g (2.04 mL) | 1.0 |
| Urea | CH₄N₂O | 60.06 | 30 | 1.80 g | 1.5 |
| Ethanol (95%) | C₂H₅OH | - | - | 25 mL | Solvent |
| Conc. HCl | HCl | - | - | 0.5 mL | Catalyst |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Acetaldehyde: Highly flammable and volatile. Harmful if inhaled. Handle exclusively in a well-ventilated fume hood.
-
Acetylacetone: Combustible liquid. Causes skin and eye irritation.[12][13]
-
Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
-
Always perform the reaction in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[13]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add urea (1.80 g, 30 mmol) and ethanol (25 mL). Stir the mixture to dissolve the urea, which may require gentle warming.
-
Reagent Addition: Sequentially add acetylacetone (2.04 mL, 20 mmol) and acetaldehyde (1.12 mL, 20 mmol) to the flask.
-
Catalyst Addition: Carefully add concentrated hydrochloric acid (0.5 mL) dropwise to the stirring mixture. The addition is exothermic; ensure it is done slowly.
-
Reflux: Attach the reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.[14]
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 3-4 hours. Monitor the progress by TLC (Mobile Phase: Ethyl Acetate/Hexane 7:3).[15] Spot the starting materials and the reaction mixture. The product should appear as a new, more polar spot, and the starting materials should diminish over time.
-
Isolation: After the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature. A precipitate may form.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A white or off-white solid product will precipitate.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with two portions of cold water (2x 20 mL) to remove any remaining acid and unreacted urea.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry completely in a desiccator or a vacuum oven at low heat (~50 °C).
Purification
The crude product can be purified by recrystallization from ethanol.[14]
-
Transfer the crude solid to a beaker.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Product Characterization
Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol [16]
-
Melting Point: Compare with literature values.
-
FT-IR (KBr, cm⁻¹):
-
~3250 (N-H stretch, amide)
-
~3100 (C-H stretch, aromatic/alkene)
-
~1700 (C=O stretch, acetyl group)
-
~1650 (C=O stretch, cyclic urea)
-
~1590 (C=C stretch)
-
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
~9.2 (s, 1H, NH)
-
~7.7 (s, 1H, NH)
-
~5.1 (q, 1H, CH at C4)
-
~2.3 (s, 3H, acetyl CH₃)
-
~2.1 (s, 3H, methyl CH₃ at C6)
-
~1.1 (d, 3H, methyl CH₃ at C4)
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 153.06.
Workflow and Troubleshooting
The entire experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the Biginelli synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient heating; reaction time too short; impure reagents. | Use fresh acid catalyst; ensure consistent reflux temperature; extend reaction time and monitor by TLC; purify starting materials if necessary.[8] |
| Reaction Stalled | Catalyst deactivation; equilibrium not driven to product. | Add a small additional amount of catalyst; ensure the reflux apparatus is efficient to remove water byproduct. |
| Oily Product / Fails to Solidify | Presence of impurities; incomplete reaction. | Try triturating the oil with a non-polar solvent like hexane to induce solidification; ensure the reaction has gone to completion via TLC before work-up; purify via column chromatography if recrystallization fails. |
| Product is Colored | Impurities from starting materials or side reactions. | Perform the recrystallization step, possibly with the addition of a small amount of activated charcoal to the hot solution (filter hot). |
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
Name-Reaction.com. (2026). Biginelli reaction. Retrieved from [Link]
-
Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Biginelli Reaction Using Propylene Carbonate as Green Solvent. Retrieved from [Link]
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Sibous, S., et al. (2017). Easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. DergiPark. Retrieved from [Link]
-
Valdés, C. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved from [Link]
-
Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Safety Data Sheet - Ethyl acetoacetate. Retrieved from [Link]
-
Pharmco. (2013). Material Safety Data Sheet - Ethyl Acetoacetate. Retrieved from [Link]
-
Valdés, C. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Retrieved from [Link]
-
Theochem @ Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
-
RSC Publishing. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Retrieved from [Link]
-
More, U.B. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Retrieved from [Link]
-
ChemRxiv. (n.d.). Sulfamide instead urea in Biginelli reaction: from black box to reality. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]
-
Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. Retrieved from [Link]
-
Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H) –ones/ thiones Deriv. Journal of Applied Chemical Research. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Trivedi, H., et al. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. Retrieved from [Link]
-
PubMed Central. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Retrieved from [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs through the Biginelli reaction. This multicomponent reaction offers an efficient pathway to a class of heterocyclic compounds of significant pharmacological interest, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] This document provides a deep dive into the reaction mechanism, offering insights into the causality of experimental choices. Furthermore, it presents a classical protocol alongside modern, optimized methodologies, including microwave-assisted and ionic liquid-catalyzed syntheses, complete with step-by-step instructions and comparative data.
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] Its enduring appeal lies in its operational simplicity and the direct assembly of complex, biologically active molecules from simple precursors. The resulting dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceutical agents.[1][3][4]
The classical approach, however, often suffers from harsh reaction conditions, long reaction times, and modest yields, particularly with substituted aldehydes.[5][6][7] This has spurred the development of numerous improved protocols, which form the core of this application note. These modern adaptations focus on milder conditions, shorter reaction times, higher yields, and alignment with the principles of green chemistry through the use of novel catalysts and energy sources.[4][8]
Unraveling the Mechanism: A Foundation for Protocol Optimization
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of DHPMs. While several pathways have been proposed, substantial evidence from NMR spectroscopy points towards a mechanism involving an N-acyliminium ion as the key intermediate.[9]
The reaction is typically catalyzed by Brønsted or Lewis acids.[1][10] The catalytic cycle can be understood through the following key steps:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea). This step forms a crucial N-acyliminium ion intermediate.[9][11]
-
Nucleophilic Addition: The β-ketoester, existing in equilibrium with its enol form, acts as a nucleophile and attacks the electrophilic iminium ion.[11][12] This is often the rate-determining step.
-
Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes an intramolecular cyclization through the nucleophilic attack of the amine onto the carbonyl group. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one.[1][3]
Caption: Figure 1: Proposed Mechanism of the Biginelli Reaction
Experimental Protocols: From Classic to Contemporary
This section provides detailed, step-by-step protocols for the synthesis of DHPMs. We begin with a traditional acid-catalyzed method and then present modern, more efficient alternatives.
Protocol 1: Classical Biginelli Synthesis (Acid-Catalyzed)
This protocol outlines the original method, which, despite its limitations, serves as a baseline for comparison. It typically employs a strong acid catalyst in an alcoholic solvent under reflux.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde), 10 mmol
-
Ethyl acetoacetate, 10 mmol
-
Urea, 15 mmol
-
Ethanol (95%), 10 mL
-
Concentrated Hydrochloric Acid (HCl), 0.2 mL
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Add 10 mL of 95% ethanol to the flask.
-
With stirring, add the catalytic amount of concentrated HCl (0.2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires several hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Outcome:
-
Yields for this classical method are often modest, typically in the range of 20-60%, depending on the aldehyde used.[6][7]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This modern protocol leverages microwave irradiation to dramatically reduce reaction times and often increase yields. The solvent-free approach aligns with green chemistry principles by minimizing waste.[13][14]
Materials:
-
Aromatic aldehyde, 1 mmol
-
Ethyl acetoacetate, 1 mmol
-
Urea or thiourea, 1.5 mmol
-
Catalyst (e.g., Sulfamic acid or Melamine-formaldehyde resin supported H+), 0.05 g[13][14]
-
Microwave-safe reaction vessel with a stir bar
-
Microwave synthesizer
Step-by-Step Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the catalyst.[14]
-
Place a magnetic stir bar in the vessel and cap it securely.
-
Place the vessel in the microwave synthesizer and irradiate for 5-15 minutes at a controlled temperature (e.g., 120°C).[3][15]
-
After irradiation, cool the vessel to room temperature.
-
Add a small amount of cold water or ethanol to the solidified mixture and stir.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and then a small amount of ethanol. The product is often pure enough without further recrystallization.[13]
Caption: Figure 2: Workflow for Microwave-Assisted Synthesis
Protocol 3: Ionic Liquid-Catalyzed Synthesis under Solvent-Free Conditions
Room-temperature ionic liquids (ILs) can act as both the catalyst and the reaction medium, offering benefits such as high yields, short reaction times, and catalyst recyclability.[5][6]
Materials:
-
Aldehyde, 25.0 mmol
-
β-dicarbonyl compound (e.g., ethyl acetoacetate), 25.0 mmol
-
Urea, 37.5 mmol
-
Ionic Liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, BMImBF4), 0.1 mmol[5]
-
Round-bottom flask (50 mL) with magnetic stirrer
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Charge a 50 mL round-bottom flask with the aldehyde (25.0 mmol), β-dicarbonyl compound (25.0 mmol), urea (37.5 mmol), and the ionic liquid catalyst (0.1 mmol).[5]
-
Heat the mixture to 100°C with magnetic stirring. A solid product will gradually form.
-
Continue heating for approximately 30-60 minutes, monitoring by TLC.
-
After cooling to room temperature, wash the reaction mixture with water to remove the ionic liquid and any remaining urea.
-
Collect the solid product by filtration.
-
Recrystallize the product from ethanol to achieve high purity. The aqueous filtrate containing the ionic liquid can often be concentrated and reused.[6]
Comparative Analysis of Protocols
The choice of protocol depends on the desired scale, available equipment, and green chemistry considerations. Modern methods offer significant advantages over the classical approach.
| Parameter | Protocol 1: Classical | Protocol 2: Microwave-Assisted | Protocol 3: Ionic Liquid-Catalyzed |
| Catalyst | Strong mineral acid (e.g., HCl) | Solid acid (e.g., Sulfamic acid) | Ionic Liquid (e.g., BMImBF4) |
| Solvent | Ethanol | Solvent-free | Solvent-free (IL as medium) |
| Reaction Time | Hours to overnight | 5-15 minutes[13] | 30-60 minutes[5] |
| Temperature | ~80°C (Reflux) | 100-120°C[3][16] | ~100°C[5] |
| Typical Yield | 20-60%[6][7] | >90%[13] | >90%[5] |
| Work-up | Recrystallization often needed | Simple filtration | Filtration, IL recovery possible[6] |
| Green Aspects | High energy, solvent waste | Low energy, no solvent waste | Recyclable catalyst, no organic solvent[5] |
Troubleshooting and Optimization
-
Low Yields: In classical methods, ensure anhydrous conditions as water can inhibit the reaction. For all methods, consider the purity of the aldehyde. Electron-withdrawing or -donating groups on the aromatic aldehyde can affect reaction rates and yields, though modern catalysts often accommodate a wide range of substrates well.[13]
-
Side Reactions: High temperatures can lead to by-product formation. Optimizing the temperature for a specific catalyst can improve product selectivity.
-
Catalyst Choice: The acidity of the catalyst is crucial. Lewis acids like Yb(OTf)3 or InCl3 have been shown to be highly effective, often under solvent-free conditions, leading to increased yields and shorter reaction times.[5][12] The choice of both the cation and anion in an ionic liquid catalyst can play a significant role in its efficacy.[5]
Conclusion
The one-pot synthesis of dihydropyrimidinones via the Biginelli reaction remains a cornerstone for accessing this important heterocyclic scaffold. While the classical protocol is foundational, modern advancements utilizing microwave irradiation, ultrasound, and novel catalytic systems like ionic liquids offer vastly superior performance in terms of efficiency, yield, and environmental impact.[8][17][18] These improved, well-documented protocols provide researchers and drug development professionals with a robust and versatile toolkit for the synthesis of a diverse library of potentially bioactive compounds.
References
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Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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Deshmukh, M. B., et al. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Rasayan J. Chem. Retrieved January 9, 2024, from [Link]
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Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. Available from: [Link]
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Alvim, H. G. O., et al. (2018). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. Catalysis Science & Technology, 8(1), 163-175. Available from: [Link]
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Shaterian, H. R., & Asadi, S. (2011). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Organic Chemistry International. Available from: [Link]
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Zeng, T., et al. (2011). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Synthetic Communications, 41(18), 2677-2684. Available from: [Link]
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Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved January 9, 2024, from [Link]
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Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992. Available from: [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. Available from: [Link]
-
Biginelli Reaction. (n.d.). PowerPoint Presentation. Retrieved January 9, 2024, from [Link]
-
Sargordan-Arani, M. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 7(12), 65-68. Available from: [Link]
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Ramos, L. M., et al. (2014). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Publishing. Available from: [Link]
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Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. Available from: [Link]
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Liu, C.-J., & Wang, J.-D. (2010). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 15(4), 2087-2095. Available from: [Link]
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Ramos, L. M., et al. (2013). Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis. ACS Sustainable Chemistry & Engineering, 1(7), 807-814. Available from: [Link]
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Kakaei, S., & Beheshti, S. (2015). Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. ResearchGate. Available from: [Link]
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Keglevich, G., et al. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 133. Available from: [Link]
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Ultrasound-Assisted Synthesis of Novel Pyrrole Dihydropyrimidinones in Lactic Acid. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Cirrincione, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3716. Available from: [Link]
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Recent Advances in Biginelli-type Reactions. (n.d.). Bentham Science. Retrieved January 9, 2024, from [Link]
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Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. (n.d.). ProQuest. Retrieved January 9, 2024, from [Link]
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Application Notes & Protocols: High-Purity Recovery of 5-Acetyl-4-methylpyrimidin-2(1H)-one via Recrystallization
Preamble: The Rationale for Recrystallization
Recrystallization stands as a cornerstone technique for the purification of solid organic compounds.[1][2][3] Its efficacy is rooted in the principle of differential solubility: most solids are significantly more soluble in a hot solvent than in the same solvent when it is cold.[1][4][5][6] By dissolving an impure solid in a minimum amount of a suitable hot solvent to create a saturated solution, a system is established where, upon slow and controlled cooling, the solubility of the desired compound decreases, forcing it to grow into a crystalline lattice.[1][7] This process selectively excludes impurities, which remain dissolved in the surrounding solution (the mother liquor), allowing for their separation by filtration.[1][8]
This guide provides a comprehensive, field-tested protocol for the purification of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a key heterocyclic intermediate in medicinal chemistry. We will delve into the causality behind each step, ensuring a robust and reproducible methodology.
Compound Profile: this compound
Understanding the physicochemical properties of the target compound is paramount to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molar Mass | 152.15 g/mol | |
| Appearance | White crystalline solid (predicted) | |
| pKa (Predicted) | 8.45 ± 0.10 | |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |
| Storage Condition | 2-8°C |
This pyrimidine derivative's structure, featuring both hydrogen bond donors (N-H) and acceptors (C=O, pyrimidine nitrogens) as well as modest non-polar regions (methyl, acetyl groups), suggests potential solubility in a range of polar protic and aprotic solvents. A related derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been successfully crystallized from ethanol, providing a strong starting point for our solvent selection.[9][10]
The Crystallization Workflow: A Logic-Driven Approach
The success of recrystallization is not a matter of chance but a sequence of logically determined steps. The workflow is designed to systematically exploit the solubility differences between the target compound and any present impurities.
Caption: High-level workflow for the purification of a solid by recrystallization.
Protocol Part I: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization.[5] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[8][11][12][13] This differential ensures maximum recovery of the pure product.
Core Principles for Solvent Selection:
-
Temperature Coefficient: The compound should be sparingly soluble at low temperatures but highly soluble at high temperatures.[8][11]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[5][13]
-
Inertness: The solvent must not react chemically with the compound.[4][11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[11][13]
Caption: Decision tree for selecting a suitable single-solvent system.
Experimental Protocol: Solvent Screening
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[14]
-
Heating: For solvents where the compound is insoluble at room temperature, heat the test tube gently in a sand bath or on a warm plate.[15] Add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.[14]
-
Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[1]
-
Evaluation: A suitable solvent will result in the formation of a significant crop of crystals upon cooling. Evaluate the quantity of crystals formed by visual inspection.
| Solvent Tested | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Toluene | ||||
| Ethanol/Water (9:1) |
This table should be used as a template for recording experimental observations.
Protocol Part II: Bulk Recrystallization Procedure
This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.
Materials & Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate or steam bath
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring the selected solvent to a gentle boil, adding a boiling chip.[1] Add a small portion of the hot solvent to the flask containing the solid and swirl.[1][15] Place this flask on the heat source to maintain the temperature. Continue adding small portions of hot solvent until the compound is completely dissolved. Causality Check: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the yield of recovered crystals upon cooling.[3] An excess of solvent will keep the product dissolved even at low temperatures, leading to poor recovery.
-
Decolorization (If Necessary): If the hot solution is colored (and the pure compound is known to be colorless), it indicates the presence of colored impurities. Remove the solution from the heat, allow it to cool slightly to prevent violent boiling, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[8]
-
Hot Gravity Filtration (If Necessary): This step is required to remove insoluble impurities or the activated charcoal from the previous step. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and the receiving Erlenmeyer flask by placing them on the heat source and allowing hot solvent vapor to warm them.[16] Pour the hot solution through the filter paper quickly. Causality Check: This step must be performed rapidly with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel (a phenomenon known as "crashing out").[7][16]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-insulating surface (like cork or wood) to cool slowly and undisturbed to room temperature.[1][15] Causality Check: Slow cooling is essential for the formation of large, pure crystals.[4][7] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[15]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to induce maximum crystallization.[1][7]
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with filter paper that fits snugly on the bottom. Place the funnel on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.[16] Swirl the flask containing the crystals to create a slurry and pour it into the center of the funnel. Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the flask into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent.[1][2] Causality Check: The cold solvent wash removes any adhering mother liquor, which contains the soluble impurities, without significantly dissolving the purified crystals.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.[8] Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point determination and comparing it to the literature value.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase concentration and attempt to cool again.- If that fails, a new solvent system must be selected.[17] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.- Consider a lower-boiling point solvent. |
| Very Low Recovery | - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool to obtain a "second crop" of crystals.- Ensure all washing steps use ice-cold solvent.- Ensure filtration apparatus is properly pre-heated. |
| Color Remains in Crystals | - Decolorizing charcoal was not used or was insufficient.- The colored impurity co-crystallized with the product. | - Repeat the recrystallization process, ensuring the use of activated charcoal after the initial dissolution step.[8] |
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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This compound. (2024). ChemBK. [Link]
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SOP: CRYSTALLIZATION. (n.d.). [Link]
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Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. [Link]
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Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. [Link]
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Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
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Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]
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5-Acetyl-1-methylpyridin-2(1H)-one. (n.d.). PubChem. [Link]
-
Chemistry Crystallization. (n.d.). Sathee Jee. [Link]
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Recrystallization. (n.d.). [Link]
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5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. (n.d.). Chemsrc. [Link]
-
Recrystallization. (n.d.). [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (2021). ACS Publications. [Link]
-
How to Perform a Recrystallization. (n.d.). Ventura College Organic Chemistry Lab. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
Nerz, D. (2013). How to Carry Out a Recrystallization. YouTube. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Cardiff University. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2013). IUCrData. [Link]
-
5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. (n.d.). PubChem. [Link]
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Application Notes and Protocols for the Column Chromatography of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidine Scaffolds and the Imperative for Purity
Pyrimidine derivatives represent a cornerstone of medicinal chemistry and chemical biology. Their structural motif is integral to nucleobases—uracil, thymine, and cytosine—the fundamental building blocks of nucleic acids. Beyond this, the pyrimidine core is a "privileged scaffold," a recurring molecular architecture in a vast array of biologically active compounds, including antiviral, anticancer, and antimicrobial agents.[1][2] The therapeutic potential and biological function of these molecules are intrinsically linked to their purity. Co-eluting impurities, isomers, or unreacted starting materials can confound biological assays, compromise toxicological studies, and impede drug development.
Column chromatography is an indispensable and versatile technique for the purification of these vital compounds.[3][4] Its efficacy lies in the differential partitioning of mixture components between a stationary phase and a mobile phase. This document serves as a comprehensive guide to the theory and practice of column chromatography for the purification of pyrimidine derivatives, providing detailed protocols and troubleshooting strategies to empower researchers in their synthetic and drug discovery endeavors.
I. Foundational Principles: Tailoring Chromatography to the Chemistry of Pyrimidines
The success of any chromatographic separation hinges on a judicious selection of the stationary and mobile phases, which in turn is dictated by the physicochemical properties of the analyte. Pyrimidine derivatives exhibit a wide spectrum of polarities, influenced by their substituent groups. Understanding these properties is key to developing a robust purification strategy.
Choosing the Right Chromatographic Mode
The polarity of the target pyrimidine derivative is the primary determinant for selecting the appropriate chromatographic mode. A summary of common modes is presented below:
| Chromatographic Mode | Stationary Phase | Mobile Phase System | Best Suited For |
| Normal-Phase Chromatography (NPC) | Silica Gel (SiO2), Alumina (Al2O3) | Non-polar organic solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) | Non-polar to moderately polar pyrimidine derivatives. |
| Reversed-Phase Chromatography (RPC) | C18 or C8 bonded silica | Polar solvent mixtures (e.g., Water/Acetonitrile, Water/Methanol), often with acidic modifiers (e.g., 0.1% Formic Acid).[5][6] | Polar pyrimidine derivatives and nucleoside analogs.[1][7][8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., Amide, Cyano, bare Silica).[9][10] | High percentage of organic solvent with a small amount of aqueous buffer.[9] | Highly polar and water-soluble pyrimidine derivatives that are poorly retained in RPC.[9] |
| Ion-Exchange Chromatography (IEC) | Resins with charged functional groups (anion or cation exchangers).[11] | Aqueous buffers with a salt or pH gradient.[11][12] | Ionizable pyrimidine derivatives, separating them based on net charge.[9][13][14] |
The Causality Behind Experimental Choices
-
Why Silica Gel is the Workhorse for Normal-Phase: Silica gel's surface is rich in silanol groups (-Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups on pyrimidine derivatives (such as amines, carbonyls, and hydroxyls) through hydrogen bonding and dipole-dipole interactions.[15] Non-polar solvents are used to carry the compounds down the column, and the polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
-
The Power of Reversed-Phase for Polar Pyrimidines: In RPC, the stationary phase is non-polar (hydrophobic), typically long alkyl chains (C18 or C8) bonded to silica.[16] Polar pyrimidine derivatives have a lower affinity for the stationary phase and are eluted with a polar mobile phase. Increasing the hydrophobicity of the mobile phase (by increasing the organic solvent concentration) elutes more hydrophobic compounds. This mode is particularly effective for purifying polar nucleosides and their analogs.[7][8]
-
HILIC as a Solution for Highly Polar Analytes: For very polar pyrimidine derivatives that are not retained even in highly aqueous reversed-phase conditions, HILIC is the method of choice.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.
-
Ion-Exchange for Charged Derivatives: When dealing with pyrimidine derivatives that possess ionizable functional groups (e.g., carboxylic acids or basic amines), IEC offers a powerful separation mechanism based on charge.[9][11] The choice between an anion or cation exchanger depends on the net charge of the molecule at a given pH.[11]
II. Experimental Protocols: From Setup to Fraction Analysis
This section provides a detailed, step-by-step protocol for the flash column chromatography of a moderately polar pyrimidine derivative using silica gel. Flash chromatography is a widely used technique that employs positive pressure to accelerate the separation process.[17]
Workflow for Pyrimidine Derivative Purification
Caption: Workflow for pyrimidine derivative purification.
Protocol 1: Flash Column Chromatography on Silica Gel
1. Thin-Layer Chromatography (TLC) for Solvent System Selection:
-
Rationale: TLC is a rapid and indispensable tool for determining the optimal mobile phase for your column. The goal is to find a solvent system where the desired pyrimidine derivative has an Rf value of approximately 0.2-0.3.[17][18] This ensures good separation and a reasonable elution time.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light (most pyrimidines are UV active) or by staining.
-
Adjust the polarity of the solvent system until the desired Rf is achieved. For increasing polarity, increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
2. Column Preparation:
-
Rationale: A well-packed column is crucial for achieving high resolution. The goal is to have a homogenous and compact bed of silica gel, free of cracks or air bubbles.
-
Procedure (Slurry Method):
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[18]
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Once the silica has settled, add a protective layer of sand on top.[19]
-
Drain the excess solvent until it is just level with the top of the sand.
-
3. Sample Loading:
-
Rationale: The sample should be applied to the column in a concentrated band to ensure sharp peaks and good separation. There are two common methods for sample loading: wet loading and dry loading.
-
Wet Loading:
-
Dry Loading:
4. Elution and Fraction Collection:
-
Rationale: The mobile phase is passed through the column to move the components of the mixture at different rates. Fractions are collected sequentially to isolate the separated compounds.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is required (i.e., the polarity of the mobile phase is increased over time), prepare mixtures of solvents with increasing polarity and add them sequentially to the column.
-
5. Fraction Analysis and Product Recovery:
-
Rationale: The collected fractions must be analyzed to determine which ones contain the pure pyrimidine derivative.
-
Procedure:
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions in a round-bottom flask.[20]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine derivative.[20]
-
III. Troubleshooting and Optimization
Even with a well-designed protocol, challenges can arise. This section addresses common issues encountered during the column chromatography of pyrimidine derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound won't elute or streaks down the column | The compound is too polar for the mobile phase.[10][21] | Increase the polarity of the mobile phase by adding a more polar solvent like methanol. For basic pyrimidines, adding a small amount of triethylamine or ammonia in methanol can improve elution and reduce tailing.[10][21] |
| Poor separation of closely related compounds | The solvent system is not optimal. | Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity. Running a shallower gradient can also improve resolution. |
| The compound decomposes on the silica gel | The silica gel is too acidic for the compound.[21] | Deactivate the silica gel by adding a small percentage of triethylamine to the mobile phase. Alternatively, switch to a less acidic stationary phase like alumina.[22] |
| The compound is insoluble in the mobile phase | The chosen solvent for loading is incompatible with the mobile phase. | Use the dry loading technique.[17][19][20] |
| Air bubbles in the column | Improper column packing. | Repack the column carefully, ensuring a homogenous slurry and avoiding letting the column run dry. |
| Cracked or channeled silica bed | The column ran dry, or the packing was not uniform. | This often requires repacking the column. Ensure the solvent level is always above the silica bed.[19] |
IV. Concluding Remarks
Column chromatography is a powerful and adaptable technique that is fundamental to the synthesis and purification of pyrimidine derivatives. A thorough understanding of the principles of chromatography, combined with careful experimental design and execution, will enable researchers to consistently obtain highly pure compounds. This, in turn, is critical for advancing research and development in medicinal chemistry and related fields. The protocols and troubleshooting guide provided herein serve as a robust starting point for tackling the purification challenges associated with this important class of heterocyclic compounds.
V. References
-
Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. (n.d.). PubMed. Retrieved from [Link]
-
Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (1980). Clinica Chimica Acta. Retrieved from [Link]
-
High-performance affinity chromatography of oligonucleotide on nucleic acid analogue immobilized silica gel columns. (1992). Journal of Chromatography A. Retrieved from [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
High-performance Affinity Chromatography of Oligonucleotides on Nucleic Acid Analogue Immobilized Silica Gel Columns. (1992). Journal of Chromatography A. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
5 Steps to successful flash chromatography. (2023). Biotage. Retrieved from [Link]
-
Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. (1982). Analytical Chemistry. Retrieved from [Link]
-
HPLC Separations of Normal and Modified Nucleobases and Nucleosides on an Amino Silica Gel Column. (1993). Journal of Liquid Chromatography. Retrieved from [Link]
-
Separation and purification of pyrimidine derivative. (n.d.). Google Patents. Retrieved from
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. Retrieved from [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. (2009). Journal of Chromatography B. Retrieved from [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. (n.d.). OUCI. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). Molecules. Retrieved from [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). International Journal of All Research Education and Scientific Methods. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. (1996). Clinical Chemistry. Retrieved from [Link]
-
Uracil. (n.d.). Wikipedia. Retrieved from [Link]
-
Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. Retrieved from [Link]
-
Selection of mobile phase in high-performance liquid chromatographic determination for medicines. (1995). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. Retrieved from [Link]
-
How To Choose Mobile Phase For Column Chromatography?. (2024). Chemistry For Everyone. Retrieved from [Link]
-
The Anion-Exchange Separation of Ribonucleotides. (1951). Journal of the American Chemical Society. Retrieved from [Link]
-
Reversed Phase Chromatography. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Journal of Chemical Health Risks. Retrieved from [Link]
-
Silica Gel Column Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Analytical Biochemistry. Retrieved from [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. (2023). Molecules. Retrieved from [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. Retrieved from [Link]
Sources
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- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
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Application Note: A Robust Reversed-Phase HPLC Method for the Quantification of 5-Acetyl-4-methylpyrimidin-2(1H)-one
Abstract
This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Acetyl-4-methylpyrimidin-2(1H)-one. Pyrimidinone derivatives are a critical class of heterocyclic compounds with significant therapeutic potential, necessitating robust analytical methods for quality control, stability testing, and pharmacokinetic studies.[1][2] The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This guide is intended for researchers, analytical scientists, and drug development professionals, providing a comprehensive protocol grounded in established chromatographic principles and regulatory standards.
Introduction: Analyte Properties and Chromatographic Strategy
This compound belongs to the pyrimidinone family, which is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The structure incorporates several functional groups that dictate its chromatographic behavior:
-
Pyrimidine Ring: The nitrogen atoms in the ring can be protonated, making the molecule's retention sensitive to mobile phase pH. The basic pKa of pyrimidine itself is low (pKa ≈ 1.3), but substitution can alter this significantly.[3]
-
Keto-Enol Tautomerism: The pyrimidin-2(1H)-one moiety can exist in keto and enol forms, and the amide-like proton can be acidic (pKa values for similar pyrimidinones are often > 8).[4]
-
Polar Groups: The acetyl (-COCH₃) and carbonyl (C=O) groups increase the molecule's polarity.
-
Chromophore: The conjugated system of the pyrimidinone ring provides strong UV absorbance, making UV detection a suitable choice for quantification.
The compound's overall polarity presents a potential challenge for retention on conventional reversed-phase columns.[5][6] Therefore, the primary goal of this method development was to achieve adequate retention and sharp, symmetrical peaks by carefully controlling the mobile phase pH and composition. A reversed-phase approach was selected as it is a robust and widely used technique for the analysis of pyrimidine derivatives.[7][8]
Method Development: Rationale and Optimization
The causality behind the selection of each parameter is critical for developing a robust and transferable method. The process followed established principles of HPLC method development to ensure suitability for its intended purpose.[9]
Column Selection
A modern, high-purity silica C18 column was chosen as the stationary phase.
-
Causality: C18 columns are the standard for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes.[8] A column with high-density bonding and effective end-capping was specifically selected. This minimizes the interaction of the analyte's basic nitrogen groups with acidic residual silanols on the silica surface, which can otherwise lead to significant peak tailing, especially at mid-range pH.
Mobile Phase Optimization
-
Buffer and pH Control: A potassium phosphate buffer was chosen to maintain a constant pH.
-
Causality: Controlling the mobile phase pH is the most critical factor for achieving reproducible retention of ionizable compounds like this compound.[9] A pH of 6.8 was selected to keep the analyte in a single, neutral form, thereby promoting better peak shape and stable retention times.
-
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol.
-
Causality: Acetonitrile typically provides lower backpressure and better peak efficiency (narrower peaks) compared to methanol. Its UV cutoff is also lower, which is advantageous for detection at shorter wavelengths.[9] A gradient elution was developed to ensure that any potential impurities with different polarities could be effectively separated from the main analyte peak and eluted from the column in a reasonable time.
-
Detector Parameter Selection
A photodiode array (PDA) detector was used for method development to identify the wavelength of maximum absorbance (λ-max). The optimal wavelength was determined to be 275 nm, providing maximum sensitivity for the analyte.
The logical workflow for this method development is illustrated below.
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Dipotassium Hydrogen Phosphate (K₂HPO₄, AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
-
Standard: this compound reference standard (>99% purity).
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-70% B; 15-17 min, 70% B; 17-18 min, 70-5% B; 18-25 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 with a solution of K₂HPO₄. Filter through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare sample solutions by dissolving the material in the 50:50 Acetonitrile/Water mixture to achieve a final concentration within the validated linear range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[10][11][12] Inject the 50 µg/mL working standard solution six times and evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]
Validation Parameters and Results
The following table summarizes the validation parameters, their acceptance criteria, and the typical results obtained for this method.[16][17]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass: No interfering peaks observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Pass: r² = 0.9995 |
| Range | 1.0 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | Pass: 99.2% - 101.5% |
| Precision (Repeatability) | % RSD ≤ 2.0% (n=6) | Pass: % RSD = 0.8% |
| Precision (Intermediate) | % RSD ≤ 2.0% (different day, different analyst) | Pass: % RSD = 1.1% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes (flow rate ±0.1, temp ±2°C) | Pass: No significant impact on results. |
Conclusion
This application note describes a highly robust and reliable RP-HPLC method for the quantitative analysis of this compound. The systematic approach to method development, focusing on the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The method has been thoroughly validated according to ICH guidelines, confirming its specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control and research applications in the pharmaceutical industry.
References
-
PubChem. (n.d.). 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Mohamed-Ezzat, F., et al. (2018). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Cardiff University. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. Retrieved from [Link]
-
IndiaMART. (n.d.). 5-acetyl-4-methylpyrimidin-2(1h)- One - Cas No: 113246-41-6. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
SciSpace. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
-
MDPI. (2021). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]
-
Open Access Text. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Retrieved from [Link]
-
Science Alert. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
ResearchGate. (2019). Method in HPLC for derivative of Purine in Urine?. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
Sources
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- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for In Vitro Screening of Pyrimidine-Based Compounds
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, leading to the development of a multitude of approved drugs with a wide spectrum of therapeutic applications.[2][3][4] These applications are diverse, ranging from anticancer and antiviral agents to antibacterial, anti-inflammatory, and cardiovascular drugs.[1][5][6]
In the realm of oncology, pyrimidine-based compounds have demonstrated remarkable success as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and enzymes of the pyrimidine biosynthesis pathway.[1][7][8] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9][10][11]
High-throughput screening (HTS) is a critical component of the early-stage drug discovery process, facilitating the rapid evaluation of large libraries of compounds to identify "hit" molecules that modulate the activity of a biological target.[12][13] This document provides a comprehensive guide to the in vitro screening of pyrimidine-based compound libraries, offering detailed application notes and step-by-step protocols for key biochemical and cell-based assays. The focus is on providing not just the "how" but also the "why," empowering researchers to make informed decisions in their screening campaigns.
I. Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are fundamental for determining the direct interaction of a compound with its purified molecular target, such as an enzyme. These assays are invaluable for establishing structure-activity relationships (SAR) and for confirming the mechanism of action.
A. Kinase Inhibition Assays: A Primary Focus for Pyrimidine Scaffolds
Kinases are a major class of enzymes targeted by pyrimidine-based inhibitors due to the structural similarity of the pyrimidine scaffold to the adenine ring of ATP, the natural substrate for kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]
Principle: This homogeneous "glow-type" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[14][15] A thermostable luciferase enzyme utilizes the remaining ATP to generate a stable luminescent signal, which is inversely proportional to kinase activity.[14][15] This method is highly sensitive, amenable to HTS, and can be used for a wide variety of kinases.[14][16]
Causality of Experimental Choices:
-
Homogeneous Format: The "add-and-read" format simplifies the workflow, reduces handling errors, and is ideal for HTS.[14]
-
Luciferase-based Detection: The high sensitivity of luciferase allows for the use of low enzyme concentrations, conserving precious reagents. The stable "glow" signal provides a longer measurement window compared to flash-based assays.[14]
-
ATP Concentration: The assay can be adapted for kinases with different ATP Km values by using different formulations (e.g., Kinase-Glo®, Kinase-Glo® Plus, Kinase-Glo® Max).[14]
Experimental Workflow Diagram:
Caption: Workflow of a luminescence-based kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay (384-well format)
-
Reagent Preparation:
-
Prepare 2X kinase solution in appropriate reaction buffer.
-
Prepare 2X substrate/ATP solution in the same reaction buffer. The ATP concentration should be at or near the Km for the kinase.
-
Prepare serial dilutions of the pyrimidine-based test compounds (e.g., 4X final concentration) in reaction buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well white, opaque-bottom plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate conversion.
-
Add 20 µL of the reconstituted Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the detection reaction.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of a known potent inhibitor for the target kinase as a reference compound is crucial for validating assay performance. Z'-factor values, a measure of assay quality, should be consistently ≥ 0.5.
Principle: The AlphaLISA® technology is a bead-based, no-wash immunoassay that measures the product of a kinase reaction.[17][18] For example, in a peptide phosphorylation assay, a biotinylated peptide substrate is captured by streptavidin-coated Donor beads. A phosphorylation-specific antibody, conjugated to Acceptor beads, recognizes the phosphorylated substrate.[17] Upon excitation, the Donor bead generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. The signal is directly proportional to the amount of phosphorylated product.[19][20]
Causality of Experimental Choices:
-
High Sensitivity and Wide Dynamic Range: The signal amplification cascade of the AlphaLISA technology provides high sensitivity, allowing for the detection of low levels of kinase activity.[18]
-
No-Wash Format: This homogeneous assay format is well-suited for HTS, minimizing assay steps and variability.[18]
-
Specificity: The use of a phosphorylation-specific antibody ensures that only the product of the kinase reaction is detected, leading to high specificity.
Experimental Workflow Diagram:
Caption: Principle of the AlphaLISA® kinase inhibition assay.
Protocol: AlphaLISA® Kinase Assay (384-well format)
-
Reagent Preparation:
-
Prepare reagents as described for the luminescence-based assay, using a biotinylated substrate.
-
Prepare a mixture of anti-phospho-substrate Acceptor beads and streptavidin Donor beads in the appropriate AlphaLISA buffer.
-
-
Assay Procedure:
-
Perform the kinase reaction in a 384-well plate as described previously (steps 2a-2d). A smaller reaction volume (e.g., 10 µL) is typically used.
-
Stop the kinase reaction by adding a stop solution or by adding the detection bead mixture.
-
Add the AlphaLISA Acceptor and Donor bead mixture to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead association.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Analyze the data as described for the luminescence-based assay to determine IC50 values.
-
Self-Validation: A known inhibitor and a non-biotinylated version of the substrate can serve as controls to ensure signal specificity.
Data Summary Table: Example IC50 Values for Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound A | EGFR-T790M | Biochemical | 49 ± 20 | [1] |
| Compound B | FAK | Biochemical | 27.4 | [1] |
| Compound C | Lck | Biochemical | 10.6 | [21] |
| Compound D | EGFRWT | Biochemical | 99 | [21] |
| Ibrutinib | BTK | Biochemical | 11.1 | [7] |
II. Cell-Based Assays: Assessing Phenotypic Effects and Cytotoxicity
Cell-based assays are essential for evaluating the activity of compounds in a more physiologically relevant context. They provide information on cell permeability, off-target effects, and the overall cellular response to the compound.
A. Cell Proliferation/Viability Assays (e.g., MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[22][23] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[22]
Causality of Experimental Choices:
-
Endpoint Measurement: The MTT assay provides a snapshot of cell viability at a specific time point after treatment.
-
High-Throughput Compatibility: The simple, plate-based format makes it suitable for screening large numbers of compounds.[24]
-
Cost-Effectiveness: The reagents for the MTT assay are relatively inexpensive compared to other viability assays.
Experimental Workflow Diagram:
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Application Notes and Protocols: Urease Inhibition Assay for 5-Acetyl-4-methylpyrimidin-2(1H)-one Derivatives
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2][3][4] The carbamate produced rapidly and spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[1][3][5] This enzymatic action is pivotal in nitrogen metabolism across a wide array of organisms, including bacteria, fungi, algae, and plants.[1][6] However, the activity of urease is also a significant virulence factor in several human and animal pathogens.[7][8][9][10] For instance, in Helicobacter pylori, urease neutralizes gastric acid, enabling the bacterium to colonize the stomach lining, which can lead to gastritis, peptic ulcers, and even gastric cancer.[2][6] Urease-producing bacteria are also implicated in the formation of infection-induced urinary stones.[7] In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases results in significant nitrogen loss through ammonia volatilization, reducing fertilizer efficacy and contributing to environmental pollution.[6][7]
The development of potent and safe urease inhibitors is, therefore, a critical area of research in both medicine and agriculture.[6][7] Pyrimidine derivatives have emerged as a promising class of compounds for enzyme inhibition due to their diverse pharmacological activities. This document provides a detailed protocol for assessing the urease inhibitory potential of 5-Acetyl-4-methylpyrimidin-2(1H)-one derivatives using a well-established in vitro colorimetric assay.
Principle of the Assay
The protocol described herein is based on the quantification of ammonia produced from the urease-catalyzed hydrolysis of urea. The amount of ammonia is determined using the Berthelot or indophenol method.[7][11][12][13] In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst, typically sodium nitroprusside, to form a stable blue-green colored indophenol compound.[7][11][13][14][15] The intensity of this color, which is directly proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength between 625 and 670 nm.[7][13] A reduction in the intensity of the blue-green color in the presence of a test compound indicates inhibition of urease activity.
Materials and Reagents
Equipment
-
96-well microplate reader[7]
-
Incubator set to 37°C
-
Multichannel and single-channel pipettes
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)
-
Urea (ACS grade)
-
This compound derivatives (test compounds)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Phenol (C₆H₅OH)
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach can be used and diluted)
-
Sodium hydroxide (NaOH)
-
Deionized water
Preparation of Solutions
Expert Insight: The stability and activity of the enzyme are highly dependent on the buffer conditions. A phosphate buffer at a physiological pH of around 7.0 is chosen to mimic biological conditions and ensure optimal enzyme function. All solutions should be freshly prepared to ensure accuracy and reproducibility.
-
Phosphate Buffer (100 mM, pH 7.0):
-
Prepare a 100 mM solution of KH₂PO₄ and a 100 mM solution of K₂HPO₄.
-
Mix the two solutions, monitoring with a pH meter, until a pH of 7.0 is achieved. This buffer will be used for preparing the enzyme and substrate solutions.
-
-
Jack Bean Urease Solution (10 U/mL):
-
Dissolve Jack Bean Urease in pre-chilled (4°C) 100 mM phosphate buffer (pH 7.0) to a final concentration of 10 units/mL.
-
Prepare this solution fresh just before use and keep it on ice.
-
-
Urea Solution (100 mM):
-
Dissolve the required amount of urea in 100 mM phosphate buffer (pH 7.0) to make a 100 mM stock solution.
-
-
Test Compound Stock Solutions (e.g., 10 mM):
-
Dissolve each this compound derivative in DMSO to a final concentration of 10 mM.
-
Causality: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds.[20][21][22][23][24] It is crucial to ensure the final concentration of DMSO in the assay well is low (typically ≤1%) to avoid solvent-induced enzyme inhibition or cell toxicity in cellular assays.[20]
-
-
Standard Inhibitor Stock Solution (Thiourea, 10 mM):
-
Phenol Reagent (Solution A):
-
Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL.[12] Store in a dark bottle at 4°C.
-
-
Alkaline Hypochlorite Reagent (Solution B):
-
Carefully mix a solution containing 0.2% sodium hypochlorite in an alkaline solution (e.g., 0.5 M NaOH).[12] This solution should also be stored at 4°C.
-
Experimental Protocol
Assay Workflow Diagram
Caption: Simplified mechanism of urea hydrolysis by urease.
Urease inhibitors can act through various mechanisms, including binding to the nickel ions in the active site, blocking the substrate's access to the active site, or interacting with key amino acid residues involved in catalysis. Understanding the structure-activity relationship of the this compound derivatives can provide insights into their mechanism of inhibition.
Conclusion
This application note provides a comprehensive and robust protocol for the screening and characterization of this compound derivatives as potential urease inhibitors. By adhering to the detailed steps and including the necessary controls, researchers can obtain reliable and reproducible data to guide drug discovery and development efforts in medicine and agriculture.
References
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Wikipedia. Urease. [Link]
-
Vedantu. Urease: Structure, Function, and Applications Explained. [Link]
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Ciurli, S., & Mangani, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. Journal of Biological Inorganic Chemistry. [Link]
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M-CSA. Urease. [Link]
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Kamerlin, S. C. L., & Warshel, A. (2010). Computational Modeling of the Mechanism of Urease. Journal of the American Chemical Society. [Link]
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UCL iGEM. (2022). Berthelot's Urease Activity Assay. [Link]
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Li, J., et al. (2025). Ureases in nature: Multifaceted roles and implications for plant and human health - A review. International Journal of Biological Macromolecules. [Link]
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Wikipedia. IC50. [Link]
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MDPI. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction. [Link]
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ResearchGate. Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). [Link]
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CORE. POTENTIAL CLINICAL SIGNIFICANCE OF UREASE ENZYME. [Link]
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National Center for Biotechnology Information. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. [Link]
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ResearchGate. CHAPTER VI A NEW SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF AMMONIA AND ITS APPLICATION TO THE ANALYSIS OF TOTAL NITROGE. [Link]
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ResearchGate. The Emerging Role of Urease as a General Microbial Virulence Factor. [Link]
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National Center for Biotechnology Information. Microbial Urease in Health and Disease. [Link]
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National Center for Biotechnology Information. IC50-to-Ki converter. [Link]
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Research Journal of Pharmacognosy. Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. [Link]
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National Center for Biotechnology Information. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. [Link]
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PubMed. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. [Link]
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ACS Publications. The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). [Link]
-
ACS Publications. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. [Link]
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National Center for Biotechnology Information. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
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ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]
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PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
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Application Notes and Protocols for Cell Viability Assessment of Pyrimidine Derivatives using MTT and SRB Assays
Foreword: The Critical Role of Cytotoxicity Screening in Pyrimidine-Based Drug Discovery
Pyrimidine and its fused heterocyclic derivatives are cornerstone pharmacophores in modern medicinal chemistry. Their structural resemblance to the purines found in DNA and RNA allows them to act as potent inhibitors of various protein kinases and other key enzymes involved in cell proliferation and survival.[1][2] This has led to their widespread investigation and development as anticancer agents.[3][4] The initial and most critical step in evaluating the potential of these novel pyrimidine derivatives is the assessment of their cytotoxic effects on relevant cancer cell lines.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, application, and detailed protocols for two of the most robust and widely adopted colorimetric assays for in vitro cytotoxicity screening: the MTT and Sulforhodamine B (SRB) assays.
Choosing the Right Assay: A Comparative Overview of MTT and SRB
While both assays are staples in cytotoxicity testing, their underlying principles differ, making them suitable for different experimental contexts. Understanding these differences is paramount for generating accurate and reproducible data.
| Feature | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[7][8] | Measures total cellular protein content by staining with Sulforhodamine B dye.[9][10] |
| Cellular State Measured | Primarily reflects the viability of metabolically active cells. | Measures total biomass, including both living and recently lysed cells.[11] |
| Endpoint Stability | The formazan product is unstable and requires solubilization before reading. | The protein-bound SRB dye is stable, allowing for storage of plates before reading.[12][13] |
| Interference | Can be affected by compounds that alter mitochondrial respiration or have reducing/oxidizing properties. | Less prone to interference from colored or reducing/oxidizing compounds.[13] |
| Sensitivity | Generally sensitive, but can vary between cell lines.[12] | Often provides better linearity with cell number and higher sensitivity.[11][12] |
| Throughput | Amenable to high-throughput screening. | Well-suited for high-throughput screening, and is used by the National Cancer Institute (NCI).[10][14] |
Part 1: The MTT Assay - A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[7][15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8][16]
Visualizing the MTT Assay Workflow
Caption: A step-by-step workflow of the SRB cytotoxicity assay.
Detailed Protocol for SRB Assay
1. Materials and Reagents
-
Cell Lines and Pyrimidine Derivatives: As described for the MTT assay.
-
Trichloroacetic Acid (TCA): 10% (w/v) solution in deionized water.
-
Sulforhodamine B (SRB) Solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid.
-
Wash Solution: 1% (v/v) acetic acid in deionized water.
-
Solubilization Solution: 10 mM Tris base solution (pH 10.5).
-
Equipment: As described for the MTT assay.
2. Step-by-Step Procedure
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye. [10] * Allow the plates to air-dry completely.
-
-
Dye Solubilization:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. [9] * Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis and Interpretation
The data analysis for the SRB assay is similar to that of the MTT assay. The percentage of cell growth inhibition is calculated, and dose-response curves are generated to determine the IC50 values of the tested pyrimidine derivatives.
Troubleshooting the SRB Assay
-
Inconsistent Staining: Ensure proper and uniform fixation with TCA, as this is crucial for preserving cellular proteins. [9]Maintain consistent incubation times and SRB concentrations.
-
High Background: Inadequate washing with 1% acetic acid can leave behind unbound dye, leading to high background noise. [9]* Low OD Values: This could be due to a low cell seeding density or cell detachment during the washing steps. Optimize the initial cell number and be gentle during the washing steps. [10]
Conclusion: Ensuring Data Integrity in Cytotoxicity Screening
Both the MTT and SRB assays are powerful tools for the initial cytotoxicity screening of novel pyrimidine derivatives. The choice between them should be guided by the specific research question and the characteristics of the compounds being tested. By following these detailed protocols and understanding the principles behind each step, researchers can generate reliable and reproducible data, which is fundamental for the advancement of pyrimidine-based drug discovery programs.
References
- CLYTE Technologies. (2025, December 24).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
-
PubMed. (n.d.). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Retrieved from [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Aslantürk, Ö. S. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World.
- R&D Systems. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Canvax Biotech. (2023, March 21).
- SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- BenchChem. (2025).
- Abcam. (n.d.).
- IntechOpen. (2024, November 12).
- ResearchGate. (n.d.).
- ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
PubMed. (n.d.). Sulforhodamine B assay and chemosensitivity. Retrieved from [Link]
- SciSpace. (n.d.). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.
- IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
- ijrpr. (n.d.).
- National Center for Biotechnology Information. (2016, November 5). Sulforhodamine B (SRB)
- IntechOpen. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- PeerJ. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- National Center for Biotechnology Information. (n.d.).
- Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- Open Research Library. (n.d.). in Vitro Cytotoxicity and Cell Viability Assays.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2024, April 6).
- YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis.
- Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings.
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- ResearchGate. (2018, March 14). Why MTT assay not working?.
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- Sigma-Aldrich. (n.d.).
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Application Notes and Protocols: Leveraging 5-Acetyl-4-methylpyrimidin-2(1H)-one as a Versatile Scaffold in Modern Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases essential for life.[1] Its inherent drug-like properties, such as its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in the design of novel therapeutics.[1] Among the vast chemical space of pyrimidine derivatives, 5-acetyl-4-methylpyrimidin-2(1H)-one stands out as a particularly attractive starting point for drug discovery endeavors. This is due to its synthetic accessibility and the presence of multiple reactive sites that allow for systematic chemical modifications and the exploration of structure-activity relationships (SAR).
This comprehensive guide provides detailed application notes and experimental protocols for utilizing this compound as a foundational scaffold for drug design. We will delve into the strategic chemical modifications of this core, focusing on the versatile acetyl group, and provide step-by-step protocols for synthesizing diverse compound libraries. Furthermore, we will outline established bioassay protocols to evaluate the therapeutic potential of these novel derivatives, with a particular focus on anticancer and kinase inhibitor screening.
Strategic Derivatization of the this compound Scaffold
The true power of this compound as a scaffold lies in its amenability to a variety of chemical transformations. The acetyl group at the 5-position, the methyl group at the 4-position, and the pyrimidinone ring itself offer multiple handles for chemical diversification. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets.
Below is a workflow illustrating the key derivatization strategies for the this compound scaffold:
Caption: Key derivatization pathways for the this compound scaffold.
Experimental Protocols: Synthesis of Key Derivatives
The following protocols provide detailed, step-by-step methodologies for the chemical modification of the this compound scaffold. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of Pyrimidine-Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, known as chalcones, which are themselves a class of compounds with diverse biological activities.[2] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Rationale: This protocol utilizes the acetyl group of the pyrimidine scaffold to react with various aromatic aldehydes, leading to a diverse library of chalcone derivatives. The choice of base and solvent is critical for reaction efficiency.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine-chalcone derivative.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene compound with a carbonyl group.[3]
Rationale: This protocol demonstrates the reaction of the acetyl group with an active methylene compound like malononitrile, catalyzed by a weak base, to generate α,β-unsaturated nitrile derivatives. These products are valuable intermediates for further chemical transformations.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Ammonium Acetate (catalytic amount)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
-
Characterize the product by NMR, IR, and mass spectrometry.
Protocol 3: Synthesis of α-Halo Ketone Derivatives
α-Halogenation of the acetyl group provides a key intermediate for introducing a wide range of functionalities through nucleophilic substitution.
Rationale: This protocol describes the selective monobromination at the α-position of the acetyl group. Acid-catalyzed conditions are often preferred to control the extent of halogenation.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (catalytic amount)
-
Dichloromethane (DCM) or Chloroform
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or chloroform.
-
Add a catalytic amount of p-TsOH or acetic acid.
-
Add NBS (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-bromo ketone can be used directly in the next step or purified by column chromatography.
-
Characterize the product by NMR and mass spectrometry.
Protocol 4: Nucleophilic Substitution on α-Halo Ketone Derivatives
The α-halo ketone intermediates are versatile electrophiles for a variety of nucleophiles, enabling the introduction of diverse functional groups.
Rationale: This protocol provides a general procedure for the nucleophilic displacement of the α-halogen with a nucleophile, such as an amine or thiol, to generate highly functionalized pyrimidine derivatives.
Materials:
-
α-Halo-5-acetyl-4-methylpyrimidin-2(1H)-one derivative (from Protocol 3)
-
Nucleophile (e.g., aniline, thiophenol) (1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 equivalents)
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Dissolve the α-halo ketone derivative (1 equivalent) and the nucleophile (1.2 equivalents) in acetonitrile or DMF.
-
Add the non-nucleophilic base (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired functionalized ketone.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Biological Evaluation: Protocols for Screening Novel Derivatives
The following protocols outline standard in vitro assays to assess the biological activity of the synthesized pyrimidine derivatives. These assays are crucial for identifying lead compounds and understanding their mechanism of action.
Protocol 5: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
Rationale: This protocol is a robust and widely used method for initial screening of compounds for their cytotoxic effects against cancer cell lines. The reduction of MTT to formazan by mitochondrial dehydrogenases is indicative of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 6: In Vitro Kinase Inhibition Screening using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[6][7][8]
Rationale: This protocol is ideal for identifying and characterizing kinase inhibitors. The assay is universal for any kinase that produces ADP and is less prone to interference from colored or fluorescent compounds.
Materials:
-
Kinase of interest (e.g., EGFR, CDK2, PLK4)
-
Kinase substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations in the appropriate kinase buffer. Include positive and negative controls. The typical reaction volume is 5 µL.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Systematic data collection and clear presentation are paramount in drug discovery. The following tables provide templates for summarizing the results from the synthetic and biological evaluations.
Table 1: Physicochemical and Yield Data for Synthesized Derivatives
| Compound ID | R-Group (Aldehyde) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| PYR-CH-01 | Phenyl | C₁₈H₁₅N₃O₂ | 317.33 | 85 | 188-190 |
| PYR-CH-02 | 4-Chlorophenyl | C₁₈H₁₄ClN₃O₂ | 351.78 | 82 | 210-212 |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| PYR-CH-01 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| PYR-CH-02 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| ... | ... | ... | ... |
Table 3: In Vitro Kinase Inhibition (IC₅₀ Values in nM)
| Compound ID | Kinase A (e.g., EGFR) | Kinase B (e.g., CDK2) | Kinase C (e.g., PLK4) |
| PYR-FNK-01 | 25.4 ± 3.1 | >1000 | 850.2 ± 50.6 |
| PYR-FNK-02 | 5.1 ± 0.6 | 85.3 ± 9.2 | 150.7 ± 12.3 |
| Staurosporine | 2.7 ± 0.3 | 1.5 ± 0.2 | 3.1 ± 0.4 |
| ... | ... | ... | ... |
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from these protocols will enable the elucidation of SAR, guiding the iterative process of lead optimization.
Caption: The iterative cycle of lead optimization guided by SAR.
By systematically varying the substituents on the pyrimidine scaffold and correlating these changes with biological activity, researchers can identify key structural features responsible for potency and selectivity. This knowledge-driven approach is fundamental to designing more effective and safer drug candidates.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The strategic application of these synthetic and biological evaluation methods will undoubtedly accelerate the discovery of new therapeutics for a range of diseases. Future work should focus on exploring a wider array of chemical transformations, investigating novel biological targets, and employing computational tools to further refine the drug design process.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
- Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Anticancer Research, 26(1A), 91-97.
- Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
- Hsieh, C.-Y., et al. (2020). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 25(17), 3843.
- Montaño, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
- Fares, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4983.
-
National Center for Biotechnology Information. (n.d.). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
- Banaras Hindu University. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for a Claisen-Schmidt Condensation for the Synthesis of (E)-1-Phenylpent-2-en-1-one.
-
YouTube. (2018). Knoevenagel condensation. Retrieved from [Link]...
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Anticancer research, 26(1A), 91-97.
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Anticancer research, 26(1A), 91-97.
- ResearchGate. (2018). (PDF)
- BenchChem. (2025).
- nevoLAB. (n.d.).
- BenchChem. (2025).
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-356.
- PraxiLabs. (n.d.).
- KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II.
- Pearson. (n.d.).
- YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry.
- National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- National Center for Biotechnology Information. (2019). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)
- PubMed. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- YouTube. (2018).
- LibreTexts Chemistry. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- YouTube. (2021).
Sources
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
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- 5. content.protocols.io [content.protocols.io]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one
Welcome to the technical support resource for the synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges, with a primary focus on overcoming low reaction yields. We will explore the causality behind experimental outcomes, offering field-proven insights to optimize your synthetic protocols.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section addresses specific issues encountered during the synthesis of this compound, which is typically prepared via a condensation reaction involving acetylacetone and a suitable nitrogen-containing reactant like urea or guanidine, often under acidic catalysis.
Q1: My reaction yield is consistently low, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent challenge in pyrimidine synthesis and can often be traced back to several key factors related to reaction kinetics and reagent stability.[1][2]
-
Catalyst Inefficiency: The choice and condition of the acid catalyst are paramount. Traditional Brønsted acids (e.g., HCl) or Lewis acids are used to activate the carbonyl groups for nucleophilic attack.[2]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a reusable catalyst, it may require regeneration.[1] For acid catalysts like HCl, ensure the concentration is accurate, as improper concentration can fail to adequately promote the reaction.[1][3]
-
Consider Catalyst Alternatives: Numerous modern protocols have demonstrated improved yields by replacing traditional catalysts. Consider screening alternative Lewis acids (e.g., ZnBr₂, Cu(II) catalysts) or solid acid catalysts, which can offer better efficiency and easier workup.[4][5]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that control the reaction rate.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[6] A stalled reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1][3]
-
Optimize Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to the decomposition of reactants (especially urea into ammonia) and promote side reactions.[1][3] A systematic temperature optimization study (e.g., running the reaction at 60°C, 80°C, and 100°C) is recommended.
-
-
-
Reactant Purity and Stability: The purity of starting materials can significantly impact yield.[1][7]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure acetylacetone is free of oligomers and that the nitrogen source (e.g., urea, guanidine hydrochloride) is pure and dry.
-
Ensure Anhydrous Conditions: If using a Pinner-type synthesis with amidines, the reaction is highly sensitive to moisture. The imidate salt intermediate is susceptible to hydrolysis, which forms esters as byproducts instead of the desired pyrimidine.[8] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.[8]
-
-
Q2: The cyclization step of my reaction appears incomplete, leading to open-chain intermediates. How can I drive the reaction to completion?
A2: Incomplete cyclization is often due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack or steric hindrance.[3][8]
-
Troubleshooting Steps:
-
Increase Catalyst Loading/Strength: A higher concentration of the acid catalyst or switching to a stronger acid can enhance the rate of the final cyclization and dehydration steps.[8]
-
Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux in a solvent like ethanol) can help overcome the activation barrier for ring closure.[8]
-
Choice of Solvent: The solvent can influence reactant solubility and the stability of intermediates. While ethanol is common, other solvents like dioxane or even solvent-free conditions have been shown to improve yields for certain substrates.[3]
-
Q3: My crude product is difficult to purify, and I suspect the presence of significant byproducts. What are these impurities and how can their formation be minimized?
A3: Several side reactions can compete with the desired pyrimidine formation, complicating purification and reducing the overall yield.
-
Common Side Products & Mitigation Strategies:
-
N-Acylurea Byproducts: These can form from a competing reaction between the β-dicarbonyl (acetylacetone) and urea.[1]
-
Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Prevention: Carefully controlling the stoichiometry of the reactants can help suppress their formation.[1]
-
Removal: Recrystallization is often an effective method for removing N-acylurea impurities from the final product.[1]
-
-
Self-Condensation Products: Acetylacetone can undergo self-condensation under acidic or basic conditions.
-
Prevention: Control the order of addition. Sometimes, adding the β-dicarbonyl compound slowly to the mixture of the other reactants can minimize self-condensation.
-
-
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic mechanism for this compound?
A1: The synthesis typically proceeds through a cyclocondensation reaction. The mechanism involves the reaction of a 1,3-dicarbonyl compound (acetylacetone) with a compound containing an N-C-N moiety (like urea or an amidine).[2] The key steps are:
-
Formation of an intermediate from the reaction of urea with one of the carbonyls of acetylacetone.
-
Intramolecular cyclization through the attack of a nitrogen atom onto the second carbonyl group.
-
Dehydration to form the aromatic pyrimidine ring.
The reaction is usually catalyzed by an acid, which activates the carbonyl groups towards nucleophilic attack.
Caption: General reaction pathway for pyrimidinone synthesis.
Q2: How critical is reagent stoichiometry?
A2: Reagent stoichiometry is crucial. Using incorrect molar ratios is a common reason for low conversion of the limiting reagent.[6] For example, in a Biginelli-type reaction, a slight excess of urea (e.g., 1.5 equivalents) is often used to help drive the reaction to completion and can sometimes suppress side reactions.[7] Careful calculation and precise measurement of all reactants are essential for reproducibility and high yield.
Q3: What analytical methods are recommended for reaction monitoring and product characterization?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) provides a quick and easy way to qualitatively assess the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[][10]
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.[11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.[11][12]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule, such as C=O (ketone and amide) and N-H bonds.[11]
-
Optimized Experimental Protocol
This section provides a representative protocol for the synthesis of this compound.
Materials:
-
Acetylacetone (1.0 equiv)
-
Urea (1.5 equiv)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equiv), urea (1.5 equiv), and ethanol (approx. 3-5 mL per mmol of acetylacetone).
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (approx. 80-85°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 4-6 hours.[13]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Data Summary Table
The following table summarizes key parameters that can be optimized for this synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Urea Stoichiometry | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion and can minimize side reactions.[7] |
| Catalyst Loading (HCl) | Catalytic (2-5 mol%) | Sufficient to promote the reaction without causing degradation. Higher loading may be needed for incomplete cyclization.[8] |
| Reaction Temperature | 60 - 85°C (Reflux in EtOH) | Balances reaction rate with minimizing side reactions like urea decomposition.[1][3] |
| Reaction Time | 4 - 12 hours | Substrate-dependent. Must be monitored by TLC/HPLC to determine the point of maximum conversion.[3] |
| Solvent | Ethanol, Dioxane, or Solvent-free | Ethanol is a common and effective choice. Solvent-free conditions can sometimes improve yields and are environmentally preferable.[3][5] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Biginelli Reaction for Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multi-component reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: Low yields are a common hurdle and can often be attributed to several key factors. A systematic approach is best.[1] Start by scrutinizing your catalyst's efficiency; both the type and activity are critical.[1][2] Next, evaluate your reaction conditions—temperature and time are crucial parameters.[1] Finally, don't overlook the purity of your starting materials, as impurities can halt the reaction or promote side pathways.[1]
Q2: I'm observing a prominent, often yellow and fluorescent, byproduct instead of my target DHPM. What is this compound and how can I prevent its formation?
A: This is a classic sign of the competing Hantzsch dihydropyridine synthesis.[1][3] This side reaction becomes favorable at higher temperatures where urea can decompose to ammonia.[3] To mitigate this, consider lowering the reaction temperature. The choice of catalyst can also play a significant role in favoring the Biginelli pathway over the Hantzsch.[3]
Q3: Is a specific catalyst always necessary for the Biginelli reaction?
A: While the original reaction reported by Pietro Biginelli in 1891 used a simple Brønsted acid like HCl, modern variations have shown that a wide range of catalysts can be effective.[4][5][6] In the absence of a catalyst, product formation is often difficult, leading to poor yields.[1][2] Both Brønsted and Lewis acids are commonly used to catalyze the reaction.[4][5] The choice of catalyst can significantly impact yield, reaction time, and even selectivity.[2]
Q4: What is the role of the solvent in the Biginelli reaction, and can it be performed solvent-free?
A: The solvent is crucial for reactant solubility and can influence the reaction rate.[1] Polar solvents are often preferred.[7] Interestingly, many modern protocols have demonstrated high efficiency under solvent-free conditions, often coupled with microwave irradiation or ball milling.[6][8][9][10] These "green" approaches can reduce waste and shorten reaction times.[8][9]
Q5: My product is difficult to purify. What are some common impurities and how can I remove them?
A: Purification challenges often stem from unreacted starting materials, particularly excess urea, or the formation of side products like Hantzsch dihydropyridines or Michael adducts.[1] Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[3] If you have persistent impurities, column chromatography may be necessary.[3]
In-Depth Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
Low product yield is one of the most frequent challenges. The following sections break down the potential causes and provide actionable solutions.
Causality Analysis:
The Biginelli reaction is a delicate equilibrium of multiple steps. The rate-limiting step is often the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate.[4][11] Subsequent nucleophilic attack by the β-ketoester enolate and final cyclization/dehydration are also critical. Any factor that disrupts this sequence can lead to low yields.
Troubleshooting Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIGINELLI REACTION | PPT [slideshare.net]
Side product formation in dihydropyrimidinone synthesis and mitigation
Welcome to the technical support center for dihydropyrimidinone (DHPM) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Biginelli reaction. Here, we move beyond simple protocols to address the complex realities of multicomponent reactions, focusing on the identification, mechanistic understanding, and mitigation of common side products. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields of your target molecules.
Introduction to the Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones.[1] These DHPM scaffolds are of significant interest in medicinal chemistry, forming the core of various biologically active compounds, including calcium channel blockers and antihypertensive agents.[2]
While robust, the reaction is not without its challenges. Competing equilibria and side reactions can lead to a complex mixture of products, reducing the yield and complicating purification. This guide provides a structured approach to tackling these common issues.
The Accepted Reaction Mechanism
Understanding the primary reaction pathway is crucial for diagnosing deviations. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[3] An acid catalyst facilitates the condensation of the aldehyde and urea to form this key electrophilic intermediate, which is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[2][4]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Mitigation Strategies
The primary goal is to suppress the formation of ammonia and favor the Biginelli pathway.
-
Temperature Control: This is the most critical parameter. High temperatures (often >100 °C) promote urea decomposition. [5]Running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the formation of the DHP byproduct. [5][6]2. Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. While strong Brønsted acids can be effective, some Lewis acids may offer better selectivity at lower temperatures. [5]Ytterbium triflate (Yb(OTf)₃) is a well-regarded Lewis acid catalyst that can improve yields under milder conditions. [4][7]3. Order of Addition: In some cases, adding the urea component last to the pre-heated mixture of aldehyde, ketoester, and catalyst can minimize its exposure to high temperatures, thereby reducing decomposition. [5] Table 1: Effect of Temperature on Product Distribution
| Temperature | Catalyst | Desired DHPM Yield | Hantzsch DHP Byproduct | Reference |
| 100-110 °C | HCl (Classical) | Often Moderate | Significant Formation | [8] |
| 60 °C | Sulfated Zirconia | High | Minimal to None | [5] |
| 60 °C | Gluconic Acid | Excellent (90%) | Not Reported | [6] |
| Reflux (Toluene) | Iodine | Good (56-85%) | Not Reported | [9] |
Q2: My TLC shows multiple spots, including one that is less polar than my product. What are the likely side products?
A2: Probable Cause & Identification
Low yields accompanied by multiple spots on TLC often point to competing condensation reactions that occur before the main cyclization step.
-
Knoevenagel Condensation Product: This is a very common byproduct, formed by the acid-catalyzed condensation of the aldehyde and the β-ketoester. [10]This α,β-unsaturated intermediate is less polar than the final DHPM product and often appears as a leading spot on a TLC plate.
-
Michael Adducts: The enolate of the β-ketoester can act as a nucleophile and attack the Knoevenagel product in a conjugate (Michael) addition. [11]This results in a higher molecular weight byproduct.
-
Aldol Self-Condensation: This is particularly problematic with aliphatic aldehydes, which can self-condense to form aldol products. [10] Mitigation Strategies
Minimizing these side products involves carefully controlling the reaction conditions to favor the formation of the N-acyliminium ion intermediate over competing pathways.
-
Use a Lewis Acid Catalyst: Strong Brønsted acids can aggressively promote Knoevenagel condensation. Switching to a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, InCl₃) can often suppress this side reaction and improve yields of the desired DHPM. [4][10]2. Ensure Reagent Purity: Impurities in the starting materials, especially the aldehyde, can inhibit the main reaction and promote side product formation. [11]Use freshly distilled or purified aldehydes.
-
Control Stoichiometry: While a slight excess of urea is common, using a large excess of the aldehyde or β-ketoester can drive the formation of Knoevenagel and Michael byproducts. [12]Start with near-equimolar amounts of the aldehyde and ketoester.
-
Solvent Choice: The polarity of the solvent can influence reaction rates and equilibria. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve outcomes for certain substrates. [11][13]
Caption: A general troubleshooting workflow for the Biginelli reaction.
Experimental Protocols
Protocol 1: General Procedure for DHPM Synthesis Using a Lewis Acid Catalyst
This protocol is optimized to minimize side reactions for a broad range of substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol, 1.0 eq.), β-ketoester (10 mmol, 1.0 eq.), and urea (15 mmol, 1.5 eq.). [11]2. Solvent & Catalyst: Add the chosen solvent (e.g., 20 mL of acetonitrile) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%). [4][11]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC). [5]4. Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. [5]5. Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol) or column chromatography. [11]
Protocol 2: Analytical Characterization
A robust characterization is essential to confirm the identity of your desired product and any isolated byproducts.
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) to monitor reaction progress and assess purity. [5]2. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The characteristic signals for DHPMs include a doublet for the C4-H (around 5-5.5 ppm) and a singlet for the C6-methyl group (around 2.2-2.5 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product and any byproducts.
-
Infrared (IR) Spectroscopy: Look for characteristic C=O and N-H stretching frequencies.
By systematically applying these troubleshooting strategies and analytical methods, you can overcome the common challenges associated with dihydropyrimidinone synthesis, leading to more efficient and successful outcomes in your research and development efforts.
References
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC. Retrieved January 9, 2024, from [Link]
-
Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction. ChemistrySelect. Retrieved January 9, 2024, from [Link]
-
Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. (n.d.). ProQuest. Retrieved January 9, 2024, from [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. Retrieved January 9, 2024, from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Retrieved January 9, 2024, from [Link]
-
Saha, B., et al. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. NIH. Retrieved January 9, 2024, from [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. Retrieved January 9, 2024, from [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
BIGINELLI REACTION. (n.d.). SlideShare. Retrieved January 9, 2024, from [Link]
-
Majee, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Retrieved January 9, 2024, from [Link]
-
Gade, R. D., et al. (2014). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. Retrieved January 9, 2024, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
Al-Mokhanam, A. A., et al. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Retrieved January 9, 2024, from [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Pop, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Retrieved January 9, 2024, from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. (2023). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Past, present and future of the Biginelli reaction: a critical perspective. (n.d.). ARKIVOC. Retrieved January 9, 2024, from [Link]
-
Knoevenagel condensation product. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Blanchet, M., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Retrieved January 9, 2024, from [Link]
-
Biginelli Reaction: A Green Perspective. (2012). ResearchGate. Retrieved January 9, 2024, from [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2021). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Biginelli Reaction: A Green Perspective. (2012). Scilit. Retrieved January 9, 2024, from [Link]
-
Blanchet, M., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Retrieved January 9, 2024, from [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. (2022). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Recent progress in the chemistry of dihydropyrimidinones. (n.d.). SciSpace. Retrieved January 9, 2024, from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Biginelli Reaction: An Overview. (2015). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 9, 2024, from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. (2020). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Wang, X., et al. (2017). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. Retrieved January 9, 2024, from [Link]
-
da Silva, A. D., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. NIH. Retrieved January 9, 2024, from [Link]
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Technical Support Center: Navigating the Challenges of Polar Pyrimidine Purification
Welcome to the technical support center dedicated to the unique challenges of purifying polar pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, hurdles associated with these highly polar molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory work.
The high polarity of pyrimidine derivatives, stemming from multiple hydrogen bond donors and acceptors, is the root cause of many purification difficulties.[1] These compounds often exhibit high solubility in polar solvents and weak interactions with traditional nonpolar stationary phases, leading to issues like poor chromatographic retention and difficulty in crystallization.[1][2] This guide will provide structured, actionable advice to overcome these obstacles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for purifying polar pyrimidine compounds.
Q1: What are the primary challenges when purifying polar pyrimidine derivatives?
A1: The core challenges are directly linked to their inherent hydrophilicity. Key issues include:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Polar pyrimidines have a low affinity for nonpolar stationary phases (like C18) and tend to elute in or near the void volume.[3]
-
Peak Tailing in HPLC: Basic pyrimidine derivatives can engage in secondary ionic interactions with acidic residual silanol groups on silica-based columns, causing asymmetrical peaks.[2][4]
-
Compound Instability: The pyrimidine ring can be sensitive to pH, and some derivatives may degrade on acidic stationary phases like standard silica gel.[5]
-
Crystallization Difficulties: High solubility in common polar solvents can make it challenging to achieve the supersaturation needed for crystallization.[1][2]
-
Co-elution with Polar Impurities: Structurally similar impurities often have comparable polarity, making them difficult to resolve from the target compound.[2]
Q2: Which chromatographic technique is the most suitable for highly polar pyrimidines?
A2: While there is no single "best" technique for all scenarios, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective and preferred method.[1][4][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, cyano) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[1][6] This combination promotes the retention of polar analytes, which elute in order of increasing hydrophilicity.
Other viable techniques include:
-
Reversed-Phase Chromatography (RPC): Can be adapted using polar-endcapped columns or ion-pairing agents to enhance retention.[1][4]
-
Ion-Exchange Chromatography (IEC): Highly effective for ionizable pyrimidine derivatives, separating them based on net charge.[1][7]
-
Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering unique selectivity for complex mixtures of polar compounds.[1][8]
Q3: My compound is basic. How does this affect purification on silica gel?
A3: The basic nature of many pyrimidines (especially aminopyrimidines) can lead to strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel.[4] This results in significant peak tailing in chromatography and can cause compound degradation or poor recovery.[5] To mitigate this, you can neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[5][9][10] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[5][9]
Troubleshooting Guide: From Theory to Practice
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Poor or No Retention in Reversed-Phase HPLC
Symptom: Your polar pyrimidine compound elutes in the solvent front (void volume) on a standard C18 column.
Causality: The analyte is too polar and has a much higher affinity for the polar mobile phase than for the nonpolar C18 stationary phase.[3][9]
Solutions:
| Strategy | Mechanism of Action | Recommended Action |
| Switch to HILIC | Utilizes a polar stationary phase that is designed to retain highly polar compounds.[1] | This is often the most effective solution. See the HILIC protocol below. |
| Use a Polar-Endcapped/Embedded Column | These columns have polar groups embedded within the alkyl chains or capping the silica surface, which increases their wettability and provides an alternative retention mechanism for polar analytes.[1][4][11] | Select a column with an embedded polar group (e.g., amide, carbamate) or a polar-endcapped phase (e.g., "AQ" type columns). |
| Adjust Mobile Phase pH | For ionizable pyrimidines, adjusting the pH to suppress ionization increases the compound's hydrophobicity, thereby enhancing its interaction with the stationary phase.[1] | For a basic pyrimidine, increase the mobile phase pH to above its pKa to work with the neutral form. For an acidic pyrimidine, decrease the pH to below its pKa. Caution: Standard silica columns are not stable above pH 8.[12] |
| Use an Ion-Pairing Reagent | An amphiphilic ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the RPC column.[3] | Add an ion-pairing reagent to the mobile phase. Note that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry. |
| Decrease Organic Modifier | Reducing the percentage of organic solvent (e.g., acetonitrile) in the mobile phase makes it more polar, which increases the retention of polar compounds.[1] | Attempt separations using highly aqueous mobile phases (e.g., >95% water). This requires an aqueous-stable column to prevent phase collapse or "dewetting". |
Problem 2: Significant Peak Tailing in HPLC
Symptom: The peak for your pyrimidine compound is asymmetrical with a pronounced tail.
Causality: This is often caused by secondary interactions between basic functional groups on the pyrimidine and acidic silanol groups on the silica stationary phase.[2][4] Column overload and mismatched sample solvent can also contribute.[4][13]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for poor peak shape.
Problem 3: Compound Fails to Crystallize
Symptom: After purification, your compound remains an oil or is too soluble in all tested solvent systems to precipitate.
Causality: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent.[1][2] Impurities can also inhibit crystal lattice formation.[2]
Solutions:
-
Evaporate Solvent: Slowly evaporate the solvent to increase the concentration of your compound.[1]
-
Use an Anti-Solvent: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (the anti-solvent) in which it is insoluble but is miscible with the good solvent, until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.[1][4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of crystalline material, add a single tiny crystal to the solution to initiate crystallization.
-
Cooling: Once the solution is at room temperature, placing it in an ice bath or refrigerator can further decrease solubility and maximize crystal formation.[1][2]
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol provides a robust starting point for developing a HILIC purification method for a polar pyrimidine derivative.
1. Column Selection:
-
Choose a HILIC column with a suitable stationary phase. Good starting points are amide, cyano, or bare silica phases.[1]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10-20 mM aqueous buffer, such as ammonium formate or ammonium acetate.[1] Adjust the pH with formic acid or acetic acid to a slightly acidic range (e.g., pH 3-5) to improve peak shape for basic analytes.[4]
-
Mobile Phase B (Organic): Use high-purity acetonitrile.
3. Sample Preparation:
-
Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content).[1][4] If solubility is an issue, use the minimum amount of a stronger solvent (like water or methanol).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[1][14]
4. Chromatographic Conditions:
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95% B) for at least 10-15 column volumes. HILIC equilibration can be slower than RPC.[1]
-
Injection: Inject the prepared sample.
-
Gradient Elution: Run a gradient by gradually increasing the percentage of the aqueous component (Mobile Phase A) to elute the compound. A typical gradient might be from 95% B to 50% B over 15-20 minutes.[1][4]
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength for your pyrimidine compound.
5. Post-Purification:
-
Collect fractions containing the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).[1]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for acid-sensitive pyrimidine compounds that degrade on standard silica gel.
1. Column Packing:
-
Dry pack the flash chromatography column with standard silica gel.
2. Deactivation:
-
Prepare a flush solvent of your initial, non-polar mobile phase (e.g., hexanes or dichloromethane) containing 1-2% triethylamine (TEA).[5][9]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic silanol sites.
-
Flush the column with 2-3 column volumes of your initial mobile phase without TEA to remove any excess base.
3. Sample Loading and Elution:
-
Load your sample onto the column (dry loading is often preferred for sensitive compounds).[5]
-
Run the chromatography using your predetermined solvent system, adding 0.5-1% TEA to the mobile phase throughout the run to maintain the deactivated state of the silica.
Method Selection Logic
Choosing the right purification strategy is critical. The following diagram outlines a decision-making process for selecting a primary purification technique.
Caption: Decision tree for selecting a purification method.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Sample preparation for polar metabolites in bioanalysis. (n.d.). Analyst (RSC Publishing).
- Sample preparation for polar metabolites in bioanalysis. (n.d.). SciSpace.
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds. (2025). Benchchem.
- BA Method Development: Polar Compounds. (n.d.). BioPharma Services.
- Technical Support Center: Purification of Pyrimidine Deriv
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. (n.d.). Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. (n.d.).
- Sample Preparation – HPLC. (n.d.).
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
-
López Gresa, MP.; Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- Troubleshooting Reversed Phase Chrom
-
D. A. Chirita, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- HPLC Troubleshooting Guide. (n.d.). [Source not available].
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.
- Mixed-Mode Chromatography and Stationary Phases. (n.d.). [Source not available].
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). [Source not available].
- Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. (n.d.). OUCI.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). [Source not available].
- Retaining Polar Compounds. (2014). [Source not available].
-
Mixed-mode chromatography. (n.d.). Wikipedia. [Link]
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- Mixed-Mode Chromatography. (n.d.). Thermo Fisher Scientific.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
-
What is the best way to deal with a polar compound's purity with HPLC? (2018). Quora. [Link]
- Highly polar compounds. (2008).
-
Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. (n.d.). PubMed. [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. (n.d.). PubMed. [Link]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Ion exchange chromatography. (n.d.). Thermo Fisher Scientific.
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
- Guide to Ion-Exchange Chromatography. (n.d.).
-
Pyrimidine. (n.d.). Wikipedia. [Link]
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5-Acetyl-4-methylpyrimidin-2(1H)-one solubility issues in biological assays
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Acetyl-4-methylpyrimidin-2(1H)-one in biological assays. Due to its chemical structure, this pyrimidinone derivative can exhibit limited aqueous solubility, leading to issues such as compound precipitation, inconsistent results, and underestimated biological activity. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to diagnose, mitigate, and resolve these solubility-related obstacles.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: Why does my this compound precipitate when I dilute my DMSO stock into aqueous assay buffer?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] this compound is readily soluble in a polar aprotic solvent like 100% DMSO, but its solubility dramatically decreases upon dilution into an aqueous environment where it is poorly solvated.[1][2] The rigid, planar aromatic ring system of pyrimidine-based compounds contributes to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively surround and dissolve the individual molecules.[3]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the compound's properties is crucial for troubleshooting. Key predicted values are:
The predicted pKa of ~8.45 is particularly important. It suggests the compound is a weak acid. At pH values significantly below the pKa, the compound will be in its neutral, less soluble form. As the pH of the buffer approaches and exceeds the pKa, the molecule will become deprotonated (ionized), which typically increases aqueous solubility.[3]
Q3: How much DMSO is acceptable in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1][5] Higher concentrations of DMSO can be cytotoxic, induce cell cycle arrest, alter membrane permeability, and modulate signaling pathways, leading to off-target effects that can confound experimental results.[5][6][7][8] It is imperative to run a vehicle control with the equivalent concentration of DMSO to account for any solvent-induced effects.[5]
Q4: My compound seems to be losing activity over time in the assay plate. Could this be related to solubility?
A4: Yes. If the compound's concentration in the final assay buffer is above its thermodynamic solubility limit, it may initially form a supersaturated solution that appears clear. Over time (minutes to hours), this unstable solution can lead to the slow precipitation of the compound. This reduces the effective concentration of the compound in solution, which will manifest as a time-dependent loss of activity.
Part 2: Troubleshooting Guide for Compound Precipitation
This guide provides a systematic workflow to diagnose and solve precipitation issues encountered during your experiments.
Phase 1: Initial Diagnosis and Immediate Checks
When you observe precipitation (e.g., cloudiness, crystals, or film in the well), perform these immediate checks.
-
Visually Inspect DMSO Stock: Ensure your stock solution in 100% DMSO is completely dissolved and free of particulates. If crystals are present, gently warm the vial (to 37°C) and vortex or sonicate to redissolve.
-
Verify Final DMSO Concentration: Calculate the final percentage of DMSO in your assay well. If it is above 1%, it may be contributing to cellular stress and should be lowered.[6][9][10]
-
Review Final Compound Concentration: Compare your highest working concentration to the known or suspected aqueous solubility limit. If you are working with concentrations in the high micromolar range, you may be exceeding the solubility threshold.
Phase 2: Simple Mitigation Strategies
If the initial checks do not resolve the issue, implement these straightforward protocol modifications.
-
Modify Dilution Method: Avoid single, large dilution steps (e.g., 1:1000). Instead, perform serial dilutions. Creating an intermediate dilution plate in your assay buffer or medium can maintain a lower, more consistent DMSO concentration across your dilution series and reduce the shock of rapid solvent change.[1]
-
Lower the Final Compound Concentration: Test a lower concentration range. Finding the concentration at which the compound remains soluble will define the upper limit for your future experiments.
-
Increase Mixing Energy: After adding the compound to the aqueous buffer, mix thoroughly by vortexing or repeated pipetting to rapidly disperse the molecules and discourage aggregation.
Phase 3: Formulation and Buffer Optimization
For compounds with persistent solubility issues, modifying the formulation is the next logical step.
Strategy 1: pH Modification
Given the predicted pKa of ~8.45 for this compound, adjusting the buffer pH can significantly enhance solubility.
-
Rationale: As a weak acid, the compound's solubility will increase as the pH of the buffer increases above its pKa, due to the formation of the more polar (and thus more water-soluble) conjugate base.
-
Action: If your biological assay can tolerate it, try increasing the pH of your assay buffer to 8.5 or higher. Always verify that the pH change does not affect the activity of your target or the health of your cells.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[11][12]
-
Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for the solute.
-
Recommended Co-solvents:
-
Polyethylene Glycol (PEG-400): Often used in preclinical formulations.
-
Ethanol: Can be used in low percentages, but check for cellular toxicity.
-
Propylene Glycol: Another common pharmaceutical excipient.[11]
-
-
Action: Prepare an intermediate stock solution in a mixture of DMSO and another co-solvent before the final dilution into the assay buffer. The final concentration of all organic solvents should be kept to a minimum.
Strategy 3: Employing Solubilizing Excipients
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14]
-
Rationale: The hydrophobic this compound molecule can form an inclusion complex by lodging within the cyclodextrin's hydrophobic core.[15] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, significantly increasing the apparent solubility of the compound.[13][14][16]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[1][15]
-
Action: Prepare the final dilution of your compound in an assay buffer that has been supplemented with HP-β-CD. The required concentration of HP-β-CD will need to be determined empirically.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for addressing compound precipitation.
Caption: pH-dependent equilibrium of the compound.
References
- Vertexaiearch. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- R Discovery. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery.
- ChemBK. (2024, April 9). This compound.
- Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Wikipedia. (n.d.). Cosolvent.
- NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PMC - PubMed Central. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
- Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- ResearchGate. (2025, August 6). Oral formulation strategies to improve solubility of poorly water-soluble drugs | Request PDF.
- NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- Experimental Oncology. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- Experimental Oncology. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
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Technical Support Center: Stabilizing Dihydropyrimidinone (DHPM) Compounds for In vitro Testing
Welcome to the technical support center for dihydropyrimidinone (DHPM) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective use of DHPMs in in vitro experimental settings. Here, we address the common challenges of solubility and stability, offering troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My DHPM compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is a frequent issue with lipophilic compounds like many DHPMs. It occurs because the compound is highly soluble in the organic solvent (DMSO) but has poor aqueous solubility. When the DMSO stock is diluted into the aqueous environment of your assay, the compound's solubility limit is exceeded, leading to precipitation.[1] This can result in inaccurate compound concentrations and unreliable experimental data.
Here is a step-by-step workflow to troubleshoot and resolve this issue:
Experimental Protocol: Systematic Approach to Resolving DHPM Precipitation
-
Verify Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly not exceeding 1%.[2] High concentrations of DMSO can be toxic to cells and may also contribute to solubility issues.
-
-
Determine the Maximum Soluble Concentration:
-
Before your main experiment, perform a simple solubility test. Prepare serial dilutions of your DHPM compound in the final assay buffer or medium (containing the same final percentage of DMSO you will use in your experiment).
-
Visually inspect for precipitation (cloudiness) immediately and after a period that mimics your experiment's duration. This will give you a practical upper limit for your compound's concentration.
-
-
Optimize the Dilution Method:
-
Instead of a single large dilution, try a stepwise (serial) dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer, and then use this to make the final dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.
-
-
Consider Formulation Strategies:
-
If precipitation persists, you may need to employ formulation strategies to enhance the aqueous solubility of your DHPM compound. The following table outlines some common approaches.
-
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can increase the solubility of lipophilic compounds. | Ensure the final concentration of the co-solvent is compatible with your assay and not cytotoxic. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the DHPM molecule, forming an inclusion complex that is more water-soluble.[3][4] | Choose the appropriate type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) based on the size and properties of your DHPM.[5][6] |
| Serum Proteins | If your cell culture medium contains serum, the albumin present can bind to your DHPM compound, potentially increasing its solubility.[7] | Be aware that protein binding can also affect the free concentration of your compound and thus its biological activity.[8] |
Diagram: Decision-Making Workflow for DHPM Precipitation
Caption: Troubleshooting workflow for addressing DHPM precipitation.
Q2: I'm concerned about the stability of my DHPM compound in the cell culture medium over the course of a long-term (24-72 hour) experiment. What are the main degradation pathways and how can I mitigate them?
A2: The dihydropyrimidine ring can be susceptible to chemical degradation, primarily through oxidation and hydrolysis, especially under physiological conditions (aqueous environment, 37°C). [9]
1. Oxidation:
The dihydropyrimidine ring can be oxidized to the corresponding pyrimidine.[7] This can be facilitated by components in the cell culture medium or by reactive oxygen species (ROS) generated by the cells themselves.[10][11]
Mitigation Strategies:
-
Use Antioxidants: Consider adding antioxidants to your cell culture medium. However, be cautious as some antioxidants can interfere with your experimental readouts. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.
-
Minimize Light Exposure: Some photochemical reactions can generate ROS.[12] Protect your plates from light as much as possible.
-
Use Freshly Prepared Medium: Components in the medium can degrade over time, potentially generating oxidative species.
2. Hydrolysis:
The ester groups often present in DHPMs can be susceptible to hydrolysis, especially at non-neutral pH.[13] While cell culture media are typically buffered to around pH 7.4, local pH changes in the microenvironment of the cells can occur.
Mitigation Strategies:
-
Ensure Proper Buffering: Use a robust buffering system in your medium (e.g., HEPES) to maintain a stable pH.
-
pH Check: If you are modifying the medium in any way, verify the final pH before adding it to your cells.
Diagram: Degradation Pathways of DHPMs in In Vitro Assays
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the binding mechanism of dihydropyrimidinones to human serum albumin: spectroscopic and molecular modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enfanos.com [enfanos.com]
- 10. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. invitria.com [invitria.com]
- 13. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Interpreting the Complex NMR Spectra of 5-Acetyl-4-methylpyrimidin-2(1H)-one
Welcome to the technical support center for the analysis of 5-Acetyl-4-methylpyrimidin-2(1H)-one. As a Senior Application Scientist, I have designed this guide to address the common challenges and questions that arise during the NMR analysis of this and structurally related molecules. This resource provides not only troubleshooting solutions but also the underlying scientific principles to empower your research.
Understanding the Molecule: Potential Spectroscopic Challenges
This compound is a substituted pyrimidinone. Its structure presents several features that can lead to a complex NMR spectrum:
-
Tautomerism: The pyrimidinone ring can exist in different tautomeric forms, which can co-exist in solution, leading to multiple sets of signals. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.[1]
-
Limited Number of Protons on the Ring: With only one proton directly attached to the pyrimidine ring, standard 1D ¹H NMR may provide limited connectivity information.
-
Potential for Second-Order Effects: The chemical shifts of the protons on the substituent groups might be close, leading to complex, non-first-order splitting patterns that can be difficult to interpret directly.[2][3]
-
Exchangeable NH Proton: The proton on the nitrogen atom is exchangeable, which can result in a broad signal or no observable signal at all, depending on the experimental conditions.[4][5]
Part 1: Predicted NMR Data and Tautomerism
A crucial first step in interpreting an NMR spectrum is to have an expectation of the signals. Below are the predicted ¹H and ¹³C NMR chemical shifts for the most likely tautomer of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |
| 1 | N-H | 10.0 - 12.0 | - | Broad singlet |
| 6 | C-H | 8.0 - 8.5 | 140 - 150 | Singlet |
| 4-CH₃ | Methyl | 2.3 - 2.6 | 20 - 25 | Singlet |
| 5-C(O)CH₃ | Acetyl CH₃ | 2.5 - 2.8 | 30 - 35 | Singlet |
| 2 | C=O | - | 160 - 165 | - |
| 4 | C-CH₃ | - | 165 - 170 | - |
| 5 | C-C(O)CH₃ | - | 110 - 115 | - |
| 5-C(O)CH₃ | Acetyl C=O | - | 195 - 205 | - |
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during the NMR analysis of this compound.
Sample Preparation & General Issues
Q1: My baseline is distorted, and my peaks are broad. What could be the cause?
A1: A poor baseline and broad peaks are often due to issues with sample preparation or the NMR experiment setup. Here are the most common causes and their solutions:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. If the shimming is poor, the lines will be broad.
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader signals. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[6] For ¹³C NMR, a higher concentration of 50-100 mg may be needed.[6]
-
Insoluble Material: The sample must be completely dissolved. Any solid particles will disrupt the magnetic field homogeneity, causing broad lines and making shimming difficult.[7][8] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, you may need to repurify your sample.
¹H NMR Spectral Interpretation
Q2: Why is the NH proton peak broad or not visible in my spectrum?
A2: The proton on the nitrogen (N-H) is an exchangeable proton.[4] This means it can be exchanged with other acidic protons, such as traces of water in the solvent, or with deuterium from the solvent itself.[5] This exchange process can have several effects on the NMR signal:
-
Broadening: The rapid exchange of the proton between different environments (on your molecule, on water, etc.) leads to a broadened signal.[9]
-
Disappearance: If the exchange rate is very fast, or if you are using a protic solvent like D₂O or CD₃OD, the N-H proton will be completely replaced by deuterium, and the signal will disappear from the ¹H NMR spectrum.[5]
Troubleshooting Tip: To confirm the presence of an exchangeable N-H proton, perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[10]
Q3: The signals for the methyl and acetyl protons are overlapping. How can I resolve them?
A3: Signal overlap is a common problem when different protons have similar chemical environments.[11] Here are a few strategies to resolve overlapping signals:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions.[10] For example, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can often resolve overlapping peaks.
-
Use a Higher Field Spectrometer: Higher field NMR spectrometers increase the separation (in Hz) between signals, which can lead to better resolution.[3]
-
Utilize 2D NMR: Two-dimensional NMR experiments, such as COSY and HSQC, can help to distinguish the signals even if they overlap in the 1D spectrum.
Q4: I am observing more signals than I expect for my molecule. What is the likely cause?
A4: The presence of more signals than expected can be due to a few factors:
-
Tautomerism: As mentioned earlier, this compound can exist in different tautomeric forms. If these forms are in slow exchange on the NMR timescale, you will see a separate set of peaks for each tautomer present in the solution.[1][12]
-
Impurities: The extra signals could be from residual solvents, starting materials, or byproducts from the synthesis.
-
Rotamers: If there is restricted rotation around a single bond, you might observe different signals for the resulting rotational isomers (rotamers).
Q5: The splitting patterns in my spectrum are not simple doublets, triplets, etc. What are second-order effects?
A5: Second-order effects (or strong coupling) occur when the chemical shift difference (in Hz) between two coupled protons is not much larger than the coupling constant (J) between them.[2] When this happens, the simple N+1 splitting rule breaks down, and you see more complex patterns.[13] You may also observe "roofing," where the inner peaks of the multiplets are taller and the outer peaks are shorter.[13]
Solution: The best way to simplify a second-order spectrum is to use a higher field NMR spectrometer. This increases the chemical shift difference in Hz while the coupling constant remains the same, making the spectrum appear more first-order.[14]
Advanced 2D NMR for Structure Confirmation
Q6: How can I be certain about the assignment of my proton and carbon signals?
A6: One-dimensional NMR spectra alone may not be sufficient to unambiguously assign all the signals in a complex molecule. Two-dimensional NMR experiments are essential for this purpose.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[15] It is excellent for identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation).[16] It is the best way to assign the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds.[16] It is invaluable for connecting different parts of the molecule and for assigning quaternary (non-protonated) carbons.
Q7: How can I use 2D NMR to confirm the position of the acetyl group at C5?
A7: The HMBC experiment is the key to confirming the position of the acetyl group. You should look for the following long-range correlations:
-
A correlation between the protons of the acetyl methyl group (at ~2.5-2.8 ppm) and the quaternary carbon at C5 of the pyrimidine ring (at ~110-115 ppm).
-
A correlation between the proton at C6 of the ring (at ~8.0-8.5 ppm) and the quaternary carbon at C5.
Observing these correlations would provide strong evidence for the connectivity around the C5 position.
Part 3: Experimental Protocols and Workflows
Protocol for Standard Sample Preparation
-
Weigh the Sample: Accurately weigh 5-25 mg of your compound into a clean, dry vial.[6][17]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17]
-
Dissolve: Gently vortex or sonicate the sample until it is fully dissolved.[17]
-
Filter (if necessary): If any particulate matter is visible, filter the solution through a pipette with a small glass wool plug into a clean NMR tube.[7]
-
Cap and Label: Securely cap the NMR tube and label it clearly.[7]
Workflow for 2D NMR Data Interpretation
The following workflow illustrates how to use a combination of 2D NMR experiments to elucidate the structure of this compound.
Caption: A typical workflow for structure elucidation using 2D NMR.
Part 4: Frequently Asked Questions (FAQs)
-
What are the most important NMR experiments to run for this molecule?
-
Start with ¹H and ¹³C NMR. Then, to confirm the structure, HSQC and HMBC are highly recommended.
-
-
How can I be sure about the tautomeric form in my sample?
-
The observed chemical shifts, particularly for the ring atoms and the NH proton, can provide clues. Variable temperature NMR can also be useful, as the equilibrium between tautomers can be temperature-dependent.
-
-
I don't have access to a high-field NMR. Can I still interpret the spectrum?
-
Yes, but you may need to be more reliant on 2D NMR techniques to resolve overlapping signals and second-order effects.
-
-
Why is my DMSO-d₆ solvent peak so large?
-
DMSO is hygroscopic and readily absorbs water from the atmosphere. The large peak is likely residual water. Use a fresh, sealed bottle of solvent for the best results.
-
References
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- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
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- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). PubMed.
- Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. (2023, August 11). MDPI.
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- Exchangeable Protons in NMR—Friend or Foe?. (2023, January 26). ACD/Labs.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn.
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences.
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- Proton Exchange | Deuterium in H1 NMR | Dr. Nagendra Singh | PENS#96. (2022, December 31). YouTube.
- 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). (n.d.). Beilstein Journals.
- SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry.
- J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate.
- 13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate.
- Synthesis and mechanism of novel fluorescent coumarin- dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. (n.d.). The Royal Society of Chemistry.
- Tautomerization effect on NMR spectrum. (2024, April 22). Reddit.
- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
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- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
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Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for the Biginelli Reaction: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals navigating the catalytic landscape of the Biginelli reaction. This three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is a cornerstone of heterocyclic chemistry, delivering 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—a scaffold of immense pharmacological importance.[1][2] The classical acid-catalyzed method, however, often suffers from harsh conditions and low yields, prompting a vast exploration of more efficient catalytic systems.[3]
This guide moves beyond a simple catalog of catalysts. It is structured to provide a deep, comparative analysis, grounded in mechanistic principles and supported by experimental data. Our objective is to equip you with the rationale to not only select a catalyst but to understand why it is the optimal choice for your specific synthetic challenge, whether it be small-scale library synthesis or large-scale production.
The Mechanistic Heart of the Reaction: Why Catalysis is Crucial
The Biginelli reaction proceeds through a series of bimolecular steps, and the precise mechanism can be influenced by the catalyst and reaction conditions.[1] The most widely accepted pathway proceeds via an N-acyliminium ion intermediate. The catalyst's primary role is to accelerate the rate-limiting step, which is often the initial condensation between the aldehyde and urea to form this electrophilic intermediate.[1][4]
A potent catalyst efficiently activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea. Subsequently, the catalyst facilitates the cyclization and dehydration steps that lead to the final DHPM product. Understanding this core function is key to appreciating the differences between catalyst classes.
Caption: General Mechanism of the Biginelli Reaction.
The Catalyst Spectrum: From Classical Acids to Advanced Nanomaterials
The evolution of Biginelli catalysts reflects broader trends in organic synthesis, emphasizing efficiency, milder conditions, and sustainability. We can broadly classify them into two major categories: homogeneous and heterogeneous.
Homogeneous Catalysts: In-Solution Efficiency
These catalysts operate in the same phase as the reactants, ensuring excellent contact and often leading to high activity and selectivity.
-
Brønsted Acids: The original Biginelli protocol utilized strong mineral acids like HCl.[5] While simple, this approach requires harsh conditions and often results in side reactions and modest yields, making it less favorable for complex substrates.
-
Lewis Acids: This class represents a significant leap forward. Lewis acids like Yb(OTf)₃, InCl₃, FeCl₃, and ZnBr₂ effectively coordinate to the aldehyde's carbonyl oxygen, powerfully activating it for the initial condensation.[4][6][7] They generally offer higher yields under milder conditions compared to Brønsted acids. The choice of metal and counter-ion can be tuned to optimize reactivity. For instance, lanthanide triflates are known for their high catalytic activity and moisture tolerance.[8]
-
Ionic Liquids (ILs): Often hailed as "green" solvents, certain ILs can also act as catalysts.[8][9] Acidic ILs, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄), can serve a dual role, providing the acidic environment and acting as the reaction medium.[3] Mechanistic studies suggest that ILs can stabilize the charged intermediates in the reaction pathway, thereby accelerating the reaction rate.[10][11]
Heterogeneous Catalysts: The Key to Sustainability
The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, enabling simple product purification and, crucially, catalyst recycling.[12] This is paramount for industrial applications and green chemistry.[2][13]
-
Acidic Clays and Zeolites: Materials like KSF clay and Nafion-H are solid acid catalysts that have been successfully employed, sometimes in conjunction with microwave irradiation to shorten reaction times.[3]
-
Polymer-Supported Catalysts: This strategy involves immobilizing a known catalytic species (e.g., an acidic group or a metal complex) onto a solid polymer backbone. This combines the high reactivity of homogeneous catalysts with the practical benefits of a heterogeneous system.[14]
-
Metal-Organic Frameworks (MOFs): These crystalline materials are built from metal ions or clusters linked by organic ligands. Their well-defined porous structures and high surface areas make them exceptional catalyst candidates. MOFs can be designed to possess both Lewis and Brønsted acidic sites, leading to highly efficient cooperative catalysis.[13][15] For example, a Ni-based MOF has demonstrated a high turnover frequency by leveraging both Ni(II) Lewis acid sites and Brønsted acidic carboxylic acid groups from the linker.[15]
-
Nanocatalysts: Magnetic nanoparticles coated with a catalytic layer (e.g., Fe₂CuAl₂O₇) represent a cutting-edge approach.[16] After the reaction, the catalyst can be quantitatively recovered using an external magnet, making the workup exceptionally simple and efficient.
Performance Metrics: A Data-Driven Comparison
Objective evaluation requires quantitative data. The table below summarizes the performance of representative catalysts from different classes under optimized conditions for the synthesis of a model DHPM (typically from benzaldehyde, ethyl acetoacetate, and urea).
| Catalyst Type | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Recyclability | Reference |
| Homogeneous | |||||||
| Brønsted Acid | HCl | Ethanol | Reflux | 16 h | ~40-60% | No | [5][16] |
| Lewis Acid | Yb(OTf)₃ | Solvent-free | 100 | 15-30 min | >90% | Yes (with recovery) | |
| Lewis Acid | InBr₃ | Ethanol | Reflux | 7 h | ~93% | No | [7] |
| Ionic Liquid | BMImBF₄ | Solvent-free | 100 | 30 min | 91% | Yes | [3] |
| Heterogeneous | |||||||
| MOF | Ni-DDIA | Solvent-free | 80 | 1.5 h | 98% | Yes (5 cycles) | |
| Nanoparticle | Fe₂CuAl₂O₇ | Water | Reflux | 2 h | 94% | Yes | [16] |
| Solid Acid | Dicalcium Phosphate | Ethanol | Reflux | 1.5 h | 95% | Yes (5 cycles) | [5] |
| Polymer Support | Polyindole-Fe | Sonication | 45 | 30-40 min | >90% | Yes | [17] |
Note: Yields and reaction times are highly dependent on the specific substrates used. This table serves as a comparative guide under model reaction conditions.
From Theory to Practice: Validated Experimental Protocols
A self-validating system is one where the protocol is clear, rational, and reproducible. Below are detailed methodologies for three distinct and effective catalytic systems.
Protocol 1: Lewis Acid Catalysis (InBr₃)
This protocol is a robust method leveraging a common Lewis acid. The use of excess aldehyde and ketoester drives the reaction to completion for the limiting reagent, urea.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (1.0 eq, e.g., 5 mmol, 300 mg), ethyl acetoacetate (2.5 eq, 12.5 mmol), the aryl aldehyde (5.0 eq, 25 mmol), and indium(III) bromide (InBr₃, 0.1 eq, 0.5 mmol).[7]
-
Solvent Addition: Add ethanol to achieve a final concentration of approximately 0.2 M with respect to the aldehyde.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure dihydropyrimidinone.
Causality Check: Refluxing in ethanol ensures all reactants remain in solution and provides sufficient thermal energy. InBr₃ acts as a potent Lewis acid to activate the aldehyde, which is the key catalytic step.[7]
Protocol 2: Heterogeneous Catalysis (Dicalcium Phosphate)
This protocol highlights the operational simplicity and sustainability of a recyclable, inexpensive heterogeneous catalyst.
-
Setup: In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1.0 eq, e.g., 10 mmol), β-ketoester (1.0 eq, 10 mmol), urea (1.5 eq, 15 mmol), and dicalcium phosphate dihydrate (DCPD, 7 mol %, 0.7 mmol).[5]
-
Solvent Addition: Add 20 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 1.5-2 hours (monitor by TLC). A solid product often precipitates from the mixture upon reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.
-
Catalyst Recovery & Product Purification: Wash the collected solid with cold ethanol. The filtrate contains the soluble catalyst, which can be recovered. The solid product can be further purified by recrystallization from ethanol to yield the pure DHPM. The catalyst itself can be recovered from the initial filtration by washing and drying.[5]
Causality Check: DCPD provides acidic sites on its surface to catalyze the reaction. Its insolubility is the key to its easy separation and reusability, forming the basis of a self-validating, green protocol.[5]
Caption: General Experimental Workflow for the Biginelli Reaction.
A Senior Scientist's Perspective on Catalyst Selection
The "best" catalyst is not a universal entity; it is defined by the context of the synthesis. Your choice should be a deliberate balance of performance, cost, scale, and environmental considerations.
Caption: Decision Tree for Catalyst Selection.
-
For Small-Scale Discovery and Library Synthesis: Efficiency and broad substrate scope are paramount. Potent homogeneous Lewis acids (e.g., Yb(OTf)₃) or microwave-assisted protocols are often ideal, as they provide high yields quickly, and the challenges of catalyst separation are less critical at this scale.[4]
-
For Process Development and Scale-Up: The economics and practicality of the process dominate. Heterogeneous catalysts are the clear front-runners.[18] The initial investment in a more advanced catalyst like a MOF can be offset by its high efficiency and recyclability over many cycles, drastically reducing cost and waste in the long run.[15]
-
For "Green" Chemistry Mandates: The focus shifts to minimizing environmental impact. Recyclable heterogeneous catalysts, particularly those effective in benign solvents like water or ethanol, are excellent choices.[5][16] Solvent-free reactions using ionic liquids or solid catalysts also align perfectly with these principles.[3][13]
Ultimately, the field continues to evolve, but the principles outlined here—a firm grasp of mechanism, objective data comparison, and a rational selection strategy—will remain the bedrock of successful and sustainable synthesis.
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A Comparative Guide to the Synthesis of Dihydropyrimidinones: Microwave-Assisted vs. Conventional Methods
For researchers and professionals in drug development, the dihydropyrimidinone (DHPM) scaffold is of significant interest due to its prevalence in a wide array of pharmacologically active compounds. These molecules serve as integral backbones for calcium channel blockers, antihypertensive agents, and mitotic inhibitors like Monastrol, a key tool in cancer research.[1][2] The primary route to these valuable heterocycles is the Biginelli reaction, a classic multicomponent reaction first reported in 1893.[1][3][4]
This guide provides an in-depth, objective comparison between the traditional, conventional heating methods and the modern, microwave-assisted approach for synthesizing DHPMs. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to illustrate the profound impact of reaction technology on efficiency, yield, and sustainability.
The Biginelli Reaction: A Mechanistic Framework
The Biginelli reaction is a one-pot cyclocondensation involving three core components: an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[4][5] This acid-catalyzed transformation proceeds through a series of equilibrium steps. The currently accepted mechanism suggests that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form a key N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol form of the β-ketoester. The final steps involve an intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one.[5][6]
Caption: Proposed mechanism of the Biginelli reaction.
Conventional Synthesis: The Tried-and-True Method
The classical approach to the Biginelli reaction involves heating the three components in a solvent, typically ethanol, with a catalytic amount of a strong Brønsted acid like HCl.[4] The mixture is brought to reflux and maintained at that temperature for several hours.
Limitations of the Conventional Approach:
-
Extended Reaction Times: Reactions often require anywhere from 2 to 24 hours to reach completion.[7][8]
-
Moderate to Low Yields: A significant drawback, particularly with sterically hindered or electronically deactivated aldehydes, is the often-disappointing yield.[1][3]
-
High Energy Consumption: Prolonged refluxing necessitates significant energy input, which has both cost and environmental implications.
-
Harsh Conditions: The use of strong, corrosive acids can be problematic and may not be compatible with sensitive functional groups on the substrates.
Microwave-Assisted Synthesis: The Green Chemistry Revolution
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry.[9][10][11] Unlike conventional heating which relies on slow conduction and convection, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[9] The result is incredibly rapid, uniform, and efficient heating.[10]
For the Biginelli reaction, this has transformative consequences:
-
Dramatic Rate Acceleration: Reaction times are slashed from hours to mere minutes.[8][12][13]
-
Enhanced Yields: The rapid and efficient heating often minimizes the formation of byproducts, leading to significantly higher isolated yields.[9][14]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis consumes substantially less energy.[9][15]
-
Solvent-Free Potential: The efficiency of microwave heating often allows reactions to be run under solvent-free conditions, further boosting the green credentials of the procedure.[12][15]
Performance Data: A Head-to-Head Comparison
The advantages of microwave irradiation are not merely theoretical. Experimental data consistently demonstrates its superiority over conventional heating for the synthesis of dihydropyrimidinones.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Rationale for Difference |
| Reaction Time | Hours (e.g., 3-5 hours)[12] | Minutes (e.g., 3-5 minutes)[12] | Direct, volumetric heating by microwaves drastically accelerates the rate of energy transfer.[10] |
| Product Yield | Moderate to Good (e.g., 60-75%)[12] | Excellent (e.g., 89-98%)[12][14] | Rapid reaction kinetics minimize byproduct formation, leading to cleaner reactions and higher purity.[9] |
| Energy Consumption | High | Low | Microwaves selectively heat the reactants, not the vessel, reducing overall energy usage.[9][15] |
| Solvent Usage | Typically requires a solvent (e.g., Ethanol) | Often performed solvent-free | The high energy density of microwaves can promote reactions between neat reactants.[12][15] |
| Experimental Setup | Round-bottom flask, condenser, heating mantle | Specialized microwave vial in a dedicated reactor | Requires specific equipment designed for safe superheating under pressure. |
| Process Control | Less precise temperature control | Precise online control of temperature and pressure | Modern microwave reactors offer superior control over reaction parameters.[16] |
Note: Yields and times are representative and can vary based on specific substrates and catalysts used.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are step-by-step protocols for the synthesis of a model compound, 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, from benzaldehyde, ethyl acetoacetate, and urea.
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A Senior Application Scientist's Guide to the Validation of Anticancer Activity in Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to the endogenous bases (cytosine, thymine, and uracil) allows pyrimidine derivatives to act as potent antimetabolites, interfering with DNA and RNA synthesis, a hallmark of rapidly proliferating cancer cells.[3][4][5] Marketed drugs like 5-Fluorouracil and Gemcitabine are testaments to the success of this strategy.[6] However, the versatility of the pyrimidine ring extends far beyond antimetabolite activity. Modern derivatives are being engineered to inhibit a wide array of oncogenic targets, including critical signaling kinases like cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs).[7][8]
This guide provides a comprehensive, field-proven framework for the preclinical validation of novel pyrimidine derivatives. It is designed not as a rigid template, but as a logical, causality-driven workflow, moving from high-throughput in vitro screening to definitive in vivo efficacy studies. We will delve into the "why" behind experimental choices, ensuring that each step serves as a self-validating system to build a robust data package for your candidate compound.
The Validation Funnel: A Stepwise Experimental Workflow
The journey from a newly synthesized molecule to a preclinical candidate is a process of rigorous, sequential validation. The goal is to efficiently screen out compounds with low potency or undesirable mechanisms while gathering in-depth data on the most promising leads. This workflow minimizes the costly and time-consuming use of animal models by reserving them for only the most validated compounds.[9][10]
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Western blotting is the workhorse technique to visualize these effects. By treating cells with your compound and probing cell lysates with antibodies against the total and phosphorylated forms of your target kinase (e.g., p-ERK vs. total ERK), you can directly demonstrate target inhibition. Further analysis of downstream markers like p21 or cleaved PARP can confirm the induction of cell cycle arrest or apoptosis, respectively. [11]
Part 2: Comparative Analysis — Benchmarking for Success
To be considered a viable drug candidate, a novel pyrimidine derivative must demonstrate a significant advantage over existing therapies. This requires direct, objective comparison.
Comparative IC50 Data of Pyrimidine Derivatives vs. Standard of Care
The table below presents hypothetical but representative data comparing novel pyrimidine derivatives against 5-Fluorouracil, a widely used antimetabolite, across various cancer cell lines. A lower IC50 value indicates higher potency.
| Compound | Target/Class | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 5-Fluorouracil | Antimetabolite | 8.5 | 4.2 | 15.1 |
| Compound PY-101 | CDK4/6 Inhibitor | 0.25 | 10.5 | 12.3 |
| Compound PY-205 | MEK Inhibitor | 2.1 | 0.09 | 0.15 |
| Compound PY-308 | Multi-Kinase | 0.8 | 0.5 | 1.1 |
This data is for illustrative purposes only.
Interpretation:
-
Compound PY-101 shows high potency and selectivity for the MCF-7 breast cancer cell line, consistent with the role of CDK4/6 in ER-positive breast cancer. [7]* Compound PY-205 is highly potent in HCT-116 and A549 cells, which often harbor mutations in the MAPK pathway, suggesting strong on-target activity.
-
Compound PY-308 displays broad, potent activity across all cell lines, suggesting it may be a multi-targeted kinase inhibitor.
Part 3: In Vivo Validation — The Preclinical Proving Ground
While in vitro data is essential for selection, in vivo models are indispensable for evaluating a compound's efficacy and safety in a complex biological system. [10][12]
Choosing the Right Animal Model
-
Cell Line-Derived Xenografts (CDX): This is the most common initial in vivo model. Human cancer cell lines are implanted subcutaneously into immunodeficient mice. CDX models are reproducible and cost-effective for initial efficacy testing. [13][14]* Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better retain the heterogeneity and architecture of the original human tumor, offering higher clinical relevance. [12][14]
Experimental Protocol: A Subcutaneous CDX Efficacy Study
This protocol outlines a standard workflow to test the efficacy of a pyrimidine derivative in a mouse xenograft model.
-
Step 1: Animal Acclimation and Cell Implantation: Use immunodeficient mice (e.g., NOD-SCID or NSG). Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.
-
Step 2: Tumor Growth and Randomization: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:
-
Vehicle Control (the formulation buffer)
-
Pyrimidine Derivative (at one or more dose levels)
-
Positive Control (a known clinical standard for that cancer type)
-
-
Step 3: Treatment Administration: Administer the treatment as per the determined schedule (e.g., daily oral gavage, twice-weekly intraperitoneal injection). The route and schedule should be informed by preliminary pharmacokinetic and tolerability studies.
-
Step 4: Monitoring: Measure tumor volume with digital calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity. The formula for tumor volume is typically (Length x Width²)/2.
-
Step 5: Study Endpoint: The study typically concludes when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days). [15]* Step 6: Data Analysis: At the endpoint, euthanize the animals, and excise and weigh the tumors. Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI), which represents the percentage difference in the final mean tumor volume between treated and vehicle groups. Statistically significant TGI is a key indicator of in vivo efficacy. [16]
Conclusion
The validation of a novel pyrimidine derivative is a multi-faceted process that demands scientific rigor, logical progression, and an objective interpretation of data. By following a structured workflow—from broad in vitro screening to targeted mechanistic studies and finally to determinative in vivo efficacy models—researchers can build a compelling case for their compound. This guide provides the fundamental protocols and strategic considerations to navigate this complex but rewarding path, ultimately aiming to translate promising chemical scaffolds into effective anticancer therapies.
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Comparative Cross-Reactivity and Selectivity Profiling of 5-Acetyl-4-methylpyrimidin-2(1H)-one: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical challenge lies in ensuring its specificity. A therapeutic agent's success is defined not only by its affinity for its intended target but also by its lack of affinity for others. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and clinical trial failures, making rigorous selectivity and cross-reactivity profiling a cornerstone of preclinical development.[1][2]
This guide focuses on 5-Acetyl-4-methylpyrimidin-2(1H)-one, a small molecule featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of protein kinases.[3][4][5] Given this structural heritage, it is reasonable to hypothesize that protein kinases represent a primary target class for this compound. However, with over 500 kinases in the human kinome sharing a structurally conserved ATP-binding pocket, the potential for cross-reactivity is substantial.[6]
This document provides a comprehensive, multi-tiered strategy for characterizing the selectivity profile of a novel compound like this compound. We will move from broad, high-throughput screening to nuanced, cell-based target engagement, providing not just protocols, but the expert rationale behind each experimental choice. Our objective is to build a self-validating cascade of experiments that provides a clear, actionable understanding of a compound's biological interactions.
The Strategic Profiling Workflow: A Multi-Tiered Approach
A robust profiling strategy does not rely on a single assay. Instead, it integrates orthogonal methods to build a cohesive and validated dataset. We propose a three-tiered approach that systematically narrows the focus from a wide landscape of potential targets to specific, functionally relevant interactions within a physiological context.
Caption: Inhibition of the Aurora A Kinase signaling pathway.
We can measure the inhibition of this pathway by treating cells with our compound and quantifying the levels of the phosphorylated substrate.
Experimental Protocol: Western Blot for Phospho-Histone H3
-
Cell Treatment: Seed HCT116 cells and synchronize them in the G2/M phase of the cell cycle using a mitotic blocker like nocodazole. This enriches the population of cells with active Aurora A kinase.
-
Compound Incubation: Treat the synchronized cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours.
-
Lysate Preparation: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification & SDS-PAGE: Determine the total protein concentration of each lysate. Load equal amounts of protein onto an SDS-PAGE gel and separate by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for Phospho-Histone H3 (Ser10). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal protein loading.
-
Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the pHH3-S10 signal relative to the total H3 or loading control indicates functional inhibition of the Aurora kinase pathway.
Authoritative Grounding & Comprehensive References: This multi-tiered approach, combining broad biochemical screening with orthogonal cellular validation of both target engagement and functional modulation, represents a robust and trustworthy strategy for de-risking novel small molecules. [7][8][9]It provides a comprehensive picture of a compound's selectivity, guiding medicinal chemistry efforts and enabling more informed decisions for advancing drug candidates.
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The Evolving Landscape of Pyrimidinone Efficacy: A Comparative Analysis of 5-Acetyl-4-methylpyrimidin-2(1H)-one Analogues in Oncology Research
In the relentless pursuit of novel therapeutic agents, the pyrimidine scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among its numerous derivatives, 5-Acetyl-4-methylpyrimidin-2(1H)-one and its analogues, synthesized through the elegant Biginelli reaction, have garnered significant attention for their potential as anticancer agents.[1][2][3][4] This guide offers a comparative analysis of the efficacy of various analogues, delving into the structure-activity relationships that govern their cytotoxic potential and providing a framework for future drug development endeavors.
The Scientific Rationale: Targeting Cancer Cell Proliferation
The primary mechanism through which many dihydropyrimidinone (DHPM) derivatives exert their anticancer effect is by interfering with the mitotic machinery of cancer cells.[3][5] A key target is the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during cell division.[3][5] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3][5] The evaluation of the cytotoxic efficacy of these compounds is therefore paramount in identifying promising lead candidates for further development.
Assessing Efficacy: The MTT Assay for Cell Viability
A robust and widely accepted method for determining the cytotoxic effects of chemical compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7] This colorimetric assay provides a quantitative measure of cell viability.
The underlying principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7] By measuring the absorbance of the solubilized formazan, the percentage of cell viability in the presence of a test compound can be calculated relative to an untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, is a key parameter derived from this assay to compare the potency of different analogues.
Experimental Protocol: MTT Assay
Below is a standardized protocol for assessing the cytotoxicity of this compound analogues against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer)
-
Growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at an optimized density (e.g., 4000-8000 cells/well) in 100 µL of growth medium.[5][6] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[5][6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[6][8]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6] A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value for each analogue.
Comparative Efficacy of 5-Acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Analogues
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 5-acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one analogues against various cancer cell lines. The core structure is presented below, with "Ar" representing the variable aryl substituent.
| Compound ID | Aryl Substituent (Ar) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | A549 | >100 | [4] |
| 2 | 4-Chlorophenyl | A549 | 35.2 | [3][4] |
| 3 | 3-Chlorophenyl | A549 | 41.5 | [3] |
| 4 | 2,3-Dichlorophenyl | HepaRG | 0.75 | [9] |
| 5 | 4-Methoxyphenyl | A549 | 87.6 | [4] |
| 6 | 4-Hydroxyphenyl | SK-MEL-2 | 4.27 µg/mL | [10] |
| 7 | 3-Methoxy-4-hydroxyphenyl | SK-OV-3 | 7.35 µg/mL | [10] |
| 8 | 4-Methylphenyl | A549 | 9.40 µg/mL | [10] |
| Doxorubicin | (Reference Drug) | A549 | 0.8 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals critical structure-activity relationships that govern the anticancer efficacy of these dihydropyrimidinone analogues:
-
Influence of Phenyl Ring Substitution: The unsubstituted phenyl analogue (Compound 1) exhibits weak activity.[4] The introduction of substituents on the phenyl ring significantly impacts cytotoxicity.
-
Halogen Substitution: The presence of a chloro group on the phenyl ring generally enhances anticancer activity.[3][5][11] For instance, the 4-chlorophenyl (Compound 2) and 3-chlorophenyl (Compound 3) analogues show markedly improved potency against A549 cells compared to the unsubstituted phenyl ring.[3][4] The 2,3-dichlorophenyl analogue (Compound 4) demonstrates very high potency against HepaRG cells.[9] This suggests that electron-withdrawing groups at specific positions on the aryl ring are favorable for activity.[3]
-
Electron-Donating Groups: The introduction of electron-donating groups like methoxy (Compound 5) leads to a decrease in activity compared to the halogenated analogues.[4] However, a hydroxyl group (Compound 6) can contribute to potent activity, as seen against the SK-MEL-2 cell line.[10]
-
Combined Substituent Effects: The combination of a methoxy and a hydroxyl group (Compound 7) also results in significant cytotoxicity.[10] A simple methyl group (Compound 8) can also confer notable activity.[10]
Synthesis Workflow: The Biginelli Reaction
The synthesis of these this compound analogues is typically achieved through the Biginelli reaction, a one-pot, three-component condensation reaction.[12][13][14]
Caption: Workflow of the Biginelli reaction for the synthesis of dihydropyrimidinone analogues.
The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the acetylacetone, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[12][13]
Conclusion and Future Directions
The comparative analysis of this compound analogues underscores the significant potential of this scaffold in the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the nature and position of substituents on the 4-aryl ring are critical determinants of cytotoxic efficacy. Specifically, the presence of electron-withdrawing halogen atoms often leads to enhanced potency.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogues with diverse substitutions to further refine the SAR and optimize activity. In vivo studies of the most potent compounds identified in vitro are essential to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles. Furthermore, exploring the dual inhibition of multiple cancer-related targets by these versatile molecules could open new avenues for combination therapies. The continued exploration of the chemical space around the this compound core holds considerable promise for the discovery of next-generation anticancer drugs.
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The Pyrimidine Scaffold: A Cornerstone in Drug Discovery and the Imperative for Reproducible Data
An Expert's Guide to Enhancing the Reproducibility of In Vitro Assays for Pyrimidine Compounds
The pyrimidine scaffold is a fundamental building block in medicinal chemistry, integral to the structure of DNA and RNA nucleobases.[1] This inherent biological significance has made pyrimidine derivatives a major focus of drug discovery, leading to the development of a wide range of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The initial evaluation of these promising compounds relies heavily on in vitro assays to determine their biological activity and cytotoxic potential.
However, the scientific community is increasingly aware of a "reproducibility crisis" in preclinical research, where findings from one laboratory are often difficult to replicate in another.[5][6][7] This issue undermines the reliability of published data and can lead to wasted resources and time. For pyrimidine-based drug discovery to progress efficiently, the adoption of robust, validated, and highly reproducible in vitro assays is not just advantageous—it is essential. This guide provides a framework for understanding and mitigating the sources of variability in common in vitro assays, empowering researchers to generate data with the highest degree of scientific integrity.
A Comparative Analysis of Key In Vitro Assays
The selection of an appropriate in vitro assay is a critical first step. Each assay has a unique underlying principle and is susceptible to different types of interference. Understanding these nuances is key to interpreting results accurately.
Assays for Cell Viability and Cytotoxicity
These assays are often the first-line screening tools to assess the impact of pyrimidine compounds on cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used colorimetric assay measures the metabolic activity of cells.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced, once solubilized, is proportional to the number of metabolically active cells. While cost-effective, it's an endpoint assay, and the insoluble formazan requires a solubilization step that can introduce variability.[9]
-
Resazurin (AlamarBlue) Assay: Similar to the MTT assay, the resazurin assay also measures metabolic activity.[10] Living cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[10][11] Key advantages over MTT include higher sensitivity, lower toxicity to cells (allowing for kinetic monitoring), and a simpler protocol as the product is soluble in culture medium.
-
Lactate Dehydrogenase (LDH) Release Assay: Unlike assays that measure metabolic activity, the LDH assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[12] It provides a direct measure of cytotoxicity and is often used as a complementary assay to viability tests.
Assays for Long-Term Cell Survival
-
Colony Formation (Clonogenic) Assay: This assay is considered the gold standard for determining the long-term effects of cytotoxic agents.[13][14] It assesses the ability of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[15] This long-term view of reproductive capacity provides a more stringent assessment of cell survival than short-term viability assays, which may overestimate the effectiveness of a compound if cells remain metabolically active but have lost their ability to proliferate.
Comparative Summary of Assays
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity, Viability | Inexpensive, well-established.[1] | Endpoint assay, solubilization step adds variability, potential for compound interference.[9] |
| Resazurin | Enzymatic reduction of resazurin | Metabolic activity, Viability | Higher sensitivity than MTT, non-toxic, allows kinetic measurements, soluble product.[10] | Potential for compound interference with fluorescence. |
| LDH Release | Release of cytosolic enzyme | Membrane integrity, Cytotoxicity | Direct measure of cell death, stable endpoint.[12] | Does not measure cytostatic effects, timing of measurement is critical. |
| Colony Formation | Proliferative capacity of single cells | Long-term survival, Clonogenicity | "Gold standard" for cytotoxicity, measures reproductive death.[15] | Time-consuming (1-3 weeks), requires careful optimization of cell seeding density. |
Deconstructing Variability: Key Factors Influencing Assay Reproducibility
Achieving reproducible results requires a systematic approach to identifying and controlling sources of variability. Insufficient reproducibility is rarely due to a single cause; it is often the cumulative effect of multiple, seemingly minor, inconsistencies.
The Biological System: Your Cells
The single most significant source of variability is often the cells themselves.
-
Cell Line Integrity: It is crucial to use authenticated cell lines. Misidentified or cross-contaminated cell lines are a major cause of irreproducible data. Regular authentication (e.g., via STR profiling) is a cornerstone of good cell culture practice.[7]
-
Mycoplasma Contamination: These insidious contaminants can alter cellular metabolism, growth rates, and response to stimuli, yet often go undetected by visual inspection. Routine testing for mycoplasma is non-negotiable.[7]
-
Cell Passage and Age: As cells are passaged, they can undergo genetic and phenotypic drift. It is essential to work within a defined passage number range and to thaw fresh, low-passage vials regularly.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of an assay. Inconsistent seeding density will lead to high well-to-well variability.
The Reagents and Environment: Your Tools
The quality and consistency of your experimental reagents are paramount.
-
Reagent Quality: Use high-quality reagents from reputable suppliers. Batch-to-batch variability in serum, media, and other supplements can have a profound impact on cell growth and assay performance.[16][17] Documenting lot numbers is a critical practice.
-
Consumables: The surface properties of tissue culture plates and other plasticware can vary between manufacturers and even between lots, affecting cell attachment and growth.[17]
-
Compound Handling: The solubility and stability of the pyrimidine compounds being tested are critical. Ensure complete solubilization (e.g., in DMSO) and understand the compound's stability in culture medium under incubation conditions.
The Process: Your Technique
Standardization of the experimental procedure is the foundation of reproducibility.
-
Standard Operating Procedures (SOPs): Every step, from cell seeding to data acquisition, should be meticulously documented in an SOP and followed consistently by all lab personnel.[10] This minimizes operator-dependent variability.[16]
-
Equipment Calibration: Regularly calibrate all equipment, including pipettes, incubators (temperature and CO2 levels), and plate readers.[16] Inaccurate pipetting is a frequent source of error.
-
Data Analysis: The methods used to process raw data, such as background subtraction and curve fitting for IC50 determination, should be standardized and applied consistently.[18]
Standardized Protocols for Self-Validating Assays
The following protocols are designed to be self-validating by incorporating essential controls and quality checks.
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a robust method for assessing the cytotoxic effects of pyrimidine compounds on adherent cells.
Materials:
-
Authenticated, low-passage adherent cells
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Pyrimidine compound stock solution (e.g., in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light.[19]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[8][20]
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with medium only (blank), cells with vehicle control (e.g., DMSO at the highest concentration used), and cells with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background noise.[21]
-
Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol 2: Colony Formation Assay
This protocol assesses the long-term impact of pyrimidine compounds on the proliferative capacity of cells.
Materials:
-
6-well tissue culture plates
-
Complete culture medium
-
Agarose (DNA grade) and Agar (DNA grade)
-
Crystal Violet stain (0.5% w/v)
-
Sterile cell culture grade water
Procedure:
-
Prepare Base Agar Layer:
-
Melt a 1% agar solution and cool it to 40°C.
-
Warm 2X culture medium (with 20% FBS) to 40°C.
-
Mix equal volumes of the 1% agar and 2X medium to create a 0.5% agar base.[13]
-
Add 1.5 mL of this base layer to each well of a 6-well plate and allow it to solidify.
-
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension by trypsinizing the cells.
-
Count viable cells accurately (e.g., using trypan blue exclusion).
-
Treat cells in suspension with the pyrimidine compound at various concentrations for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Prepare Top Agar Layer:
-
After treatment, wash the cells to remove the compound.
-
Resuspend the cells in culture medium.
-
Melt a 0.7% agarose solution and cool to 37°C.
-
Mix the cell suspension with the 0.7% agarose solution to achieve a final agarose concentration of ~0.35% and the desired cell density (e.g., 500-1000 cells/well).
-
-
Plating: Carefully layer 1.5 mL of the cell/agarose mixture on top of the solidified base layer in each well.[13]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, or until colonies are visible. Feed the cells twice a week by adding 0.5 mL of fresh medium on top of the agar.
-
Staining and Counting:
-
Once colonies are of sufficient size (≥50 cells), carefully remove the plates from the incubator.
-
Fix the colonies with a solution like 6% glutaraldehyde.[15]
-
Stain the colonies with 0.5% Crystal Violet.[15]
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Count the number of colonies in each well.
-
-
Analysis: Calculate the Plating Efficiency (PE) for the control and the Surviving Fraction (SF) for each treatment condition.
The Path Forward: A Commitment to Assay Validation and Best Practices
To truly ensure reproducibility, a one-time implementation of a protocol is insufficient. A continuous commitment to best practices and assay validation is required.
-
Assay Validation: Before routine use, any assay should be validated to ensure it is fit for purpose.[22] This involves establishing key performance characteristics such as precision (intra- and inter-assay variability), accuracy, sensitivity, and linearity.[23][24] For preclinical research, this step is essential for regulatory compliance.[22]
-
Embrace Controls: Every plate should be a self-contained experiment with a full set of controls. This allows for the normalization of data and the monitoring of assay performance over time.
-
Inter-Laboratory Studies: The ultimate test of reproducibility is an inter-laboratory comparison.[12] Successfully demonstrating that an assay yields comparable results across different labs, with different operators and equipment, provides the highest level of confidence in the method. The mean within-laboratory standard deviation for a WST-8 viability assay was found to be 4.9%, while the between-laboratory standard deviation was 7.3%, highlighting the importance of such comparisons.[12]
By embracing these principles of meticulous planning, standardized execution, and rigorous validation, researchers can significantly enhance the reproducibility of their in vitro assays. This commitment not only strengthens the credibility of individual findings but also accelerates the entire drug discovery pipeline for promising pyrimidine compounds.
References
- Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlabor
- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardiz
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
- 4 Factors Affecting D
- (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO).
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D
- How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central.
- Improving accuracy and reproducibility in life science research.
- In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central.
- Cell Viability Assays. NCBI Bookshelf.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Achieving Consistency and Reproducibility in Cell-Based Research.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- MTT Assay Protocol.
- MTT assay protocol. Abcam.
- Assay Validation: Steps for Reliable Research. KCAS Bio.
- Soft Agar Assay for Colony Form
- Soft Agar Assay for Colony Form
- Molecular Diagnostic Assay Valid
- Colony formation assay: A tool to study cell survival. Abcam.
- How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.
- A Practical Guide to Immunoassay Method Valid
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- Clonogenic assay of cells in vitro. PubMed.
- Clonogenic assay of cells in vitro. [No Source Found].
- Colony Forming Assay. Ossila.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetyl-4-methylpyrimidin-2(1H)-one
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the entire chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound often utilized as a pharmaceutical intermediate.[1]
This document moves beyond a simple checklist. It is grounded in the regulatory framework of the U.S. Environmental Protection Agency (EPA) and informed by extensive experience in laboratory safety management. The core principle guiding this protocol is one of caution: in the absence of exhaustive toxicological and environmental fate data for a specific research chemical, it must be handled as a hazardous substance.
Hazard Assessment & Characterization: The "Why" Behind the Protocol
Understanding a compound's potential hazards is the first step in defining a safe disposal pathway. For this compound, specific, comprehensive safety data sheets (SDS) are not widely available. Therefore, we must infer its potential hazards from its chemical class and available data on related structures.
-
Chemical Class: As a substituted pyrimidine, it belongs to a class of compounds with wide-ranging biological activities. Many pyrimidine analogs are known to be biologically active and may possess toxicological properties.[1]
-
Physical Properties: It is generally described as a white crystalline solid, soluble in alcohol and ketone solvents.[1]
-
Inferred Hazards: Based on safety data for structurally related pyrimidines and acetylated compounds, it is prudent to assume the following potential hazards:
The causal logic is clear: because the compound is designed to be a building block for biologically active molecules, we must assume it can interact with biological systems. Therefore, its release into the environment or accidental exposure must be prevented through a robust disposal plan.
Summary of Properties and Handling Precautions
| Property | Description | Source |
| Physical Form | White crystalline solid | [1] |
| Known Solvents | Alcohols, Ketones | [1] |
| Potential Hazards | Skin, eye, and respiratory irritation; potential toxicity. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2][5] |
| Required PPE | Nitrile gloves, safety glasses with side shields, lab coat. Use in a chemical fume hood. | [3] |
The Regulatory Framework: A RCRA-Informed Approach
In the United States, the disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[6] RCRA creates a "cradle-to-grave" framework, meaning waste must be managed safely from the moment it is generated until its final disposal.[7] For a laboratory chemical like this compound, the first step is to determine if it qualifies as a "hazardous waste."
The following workflow, grounded in RCRA principles, provides the logical pathway for making this determination.
Caption: RCRA Hazardous Waste Determination Workflow.
For this compound, it is not explicitly a P- or U-listed waste. However, without complete data, its toxicity characteristic is unknown. Therefore, the most trustworthy and scientifically sound approach is to follow the default action: treat the compound as a hazardous waste.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA standards for hazardous waste generators.
Step 1: Waste Identification and Segregation
-
Designate the Waste Stream: All solid this compound, as well as any grossly contaminated items (e.g., weigh boats, gloves, absorbent pads from a spill), should be designated for this specific waste stream.
-
Segregate at the Source: Do not mix this waste with other chemical waste streams. The causal reason for this is to prevent unknown and potentially dangerous reactions. Pyrimidines can be reactive, and mixing with incompatible materials like strong oxidizing agents could lead to fire or the release of toxic fumes.[2][5] Keep it separate from aqueous, acidic, or basic waste streams.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is suitable for solid waste. Ensure the container is in good condition with no cracks or residue on the outside.
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. This is a non-negotiable step for regulatory compliance and safety. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
The date you first added waste to the container (the "Accumulation Start Date")
-
Step 3: On-Site Accumulation
-
Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This precaution is a self-validating system to contain any potential leaks or spills from the primary container.
-
Keep Closed: The container must remain closed at all times except when you are actively adding waste. This minimizes the release of any potential vapors and prevents spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full, or if you will no longer be generating this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Professional Disposal: This waste must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your EHS department manages this process.
-
Prohibited Actions: Under no circumstances should this chemical be disposed of in the regular trash or poured down the sanitary sewer. The environmental and regulatory consequences of improper disposal are severe.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical.
Small Laboratory Spill (Solid Material)
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses.
-
Ventilate: Ensure the area is well-ventilated. If working outside a fume hood, increase ventilation if possible.
-
Absorb/Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust. Carefully sweep the material into a container.
-
Package & Label: Place the collected material and all cleanup items (gloves, wipes) into a container, seal it, and label it as "Hazardous Waste: Spill Debris containing this compound."
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a solvent in which the compound is soluble (e.g., ethanol, acetone).
-
Collect Rinse Solvent: This initial rinse solvent (rinsate) is considered hazardous waste. Collect it in a properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
By adhering to this comprehensive guide, you ensure that your innovative work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- SAFETY DATA SHEET for 2-Acetylpyridine. (2025). Sigma-Aldrich.
- This compound - Introduction. (2024). ChemBK. Provides a basic description of the compound, its use, and general safety advice.
- SAFETY DATA SHEET for 2-Chloro-4-methylpyrimidine. (2025). Fisher Scientific.
- Safety Data Sheet for 5-chloro-2-cyclopropyl-6-methylpyrimidin-4-ol. (2017). Key Organics.
- SAFETY DATA SHEET for 2-Acetylpyridine. (2025). Fisher Scientific. Lists incompatibilities with strong oxidizing agents, acids, and bases, which is a common characteristic for such organic compounds.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. Describes the "cradle-to-grave" authority RCRA grants the EPA for controlling hazardous waste.
- 5-ACETYL-2-AMINO-4-METHYLPYRIMIDINE Properties. (N.D.). ChemicalBook. Lists hazard statements for a similar compound, including H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Sources
A Guide to the Safe Handling of 5-Acetyl-4-methylpyrimidin-2(1H)-one in a Laboratory Setting
Welcome to your comprehensive resource for the safe handling, use, and disposal of 5-Acetyl-4-methylpyrimidin-2(1H)-one. As a key intermediate in various synthetic pathways, particularly in drug discovery and development, understanding the nuanced safety protocols for this pyrimidine derivative is paramount to ensuring a safe and productive research environment. This guide is built on a foundation of technical accuracy and field-proven insights to empower you, our valued research partner, with the knowledge to handle this compound with confidence and care.
I. Hazard Profile and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE).[8][9] The following table outlines the mandatory PPE for handling this compound, with an explanation of why each piece of equipment is critical.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][10] | Protects against airborne particles and accidental splashes that can cause serious eye irritation.[2][4][5][6][7][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact, as the compound is a skin irritant.[2][4][5][6][7] Gloves should be inspected for tears before use and changed immediately if contaminated.[12] |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Essential for preventing the inhalation of fine powders, which can cause respiratory tract irritation.[2][5][7][13] The use of a respirator should be in accordance with a comprehensive respiratory protection program.[10] |
| Protective Clothing | A long-sleeved lab coat and closed-toe shoes.[11][13] | Provides a barrier to protect the skin on your arms and feet from accidental spills.[13] Lab coats should be worn only in the laboratory area.[12] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment.
A. Preparation and Weighing:
-
Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control the release of airborne particles.[12]
-
Pre-Experiment Checklist: Before you begin, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[12]
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a weigh boat or creased weighing paper to contain the powder.
-
Handle the container with care to avoid creating dust clouds.
-
Close the primary container immediately after dispensing the desired amount.
-
B. During the Experiment:
-
Minimize Dust Generation: When transferring the compound, do so slowly and carefully. If possible, use a spatula or other appropriate tool to guide the powder.
-
Glove Integrity: Be mindful of what you touch with your gloves. To prevent cross-contamination, remove gloves before handling common items like doorknobs, phones, or keyboards.[14][15]
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[16]
III. Disposal Plan: Managing Waste Safely and Responsibly
A comprehensive disposal plan is not just a matter of safety but also of environmental responsibility.[17]
A. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, gloves, and paper towels, must be disposed of in a designated hazardous waste container.[3]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers of the compound must also be treated as hazardous waste unless they have been properly decontaminated.[3]
B. Disposal Procedure:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a full list of their chemical constituents.[3]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and final disposal by an approved hazardous waste management facility.[3]
Visualizing the Workflow: A Safety-First Approach
To further clarify the operational and disposal plan, the following diagram illustrates the key decision points and actions required for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment. Should you have any further questions, please do not hesitate to consult your institution's EHS department or a qualified safety professional.
References
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
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PPE and Safety for Chemical Handling. ACS Material. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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This compound - Introduction. ChemBK. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
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Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
-
Laboratory Safety Guidelines. ETH Zurich. [Link]
-
Safe Laboratory Practices in Chemistry. Harvey Mudd College. [Link]
-
Lab Safety Rules and Guidelines. University of California, Santa Barbara. [Link]
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
